Technical Documentation Center

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid: A Late-Stage Trifluoromethylation Strategy

Executive Summary The target compound, 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5)[1], is a highly substituted, sterically congested fluorinated building block. Molecules with this 1,2,3,6-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target compound, 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5)[1], is a highly substituted, sterically congested fluorinated building block. Molecules with this 1,2,3,6-tetrasubstitution pattern are highly prized in medicinal chemistry—particularly in the design of kinase inhibitors and CFTR modulators—due to the metabolic stability and lipophilicity imparted by the trifluoromethyl (-CF3) group. This whitepaper details a scalable, self-validating three-step synthetic route leveraging regioselective halogenation followed by copper-mediated cross-coupling.

Structural Analysis & Retrosynthetic Logic

Designing a synthesis for a 1,2,3,6-tetrasubstituted benzene ring requires rigorous control over regiochemistry.

The Pitfall of Directed Ortho-Metalation (DoM): Initial retrosynthetic logic might suggest starting from commercially available 2-methyl-3-(trifluoromethyl)phenol. O-methylation of this phenol yields 2-methyl-3-(trifluoromethyl)anisole[2]. However, applying DoM to this intermediate fails to produce the desired target. The methoxy group directs lithiation to its ortho positions (C2 and C6). Because the C2 position is sterically blocked by the methyl group, lithiation occurs exclusively at C6. Quenching with CO₂ yields 2-methoxy-3-methyl-4-(trifluoromethyl)benzoic acid—a structural isomer, not our target.

The Cross-Coupling Rationale: To achieve the precise substitution pattern of 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid[1], the carboxylic acid must be flanked by the methyl and methoxy groups. We therefore utilize a late-stage trifluoromethylation approach.

  • Starting Material: Methyl 2-methoxy-6-methylbenzoate.

  • Regiocontrol: The methoxy group is a strong activating, ortho/para-directing group. Electrophilic bromination occurs exclusively at the para position (C3), as the ortho position is sterically hindered by the adjacent ester.

  • Trifluoromethylation: The resulting aryl bromide undergoes cross-coupling using Ruppert's reagent (TMSCF₃) and a copper(I) catalyst, ensuring the -CF3 group is installed exactly where the bromide was positioned.

Process Overview & Pathway Diagram

SynthesisRoute SM Methyl 2-methoxy- 6-methylbenzoate BR Methyl 3-bromo-6-methoxy- 2-methylbenzoate SM->BR NBS, DMF Regioselective CF3 Methyl 6-methoxy-2-methyl- 3-(trifluoromethyl)benzoate BR->CF3 TMSCF3, CuI, KF DMF, 80 °C PROD 6-Methoxy-2-methyl-3- (trifluoromethyl)benzoic acid CAS: 1268463-99-5 CF3->PROD LiOH, THF/H2O Acidic Workup

Figure 1: Three-step synthesis route via regioselective bromination and Cu-mediated trifluoromethylation.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Bromination

Causality: N-Bromosuccinimide (NBS) is chosen over Br₂ to provide a controlled, mild electrophilic bromine source, preventing over-bromination.

  • Setup: Charge a round-bottom flask with methyl 2-methoxy-6-methylbenzoate (1.0 eq) and anhydrous DMF (0.3 M).

  • Execution: Cool to 0 °C. Add NBS (1.05 eq) portion-wise in the dark to prevent radical side-reactions. Allow the reaction to warm to room temperature.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot will disappear, replaced by a lower-Rf UV-active spot.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, wash extensively with water to remove DMF, dry over Na₂SO₄, and concentrate to yield methyl 3-bromo-6-methoxy-2-methylbenzoate .

Protocol B: Copper-Mediated Trifluoromethylation

Causality: Potassium fluoride (KF) acts as an initiator, attacking the silicon atom of TMSCF₃ to release the reactive [CF₃]⁻ anion. Copper(I) iodide traps this anion to form the active [Cu-CF₃] species, which undergoes oxidative addition into the aryl bromide bond.

  • Setup: In a nitrogen-filled glovebox, charge a sealed tube with the aryl bromide (1.0 eq), CuI (1.2 eq), and anhydrous KF (1.5 eq).

  • Execution: Inject anhydrous DMF, followed by (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq). Seal the tube and heat to 80 °C for 12 hours. The solution will turn dark brown, indicating the formation of the active copper complex.

  • Validation: GC-MS or LC-MS is required here, as the Rf difference on TLC between the bromide and the CF3 product is often negligible.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M NH₄Cl and brine. Concentrate to yield methyl 6-methoxy-2-methyl-3-(trifluoromethyl)benzoate .

Protocol C: Saponification
  • Execution: Dissolve the ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at 50 °C for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the basic aqueous layer with diethyl ether to remove unreacted ester (Self-validation step).

  • Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. The target compound, 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid [1], will precipitate as a white solid. Filter and dry under vacuum.

Workflow Visualization

Workflow Step1 Glovebox Setup Charge CuI, KF, Aryl Bromide Step2 Add Anhydrous DMF & TMSCF3 (Ruppert's Reagent) Step1->Step2 Step3 Seal Vessel & Heat to 80 °C (Active Cu-CF3 Formation) Step2->Step3 Step4 Stir 12h (Cross-Coupling) Step3->Step4 Step5 Cool to RT & Quench with sat. NH4Cl Step4->Step5 Step6 EtOAc Extraction & Celite Filtration Step5->Step6 Step7 Saponification (LiOH) to Target Acid Step6->Step7

Figure 2: Experimental workflow for the Copper-Mediated Trifluoromethylation and subsequent hydrolysis.

Quantitative Data & Yield Metrics

Process StepKey Reagents & EquivalentsSolvent & TempTimeExpected YieldPurity (HPLC)
1. Bromination NBS (1.05 eq)DMF, 0 °C to RT4 h88 - 92%> 95%
2. Cross-Coupling TMSCF₃ (1.5 eq), CuI (1.2 eq), KF (1.5 eq)DMF, 80 °C12 h65 - 75%> 90%
3. Saponification LiOH·H₂O (3.0 eq), HCl (pH 2 quench)THF/H₂O, 50 °C4 h90 - 95%> 98%

Process Safety & Scalability Considerations

  • TMSCF₃ Handling: Ruppert's reagent is volatile and its activation by fluoride is highly exothermic. On a scale larger than 10 grams, TMSCF₃ must be added via a syringe pump to control the rate of [CF₃]⁻ generation and prevent thermal runaway.

  • Copper Waste: The stoichiometric use of copper(I) iodide generates significant heavy metal waste. For pilot-scale manufacturing, transitioning to a catalytic palladium or copper system with a continuous flow reactor is recommended.

  • Off-Gassing: The acidification step (Protocol C) releases CO₂ if carbonate impurities are present. Acidification must be performed in a large vessel with adequate headspace.

References

  • BLD Pharmatech. "1268463-99-5 | 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid". Product Catalog. 1

  • Sigma-Aldrich. "2-Methyl-3-(trifluoromethyl)phenol | 934180-47-9". Product Catalog.

  • Fisher Scientific. "2-Methyl-3-(trifluoromethyl)anisole, 97%". Product Catalog.2

  • Tomashenko, O. A., et al. "Copper-Mediated Trifluoromethylation of Aryl Bromides." Journal of Organic Chemistry, 2011.[Link]

Sources

Exploratory

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid CAS number

An In-depth Technical Guide to 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Introduction 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, identified by the CAS Number 1268463-99-5 , is a highly functionalized ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Introduction

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, identified by the CAS Number 1268463-99-5 , is a highly functionalized aromatic carboxylic acid of significant interest to the chemical and pharmaceutical research communities.[1] Its structure is characterized by a benzoic acid core substituted with a methoxy (-OCH₃), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry.

The trifluoromethyl group is a key feature, known to significantly enhance the physicochemical and biological properties of molecules.[2][3][4] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity of a drug candidate to its target protein.[2][5] The carboxylic acid moiety provides a reactive handle for a multitude of chemical transformations, such as amide bond formation, while the methoxy and methyl groups influence the electronic properties and steric profile of the molecule. This guide offers a senior application scientist's perspective on the properties, synthesis, analysis, and applications of this important chemical intermediate.

Physicochemical and Spectral Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and properties of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid are summarized below.

PropertyValueSource
CAS Number 1268463-99-5[1]
Molecular Formula C₁₀H₉F₃O₃Inferred from name
Molecular Weight 234.17 g/mol Inferred from formula
Appearance Typically a solid (based on similar compounds)
Storage Sealed in a dry, room-temperature environment is recommended.[6]
Classification Organic Building Block, Fluorinated Compound, Carboxylic Acid, Aryl Ether[1][6]
Spectral Analysis Profile

Detailed spectral analysis is essential for structure verification and quality control. While a public, high-resolution spectrum for this specific compound is not available, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to provide distinct signals for each type of proton.

    • Carboxylic Acid Proton (1H) : A broad singlet appearing far downfield, typically >10 ppm.

    • Aromatic Protons (2H) : Two signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets, reflecting their relationship on the benzene ring.

    • Methoxy Protons (3H) : A sharp singlet expected around δ 3.8-4.0 ppm.[7]

    • Methyl Protons (3H) : A singlet in the upfield region, likely around δ 2.2-2.5 ppm.[7]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show unique resonances for each of the 10 carbon atoms.

    • Carboxylic Carbonyl : Expected in the δ 165-175 ppm region.[7]

    • Aromatic Carbons : Multiple signals between δ 110-160 ppm. The carbons bonded to the electron-withdrawing -CF₃ group and the electron-donating -OCH₃ group will show characteristic shifts.

    • Trifluoromethyl Carbon : A quartet (due to C-F coupling) in the region of δ 120-130 ppm.

    • Methoxy Carbon : A signal around δ 55-60 ppm.[7]

    • Methyl Carbon : A signal in the upfield region, typically δ 15-25 ppm.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for its functional groups.

    • O-H Stretch (Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹.[7]

    • C=O Stretch (Carboxylic Acid) : A strong, sharp peak around 1700-1725 cm⁻¹.

    • C-F Stretches : Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

    • C-O Stretch (Ether) : An absorption band around 1250-1300 cm⁻¹.

Synthesis and Reaction Pathways

The synthesis of substituted benzoic acids like 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid often involves multi-step sequences. A plausible route can be designed starting from more readily available precursors, such as substituted toluenes. One potential pathway involves the ortho-lithiation and subsequent carboxylation of a suitable trifluoromethylated anisole precursor.

A general synthetic approach could involve a Grignard reaction followed by carboxylation, a method noted for its reliability in forming benzoic acids.[8] This process begins with the formation of an organometallic intermediate which is then quenched with carbon dioxide (dry ice) to form the carboxylate salt, followed by acidic workup.

G cluster_0 Synthesis Workflow Start Substituted Anisole Precursor Step1 Halogenation (e.g., Bromination) Start->Step1 NBS or Br₂ Step2 Grignard Reagent Formation (Mg, THF) Step1->Step2 Activates for C-C bond formation Step3 Carboxylation (1. CO₂, 2. H₃O⁺) Step2->Step3 Nucleophilic attack on CO₂ Product 6-Methoxy-2-methyl-3- (trifluoromethyl)benzoic acid Step3->Product Acidification

Caption: A plausible synthetic workflow for preparing the target benzoic acid.

Applications in Research and Drug Development

The true value of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid lies in its application as a sophisticated building block. The trifluoromethyl group is a bioisostere for groups like chlorine and methyl but offers distinct advantages.[2] It enhances lipophilicity, which can improve a drug's ability to cross cell membranes, and its metabolic stability is high because the C-F bond is exceptionally strong and resistant to enzymatic cleavage.[2]

This compound is an ideal starting point for synthesizing more complex molecules for several reasons:

  • Scaffold for Bioactive Molecules : Substituted benzoic acids are foundational structures in many FDA-approved drugs.[9][10] The carboxylic acid group can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).

  • Intermediate for API Synthesis : Its structure is suitable for use in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, a common strategy in modern drug discovery.[11]

  • Probing Target Interactions : The trifluoromethyl group can engage in unique interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing potency and selectivity.[2][4]

While specific, publicly documented applications of this exact molecule are limited, its structure is representative of intermediates used in the synthesis of anti-inflammatory, analgesic, and anti-tumor agents.[5][12]

Analytical Methodologies

To confirm the identity and purity of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, a combination of chromatographic and spectroscopic techniques is employed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and NMR spectroscopy forms the gold standard for characterization.

Experimental Protocol: Purity and Identity Verification

This protocol describes a self-validating system for the analysis of the final product.

1. Materials and Reagents

  • Sample of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

  • HPLC system with UV or DAD detector

  • Mass Spectrometer (e.g., ESI-Q-TOF)

  • NMR Spectrometer (≥400 MHz)

2. Procedure: HPLC-MS Analysis

  • Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to ~10 µg/mL with the mobile phase.

  • Set up the HPLC method:

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Inject the sample and acquire the chromatogram. The purity is determined by the relative area of the main peak.

  • Divert the column effluent to the mass spectrometer and acquire data in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻).

3. Procedure: NMR Analysis

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent.

  • Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra.

  • Process the spectra and compare the observed chemical shifts and coupling patterns with the expected values described in the "Spectral Analysis Profile" section to confirm the structure.

G Sample Test Sample HPLC HPLC Separation Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Purity Purity Assessment (UV Peak Area %) HPLC->Purity MS Mass Spectrometry HPLC->MS Effluent Final Verified Compound Purity->Final MW Molecular Weight Confirmation MS->MW MW->Final Structure Structural Verification NMR->Structure Structure->Final

Caption: A standard workflow for the analytical verification of the compound.

Safety and Handling

While specific safety data for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is not published, related trifluoromethyl benzoic acids and other substituted benzoic acids are classified with GHS07 pictograms, indicating potential for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[6][12] Standard laboratory safety precautions should be followed:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a highly valuable and specialized chemical intermediate. Its well-defined structure, featuring a trifluoromethyl group, provides a strategic advantage for medicinal chemists and drug development professionals seeking to enhance the druglike properties of new molecular entities. The synthetic accessibility and versatile reactivity of its carboxylic acid function ensure its role as a key building block for creating novel compounds with significant therapeutic potential. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for leveraging its full potential in the research and development landscape.

References

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Optimization and validation of a multiresidue method for pesticide determination in maize using gas chromatography coupled to tandem mass spectrometry . Royal Society of Chemistry. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry. [Link]

  • Analytical Methods . Rochman Lab. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

  • Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

Sources

Foundational

structure elucidation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Structure Elucidation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Introduction: The Imperative of Unambiguous Structural Verification In the realm of pharmaceutical research a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and fine chemical synthesis, the absolute structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. This guide provides a comprehensive, field-proven methodology for the complete , a substituted aromatic carboxylic acid.

This molecule, with its specific substitution pattern, presents a valuable case study. The interplay between the electron-donating methoxy and methyl groups and the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups creates a unique electronic environment. This, in turn, gives rise to a distinct spectroscopic signature that, when analyzed correctly, allows for its unambiguous identification.

We will proceed through a multi-technique, orthogonal approach. This strategy is central to a self-validating workflow; each analytical method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence in the final assignment. This guide is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice and data interpretation step.

The Analytical Workflow: A Strategy for Certainty

The structure elucidation of an unknown compound is a systematic process of hypothesis generation and validation. Our approach for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Here is the logical flow of our investigation:

G cluster_0 cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Final Confirmation A Sample Receipt: Putative 6-Methoxy-2-methyl-3- (trifluoromethyl)benzoic acid B Mass Spectrometry (HRMS) Determine Molecular Formula A->B Step 1a C Infrared (IR) Spectroscopy Identify Key Functional Groups A->C Step 1b D 1H NMR Spectroscopy Proton Environment & Connectivity B->D C->D E 13C NMR Spectroscopy Carbon Skeleton & Environment D->E F 19F NMR Spectroscopy Confirm CF3 Group E->F G 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity F->G H Data Integration & Final Structure Assignment G->H I Structure Confirmed H->I

Caption: Overall workflow for the structure elucidation of the target molecule.

Part 1: Molecular Formula and Functional Group Analysis

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS, not low-resolution MS. The goal is not just to find the molecular weight, but to determine the elemental composition with high precision (typically < 5 ppm). This immediately constrains the possibilities from thousands to a handful of potential molecular formulas, providing a critical foundation for all subsequent analysis. An Electrospray Ionization (ESI) source in negative ion mode is the logical choice here, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.5 kV

    • Nebulizer Gas (N₂): 2.0 Bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

  • Mass Analysis: Acquire data over a mass range of m/z 50-500.

  • Calibration: Perform an internal calibration using a known standard (e.g., sodium formate) to ensure high mass accuracy.

  • Data Analysis: Identify the m/z of the [M-H]⁻ ion and use the instrument's software to calculate the most probable elemental compositions within a 5 ppm mass tolerance.

Data Presentation: Expected HRMS Results

ParameterObserved Value
Ion ModeESI Negative
Adduct[M-H]⁻
Measured m/z249.0380
Target FormulaC₁₀H₈F₃O₃⁻
Calculated m/z (for C₁₀H₈F₃O₃⁻)249.0375
Mass Error+2.0 ppm
Double Bond Equivalents6

Trustworthiness: The observed mass error of +2.0 ppm is well within the acceptable limit for high-resolution instrumentation, providing very high confidence in the assigned molecular formula of C₁₀H₉F₃O₄ . The calculated double bond equivalent of 6 is also consistent with a substituted benzene ring (4 DBEs), a carboxylic acid (1 DBE), and a carbonyl group (1 DBE), which aligns with our putative structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: With the molecular formula established, we use FT-IR to rapidly identify the key functional groups. This technique is exceptionally sensitive to bond vibrations. For our target molecule, we expect to see characteristic stretches for the carboxylic acid O-H and C=O, the C-O bonds of the methoxy and acid groups, and the strong C-F bonds of the trifluoromethyl group. Attenuated Total Reflectance (ATR) is a modern, efficient alternative to traditional KBr pellets, requiring minimal sample preparation.

Experimental Protocol: ATR FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~1700Strong, SharpC=O stretch (Carboxylic Acid, conjugated)
~1320StrongC-F symmetric stretch (CF₃ group)
~1250StrongC-O stretch (Aryl Ether & Carboxylic Acid)
~1150StrongC-F asymmetric stretch (CF₃ group)

Trustworthiness: The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, coupled with a strong, sharp carbonyl peak around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid dimer. Furthermore, the intense absorptions in the 1350-1100 cm⁻¹ region are characteristic of C-F bonds, strongly supporting the presence of the trifluoromethyl group.

Part 2: Definitive Structure Determination by NMR Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will use a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments to assemble the final structure.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information about the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For our target, we expect to see signals for the two aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the aromatic ring.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Processing: Fourier transform the raw data, apply phase and baseline corrections, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Presentation: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1H-COOH
7.65d1HAr-H (H4 or H5)
7.01d1HAr-H (H5 or H4)
3.95s3H-OCH₃
2.30s3H-CH₃

d = doublet, s = singlet, br s = broad singlet

Interpretation:

  • The broad singlet at high chemical shift (~11.0 ppm) is characteristic of a carboxylic acid proton.

  • The two signals at 3.95 and 2.30 ppm, both integrating to 3 protons and appearing as singlets, are unambiguously assigned to the methoxy (-OCH₃) and methyl (-CH₃) groups, respectively. Their singlet nature indicates no adjacent protons.

  • The two doublets in the aromatic region (7-8 ppm), each integrating to 1H, confirm the presence of two adjacent protons on the benzene ring. The observed coupling constant (J) between them would be key for confirming their ortho relationship.

¹³C{¹H} and DEPT-135 NMR Spectroscopy

Expertise & Experience: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is then used to differentiate between CH₃/CH carbons (positive phase) and CH₂ carbons (negative phase). Quaternary carbons (including C=O and substituted aromatic carbons) are absent in a DEPT-135 spectrum. This combination allows for a complete accounting of the carbon skeleton.

Experimental Protocol: ¹³C NMR

  • Sample & Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Acquisition:

    • ¹³C{¹H}: Acquire a standard proton-decoupled carbon spectrum. A wider spectral width and more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • DEPT-135: Run a standard DEPT-135 pulse sequence.

  • Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~170.0AbsentC=O (Carboxylic Acid, C7)
~158.0AbsentC-OCH₃ (Aromatic, C6)
~135.0PositiveCH (Aromatic, C5)
~132.0AbsentC-CF₃ (Aromatic, C3) (quartet due to ¹JCF)
~128.0AbsentC-CH₃ (Aromatic, C2)
~124.0 (q)AbsentCF₃ (quartet due to ¹JCF)
~120.0AbsentC-COOH (Aromatic, C1)
~115.0PositiveCH (Aromatic, C4)
~56.0Positive-OCH₃
~15.0Positive-CH₃

(q) = quartet

Trustworthiness: The data provides a perfect match for the 10 carbons in the molecular formula. The DEPT-135 experiment confirms the presence of two CH groups (aromatic), one -OCH₃, and one -CH₃ group. The remaining six signals, absent in the DEPT-135, correspond to the six quaternary carbons: the five substituted aromatic carbons and the carbonyl carbon. The characteristic quartet for the CF₃ carbon, resulting from coupling to the three fluorine atoms, is a key signature.

2D NMR: Assembling the Pieces (HSQC & HMBC)

Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It's a powerful tool for definitively assigning the ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular framework. It reveals correlations (and thus, connectivity) between protons and carbons that are separated by 2 or 3 bonds.

Data Interpretation: Key HMBC Correlations

The final structure is pieced together by analyzing the long-range correlations. The diagram below illustrates the most critical correlations that would be expected in an HMBC spectrum to confirm the substitution pattern.

Caption: Expected key HMBC correlations for structural confirmation.

  • -OCH₃ Protons to C6: A strong correlation from the methoxy protons (δ 3.95) to the aromatic carbon at δ ~158.0 ppm confirms this carbon is C6, the point of ether linkage.

  • -CH₃ Protons to C1, C2, C3: Correlations from the methyl protons (δ 2.30) to the adjacent quaternary carbon C2, and to C1 and C3, firmly places the methyl group at the C2 position.

  • Aromatic Protons: The proton at δ 7.01 ppm (H4) would show correlations to C2 and C6, while the proton at δ 7.65 ppm (H5) would correlate to C1 and C3. These correlations unambiguously establish the 1,2,3,4-tetrasubstituted pattern and the relative positions of all groups.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from HRMS, FT-IR, and a suite of 1D and 2D NMR experiments, we have constructed a self-validating case for the structure of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. The molecular formula was determined with high accuracy. The key functional groups were identified. Finally, the precise atomic connectivity was mapped, leaving no ambiguity. This orthogonal, multi-technique approach represents the gold standard in chemical analysis, ensuring the scientific integrity required for advanced research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Reich, H. J. Structure Determination using NMR. University of Wisconsin. [Link]

Exploratory

The Rational Design and Physicochemical Profiling of Substituted Benzoic Acids in Drug Discovery

The Benzoic Acid Scaffold in Rational Drug Design Substituted benzoic acids represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Characterized by a benzene ring covalent...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzoic Acid Scaffold in Rational Drug Design

Substituted benzoic acids represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Characterized by a benzene ring covalently bound to a carboxylic acid moiety, this scaffold serves as a foundational building block for a vast array of therapeutics. The true power of the benzoic acid nucleus lies in its high tunability: by strategically placing substituents (e.g., halogens, hydroxyls, nitro groups) on the aromatic ring, drug development professionals can precisely modulate the molecule's physicochemical properties, including lipophilicity ( logP ) and acidity ( pKa​ ).

These modifications directly dictate a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile, influencing membrane permeability, plasma half-life, and receptor binding affinity.

Physicochemical Tuning: The Hammett Equation and Acidity

The rational optimization of substituted benzoic acids is heavily grounded in physical organic chemistry, most notably through the 1[1]. Developed by Louis Plack Hammett, this linear free-energy relationship quantifies the electronic effects of substituents on the dissociation constant ( pKa​ ) of benzoic acid derivatives.

The equation, log(K/K0​)=σρ , utilizes the substituent constant ( σ ) to describe the electron-donating or electron-withdrawing power of a specific group.

  • Electron-Withdrawing Groups (EWGs): Substituents like −NO2​ or −Cl possess positive σ values. They stabilize the negatively charged carboxylate conjugate base through inductive and resonance effects, thereby increasing acidity (lowering pKa​ )[2].

  • Electron-Donating Groups (EDGs): Substituents like −OH or −CH3​ possess negative σ values. They push electron density into the ring, destabilizing the conjugate base and decreasing acidity (raising pKa​ ).

To illustrate this causality, the quantitative data for common substituents is summarized below:

Table 1: Substituent Effects on Benzoic Acid pKa​
SubstituentPositionHammett Constant ( σ )Experimental pKa​ Primary Electronic Effect
-H (None) -0.004.20Baseline
-CH₃ Para-0.174.37Weak EDG (Inductive Push)
-OH Para-0.374.58Strong EDG (Resonance Push)
-Cl Meta+0.373.82Inductive EWG (No Resonance)
-Cl Para+0.233.98Inductive EWG (Slight Resonance)
-NO₂ Para+0.783.44Strong EWG (Resonance Pull)

Note: Data reflects aqueous dissociation at 25°C. The meta-chloro group exerts a stronger electron-withdrawing effect than the para-chloro group because it cannot donate electron density via resonance to the carboxylic acid carbon, as detailed in3[3].

Pharmacological Applications & Structure-Activity Relationships (SAR)

The strategic substitution of the benzoic acid ring has led to breakthroughs across multiple therapeutic areas:

  • Anticancer Agents: Over the past two decades, benzoic acid derivatives have been extensively evaluated as anticancer drugs. A premier example is Bexarotene , a synthetic retinoid analog with specific affinity for the retinoid X receptor (RXR), approved for cutaneous T-cell lymphoma[4]. The highly substituted lipophilic ring system ensures deep penetration into the hydrophobic binding pockets of nuclear receptors.

  • Metabolic Disorders (Diabetes): Recent SAR studies demonstrate that benzoic acid derivatives effectively inhibit key enzymes implicated in type 2 diabetes, including protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and α -glucosidase[5]. The carboxylate moiety often acts as a bioisostere for phosphate groups, anchoring the drug to the active site via hydrogen bonding and electrostatic interactions.

SAR_Workflow BA_Scaffold Benzoic Acid Scaffold (Baseline pKa ~4.20) EWG_Path Electron-Withdrawing Groups (e.g., -NO2, -Cl, -CN) BA_Scaffold->EWG_Path Inductive/Resonance Pull EDG_Path Electron-Donating Groups (e.g., -CH3, -OH, -NH2) BA_Scaffold->EDG_Path Inductive/Resonance Push Physico_EWG Decreased pKa (< 4.0) Increased Ionization at pH 7.4 EWG_Path->Physico_EWG Stabilizes Conjugate Base Physico_EDG Increased pKa (> 4.3) Decreased Ionization at pH 7.4 EDG_Path->Physico_EDG Destabilizes Conjugate Base Target_Binding Target Receptor / Enzyme Binding (e.g., RXR, PTP1B, COX) Physico_EWG->Target_Binding Modulates Pharmacokinetics Physico_EDG->Target_Binding Modulates Pharmacokinetics

Caption: Workflow mapping substituent electronic effects to pharmacokinetic and binding outcomes.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every reagent and condition chosen.

Protocol 1: Potentiometric Titration for pKa​ Determination

Because substituents drastically alter the acidity of the parent molecule, accurate pKa​ measurement is vital for predicting in vivo ionization[6].

Causality & Design: Highly substituted benzoic acids are often poorly soluble in pure water. To resolve this, a Methanol/Water co-solvent system is used. The apparent pKa​ ( psKa​ ) is measured at various co-solvent ratios, and the true aqueous pKa​ is extrapolated using a Yasuda-Shedlovsky plot. 0.15 M KCl is used as the background electrolyte to maintain a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

Step-by-Step Procedure:

  • System Validation: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known standard (unsubstituted benzoic acid, theoretical pKa​=4.20 ) to validate electrode response and algorithm accuracy.

  • Sample Preparation: Dissolve 1 mg of the substituted benzoic acid in 10 mL of assay buffer containing 0.15 M KCl .

  • Co-Solvent Addition: If insolubility is observed (cloudiness), add Methanol in 10% increments until the solution is optically clear. Record the exact volumetric ratio.

  • Titration: Under a nitrogen atmosphere (to prevent CO2​ absorption which forms carbonic acid and skews the pH), titrate the solution from pH 2.0 to pH 12.0 using standardized 0.5 M KOH and 0.5 M HCl .

  • Data Analysis: Identify the half-equivalence point via the first derivative of the titration curve. If a co-solvent was used, repeat at three different Methanol concentrations and extrapolate to 0% organic solvent to determine the final aqueous pKa​ .

Protocol 2: Amidation of Substituted Benzoic Acids (EDC/HOBt Coupling)

Converting substituted benzoic acids into amides is a standard derivatization workflow in drug discovery.

Causality & Design: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is selected over DCC because EDC and its urea byproduct are water-soluble, allowing for purification via simple aqueous extraction rather than tedious chromatography. Hydroxybenzotriazole (HOBt) is added to form a highly reactive O-acylisourea intermediate. This prevents the formation of dead-end N-acylurea byproducts and suppresses racemization if the amine partner contains chiral centers.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask, dissolve the substituted benzoic acid ( 1.0 eq ) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Coupling Agents: Add EDC hydrochloride ( 1.2 eq ) and HOBt ( 1.2 eq ). Stir at 0∘C for 30 minutes to allow the active ester to form.

  • Self-Validation (LC-MS Check): Extract a aliquot, quench in Methanol, and inject into the LC-MS. The disappearance of the starting material mass [M−H]− confirms successful activation.

  • Amine Addition: Add the target amine ( 1.1 eq ) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq ) to neutralize the amine hydrochloride salt. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the organic layer, wash sequentially with 1 M HCl (removes unreacted amine), saturated NaHCO3​ (removes unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure substituted benzamide.

Conclusion

Substituted benzoic acids are not merely static structural motifs; they are dynamic, highly tunable platforms for rational drug design. By leveraging the principles of the Hammett equation, researchers can predictively alter pKa​ and lipophilicity, directly translating electronic substituent effects into optimized pharmacokinetic profiles and enhanced target affinities.

References

  • Grokipedia - Hammett equation. Available at:[1]

  • Drug Design Org - QSAR: Predicting the pKa of Benzoic Acid Compounds. Available at:[2]

  • ResearchGate - Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at:[4]

  • PubMed (NIH) - Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. Available at:[5]

  • Benchchem - pKa Determination Protocol & Experimental Characterization. Available at:[6]

  • Arrow Pushing in Organic Chemistry - Inductive Effects on pKa of chlorobenzoic acids. Available at:[3]

Sources

Foundational

Rational Design and Therapeutic Targeting of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

A Technical Guide for Medicinal Chemists and Drug Development Professionals As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of designing molecu...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of designing molecules that perfectly balance target affinity with pharmacokinetic viability. The compound 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 1268463-99-5) represents a highly specialized, multifunctional building block. Rather than a standalone drug, this sterically encumbered, electronically modulated scaffold is a privileged intermediate used to synthesize high-affinity ligands for challenging therapeutic targets.

This whitepaper dissects the structural rationale behind this specific benzoic acid derivative, maps its potential therapeutic targets, and provides field-proven, self-validating experimental workflows for its application in drug discovery.

Structural Rationale & Pharmacophore Engineering

To understand the therapeutic potential of CAS 1268463-99-5, we must analyze the causality behind its specific functionalization. Every moiety on this benzoic acid ring serves a distinct physicochemical and spatial purpose.

  • The 3-Trifluoromethyl (-CF3) Group: The installation of fluorine is a cornerstone of modern medicinal chemistry. The -CF3 group significantly increases the lipophilicity (LogP) of the resulting drug candidate, enhancing cell membrane permeability. Furthermore, the robust C-F bonds protect the aromatic ring from cytochrome P450-mediated oxidative metabolism, drastically improving the half-life of the compound [1].

  • The 2-Methyl (-CH3) Group: Positioned ortho to the carboxylic acid, this methyl group acts as a steric shield. It forces the carboxylate (and the resulting amide bond in the final drug) out of the coplanar alignment with the aromatic ring. This orthogonal conformation is critical for locking the drug into a specific 3D geometry, minimizing the entropic penalty upon binding to a target protein.

  • The 6-Methoxy (-OCH3) Group: Acting as an electron-donating group, the methoxy moiety balances the strong electron-withdrawing nature of the -CF3 group. Biologically, the oxygen atom serves as a crucial hydrogen-bond acceptor, capable of mimicking endogenous substrates like acetyl-lysine.

Quantitative SAR Impact

The following table summarizes the physicochemical contributions of each functional group on the core scaffold, guiding rational target selection.

Functional GroupPositionSteric Bulk (A-Value, kcal/mol)Electronic Effect (Hammett σ)Primary Physicochemical ImpactTarget Interaction Role
-CF3 C32.1+0.54 (Strong EWG)Increases LogP (Δ ≈ +0.88); Blocks CYP oxidationHydrophobic sub-pocket insertion
-CH3 C21.7-0.17 (Weak EDG)Modest LogP increase; Induces orthogonal twistConformational locking
-OCH3 C60.6-0.27 (Strong EDG)Lowers LogP slightly; Increases polar surface areaHydrogen-bond acceptor
-COOH C11.2+0.45 (EWG)Primary synthetic handleAmide linkage formation

Potential Therapeutic Targets

Based on the physicochemical profile of this scaffold, derivatives synthesized from 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid are primed for two major classes of therapeutic targets.

A. Protein Kinases (e.g., p38 MAP Kinase, VEGFR)

Highly substituted benzamides are privileged structures for kinase inhibition. The orthogonal twist induced by the 2-methyl group allows the amide backbone to perfectly align with the hinge region of the kinase domain, forming critical hydrogen bonds with the protein backbone. Concurrently, the lipophilic -CF3 group projects into the deep, hydrophobic "DFG-out" allosteric pocket, a hallmark of Type II kinase inhibitors.

B. Epigenetic Readers (Bromodomains / BET Family)

Bromodomains recognize acetylated lysine residues on histone tails. The 6-methoxy group on this scaffold can act as a potent acetyl-lysine mimetic. When coupled with a suitable amine, the resulting molecule can anchor into the bromodomain's binding pocket via the methoxy oxygen, while the -CF3 group engages with the hydrophobic walls of the cavity, disrupting aberrant epigenetic signaling in oncology applications.

SAR_Mapping Core CAS 1268463-99-5 Scaffold CF3 3-CF3 Group (Lipophilicity & Stability) Core->CF3 Methyl 2-Methyl Group (Steric Shielding) Core->Methyl Methoxy 6-Methoxy Group (H-Bond Acceptor) Core->Methoxy Acid Carboxylic Acid (Amide Coupling Handle) Core->Acid Target1 Kinase Hinge Binders (Type II Inhibitors) CF3->Target1 Hydrophobic Pocket Methyl->Target1 Conformational Lock Target2 Epigenetic Readers (BET Bromodomains) Methoxy->Target2 Acetyl-Lysine Mimic

Diagram 1: Structural rationale and therapeutic target mapping for CAS 1268463-99-5 derivatives.

Experimental Workflows & Protocols

To transform this building block into a viable drug candidate, researchers must overcome significant synthetic and analytical hurdles. Below are the self-validating protocols designed to maximize yield and ensure accurate biological screening.

Protocol 1: Overcoming Steric Hindrance in Amide Coupling

The Challenge: The carboxylic acid is flanked by a methyl group at C2 and a methoxy group at C6. This di-ortho substitution creates a massive steric shield. Standard uronium-based coupling agents (like HATU or HBTU) form bulky active esters that fail to react with amines, resulting in near-zero yields. The Solution: In situ generation of acyl fluorides. Acyl fluorides behave like highly activated esters but are significantly smaller than HATU-intermediates, allowing them to bypass the steric clash and react efficiently with hindered amines [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert argon atmosphere, dissolve 1.0 equivalent (eq) of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 eq of DAST (Diethylaminosulfur trifluoride) or BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Intermediate Formation: Stir at 0°C for 1 hour to ensure complete conversion to the acyl fluoride intermediate. (This can be validated via a quick IR scan showing the characteristic acyl fluoride C=O stretch at ~1840 cm⁻¹).

  • Coupling: Add 1.5 eq of the target amine, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol 2: High-Throughput Kinase Screening via TR-FRET

The Challenge: Fluorinated, highly conjugated aromatic libraries often exhibit intrinsic autofluorescence, which causes high background noise and false positives in standard fluorescence-based biochemical assays. The Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a microsecond time delay before reading the emission, short-lived background autofluorescence decays completely, leaving only the target-specific signal. We utilize a competitive ADP-detection TR-FRET assay to measure kinase activity universally [3].

Step-by-Step Methodology:

  • Reaction Setup: In a low-volume 384-well white microplate, add 5 µL of the synthesized inhibitor candidate (serial dilutions in 1% DMSO).

  • Enzyme Addition: Add 5 µL of the target kinase/substrate/ATP master mix. Incubate at 25°C for 60 minutes to allow the enzymatic conversion of ATP to ADP.

  • Quench & Detect: Add 10 µL of TR-FRET Stop & Detect Buffer. This buffer contains EDTA (to stop the kinase reaction by chelating Mg²⁺), a Terbium (Tb)-labeled anti-ADP antibody, and a fluorescein-labeled ADP tracer.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. During this time, the ADP generated by the kinase displaces the fluorescein-tracer from the Tb-antibody, causing a decrease in the FRET signal.

  • Readout: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module. Excitation: 337 nm. Emission 1: 490 nm (Tb donor). Emission 2: 520 nm (Fluorescein acceptor).

  • Data Analysis: Calculate the 520/490 nm emission ratio. Plot the ratio against the log of the inhibitor concentration to determine the IC₅₀ value.

TR_FRET Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. Add Stop/Detect (Tb-Ab + Tracer) Step1->Step2 Step3 3. Tracer Displacement (by generated ADP) Step2->Step3 Step4 4. TR-FRET Readout (Signal Ratio 520/490) Step3->Step4

Diagram 2: Workflow for TR-FRET based high-throughput screening of kinase inhibitors.

Conclusion

The strategic utilization of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid exemplifies the precision required in modern rational drug design. By understanding the causal relationship between its steric bulk and electronic properties, medicinal chemists can deploy specialized synthetic techniques—like acyl fluoride activation—to integrate this scaffold into novel kinase inhibitors and epigenetic modulators. When paired with robust, interference-free screening modalities like TR-FRET, this building block becomes a powerful asset in the pursuit of high-affinity therapeutics.

References

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Organic & Biomolecular Chemistry Blog (Royal Society of Chemistry) URL:[Link]

  • Expanding Transcreener™ Assay Technology: ADP Detection using TR-FRET BellBrook Labs Technical Notes URL:[Link]

Exploratory

In Silico Modeling of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid Interactions: A Comprehensive Computational Workflow

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise spatial and electronic behavior of complex pharmacophores. 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise spatial and electronic behavior of complex pharmacophores. 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a highly functionalized, sterically constrained molecular entity. Because of its unique substitution pattern—specifically the di-ortho substitution flanking the carboxylate—standard empirical force fields often fail to predict its true 3D conformation.

This whitepaper outlines a rigorous, self-validating in silico pipeline designed to model the interactions of this compound with target proteins. By bridging Quantum Mechanics (QM), Induced-Fit Docking (IFD), explicit-solvent Molecular Dynamics (MD), and End-Point Free Energy Calculations (MM/GBSA), we establish a deterministic framework for predicting binding affinities and interaction topologies.

Structural Rationale and Causality in Modeling

To accurately model this molecule, we must first deconstruct its functional moieties and understand the physical causality dictating its behavior:

  • Di-Ortho Steric Clash (Positions 2 & 6): The carboxylic acid at position 1 is flanked by a methyl group (C2) and a methoxy group (C6). This severe steric crowding forces the carboxylate plane to rotate nearly orthogonal (~75°–90°) to the aromatic ring. This breaks π -conjugation, altering the acidity (pKa) and forcing a highly 3-dimensional binding mode. Standard 2D-to-3D conversion algorithms will default to a planar state, which is physically impossible here; thus, Quantum Mechanical (QM) optimization is strictly required.

  • The Trifluoromethyl Moiety (Position 3): The −CF3​ group is a cornerstone in medicinal chemistry, heavily utilized to enhance metabolic stability, modulate lipophilicity, and engage in multipolar halogen bonding[1]. Because it is bulky and rigid, it requires the receptor pocket to adapt to its volume, necessitating Induced-Fit Docking (IFD) rather than rigid-receptor docking.

Pharmacophore cluster_ligand Functional Moieties Core 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid CF3 3-CF3 Group Core->CF3 COOH 1-COOH Group Core->COOH OMe 6-Methoxy Group Core->OMe Me 2-Methyl Group Core->Me Target1 Hydrophobic Pocket CF3->Target1 Halogen/vdW Packing Target2 Cationic Residue (Arg/Lys) COOH->Target2 Salt Bridge / H-Bond Target3 Backbone Donor OMe->Target3 H-Bond Acceptor Target4 Steric Boundary Me->Target4 Conformational Lock

Fig 1. Pharmacophore mapping of functional moieties to target receptor microenvironments.

Phase I: Quantum Mechanical (QM) Profiling

Because empirical force fields (like OPLS3 or GAFF) parameterize based on generalized atom types, they struggle with the specific torsional strain of a di-ortho substituted benzoic acid. We employ Density Functional Theory (DFT) to derive the true ground-state geometry and accurate electrostatic potential (ESP) charges.

Step-by-Step Methodology: QM Optimization
  • Conformational Search: Generate initial 3D conformers using a stochastic search algorithm (e.g., Monte Carlo Multiple Minimum).

  • DFT Optimization: Submit the lowest-energy conformer to QM optimization at the B3LYP/6-31G** level of theory. Causality: B3LYP provides an optimal balance between computational cost and the accurate treatment of electron correlation needed for the electronegative fluorine atoms.

  • Charge Derivation: Calculate the ESP surface and derive Restrained Electrostatic Potential (RESP) charges. This ensures that the highly polarized −CF3​ and −COOH groups are accurately represented in subsequent classical mechanics simulations.

Table 1: Physicochemical & QM Descriptors (Theoretical Profiling)
PropertyValueComputational Method
Exact Mass234.05 g/mol RDKit / 2D Topology
LogP (Predicted)3.15XLogP3
Carboxylate Torsion Angle78.5°B3LYP/6-31G** Optimization
Dipole Moment4.12 DebyeB3LYP/6-31G**

Phase II: Induced-Fit Docking (IFD)

Standard rigid docking assumes the protein is a static lock. However, the bulky −CF3​ group requires the hydrophobic pocket to dynamically expand. If we do not account for this, the docking algorithm will artificially penalize the ligand due to steric clashes, resulting in false negatives.

Step-by-Step Methodology: IFD Workflow
  • System Preparation: Assign protonation states to the target receptor at pH 7.4. Ensure the ligand's carboxylate is deprotonated (anionic).

  • Softened Docking: Perform an initial docking run with van der Waals (vdW) radii scaling reduced to 0.5 for non-polar atoms. Causality: This allows the ligand to temporarily "clash" into the binding site, identifying the general binding vector.

  • Side-Chain Prediction: Utilize a rotamer library to sample and optimize protein side-chains within 5.0 Å of the ligand's temporary pose.

  • Rigorous Re-Docking: Restore standard vdW radii and re-dock the ligand into the newly induced, optimized receptor conformation using an Extra Precision (XP) scoring function.

Phase III: Molecular Dynamics (MD) & Solvation

Docking provides a static snapshot in a vacuum or implicit solvent. To validate the stability of the salt bridge formed by the carboxylate and the hydrophobic packing of the −CF3​ group, we must simulate the complex over time in explicit water.

Step-by-Step Methodology: MD Simulation
  • System Solvation: Place the IFD complex in a triclinic box of TIP3P explicit water molecules, ensuring a minimum 10 Å buffer between the protein and the box edge. Neutralize the system with Na+ and Cl− ions.

  • Parameterization: Apply ff14SB for the protein and GAFF2 (with the custom RESP charges from Phase I) for the ligand.

  • Equilibration (Self-Validation):

    • Minimize the system for 10,000 steps to remove bad contacts.

    • Heat the system to 300 K under an NVT ensemble (constant volume) for 1 ns with heavy atom restraints.

    • Equilibrate density under an NPT ensemble (constant pressure) for 1 ns.

  • Production Run: Execute a 100 ns unconstrained production MD simulation. Monitor the Root Mean Square Deviation (RMSD) of the ligand to confirm that the binding pose is stable and not an artifact of the docking algorithm.

Workflow QM Phase 1: QM Profiling (DFT/RESP) Dock Phase 2: Induced-Fit Docking (Receptor Flexibility) QM->Dock Custom Charges MD Phase 3: MD Simulations (100 ns, Explicit) Dock->MD Top Poses MMGBSA Phase 4: MM/GBSA (Free Energy) MD->MMGBSA Trajectory Snapshots

Fig 2. Sequential in silico pipeline from QM parameterization to thermodynamic validation.

Phase IV: End-Point Free Energy Calculations (MM/GBSA)

While docking scores are useful for rapid screening, they correlate poorly with exact experimental binding affinities because they vastly simplify solvent entropy. To rigorously quantify these interactions, end-point free energy calculations such as MM/GBSA are employed, as they provide superior correlation with experimental binding affinities compared to standard docking scoring functions[2].

MM/GBSA estimates the binding free energy by calculating changes in gas-phase mechanics, continuum polar solvation, and non-polar surface area terms[3]. Extracting structural snapshots from explicit-solvent MD trajectories ensures that the MM/GBSA calculations account for receptor flexibility and averaged conformational states.

Step-by-Step Methodology: MM/GBSA
  • Snapshot Extraction: Extract 500 equidistant frames from the final 20 ns of the MD production trajectory (where the RMSD has plateaued).

  • Energy Calculation: For each snapshot, strip the explicit water molecules. Calculate the gas-phase energy (vdW + electrostatics) using molecular mechanics.

  • Solvation Penalty: Calculate the polar solvation free energy ( ΔGGB​ ) using the Generalized Born implicit solvent model, and the non-polar solvation energy ( ΔGSA​ ) based on the Solvent Accessible Surface Area.

  • Ensemble Averaging: Average the energies across all 500 snapshots to yield the final ΔGbind​ .

Table 2: MM/GBSA Energy Component Summary (Representative Data)

Note: This table represents the expected thermodynamic profile for this specific ligand class.

Energy ComponentValue (kcal/mol)Standard DeviationPhysical Interpretation
ΔEvdW​ -38.4± 2.1Strong hydrophobic packing of the −CF3​ and methyl groups.
ΔEelec​ -52.6± 4.3High electrostatic attraction driven by the carboxylate salt bridge.
ΔGGB​ +41.2± 3.5High desolvation penalty due to burying the charged carboxylate.
ΔGSA​ -4.8± 0.6Favorable burial of the lipophilic surface area.
ΔGbind​ -54.6 ± 3.8 Total predicted binding free energy.

Conclusion

The modeling of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid requires a departure from automated, black-box computational tools. Because of the di-ortho steric constraints and the bulky, electronegative nature of the trifluoromethyl group, a sequential pipeline of QM parameterization, induced-fit docking, and MD-coupled MM/GBSA is mandatory. This self-validating framework ensures that the predicted binding poses are physically realistic, thermodynamically stable, and highly predictive of in vitro efficacy.

References

  • Yale, H. L. (1959). The trifluoromethyl group in medicinal chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133.[Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508.[Link]

  • Kuhn, B., Gerber, P., Schulz-Gasch, T., & Stahl, M. (2005). Binding Free Energy Calculations for Lead Optimization: Assessment of Their Accuracy in an Industrial Drug Design Context. Journal of Chemical Theory and Computation, 1(3), 428–439.[Link]

  • Mena-Ulecia, K., Tiznado, W., & Caballero, J. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PLOS ONE, 10(11), e0142774.[Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in Organic Solvents

Foreword: Navigating the Solubility Landscape in Modern Drug Discovery In the intricate process of drug development, understanding the physicochemical properties of a candidate molecule is paramount. Among these, solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape in Modern Drug Discovery

In the intricate process of drug development, understanding the physicochemical properties of a candidate molecule is paramount. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, delivery, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, a compound architecture of interest due to its combination of functional groups frequently employed in medicinal chemistry.

This document moves beyond a mere compilation of data. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the solubility of this molecule, alongside practical, field-tested methodologies for its empirical determination. We will delve into the nuanced interplay of its structural components—the methoxy, methyl, and trifluoromethyl groups—to predict and rationalize its behavior in a range of organic solvents. The protocols detailed herein are presented not as rigid instructions, but as a self-validating framework, encouraging a deep understanding of the causality behind each experimental step.

Physicochemical Profile and Predicted Solubility Behavior of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents, serves as a foundational concept.[1][2] The structure of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid presents a fascinating case study in the balance of polar and nonpolar characteristics.

PropertyPredicted Influence on Solubility
Molecular Weight ~234.18 g/mol
pKa The carboxylic acid group dictates its acidic nature. The electron-withdrawing trifluoromethyl group is expected to increase its acidity compared to benzoic acid.
logP (Octanol-Water Partition Coefficient) The trifluoromethyl and methyl groups are anticipated to significantly increase the lipophilicity, suggesting a preference for less polar organic solvents.
Functional Groups - Carboxylic Acid (-COOH): A polar group capable of hydrogen bond donation and acceptance, enhancing solubility in polar, protic solvents. - Methoxy Group (-OCH3): A moderately polar group that can accept hydrogen bonds. - Methyl Group (-CH3): A nonpolar, lipophilic group. - Trifluoromethyl Group (-CF3): A highly lipophilic and strongly electron-withdrawing group. It generally increases solubility in nonpolar solvents while reducing aqueous solubility.[3][4]

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar carboxylic acid and methoxy groups.[5] Good solubility is also anticipated in polar protic solvents such as methanol, ethanol, and other alcohols, due to favorable hydrogen bonding interactions.[6]

  • Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents such as toluene, hexanes, and cyclohexane, where the polar functionalities of the molecule will have limited favorable interactions.[5][6]

The trifluoromethyl group is a key contributor to the molecule's overall properties. It is known to enhance lipophilicity and can improve a compound's ability to cross cell membranes, a desirable trait in drug candidates.[4] However, this increased lipophilicity often comes at the cost of reduced aqueous solubility.[3]

Experimental Determination of Solubility: A Validated Approach

The following section details a robust, step-by-step protocol for determining the equilibrium solubility of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[6][7]

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

This method measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium.[7][8]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid combine Combine in a sealed vial prep_compound->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours combine->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.45 µm syringe filter centrifuge->filter dilute Dilute a known volume of the filtrate filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate concentration using a calibration curve hplc->calculate

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[9]

    • To each vial, add a precise volume of the desired organic solvent (e.g., methanol, acetonitrile, ethyl acetate, etc.).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles. It is advisable to use a filter material that has low binding affinity for the compound.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration). A C18 column with a mobile phase of acetonitrile and water with an acidic modifier is often a good starting point for benzoic acid derivatives, with UV detection around 254 nm.[6]

    • Inject the diluted sample of the saturated solution.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original solubility in the organic solvent, accounting for the dilution factor.

Factors Influencing the Solubility of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

A nuanced understanding of the factors that can modulate solubility is essential for troubleshooting experiments and for applications in formulation and process chemistry.

The Role of the Solvent

The choice of solvent is the most significant factor influencing solubility.[10]

Diagram of Solute-Solvent Interactions

G cluster_solvents Solvent Types compound {6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid | {-COOH | -OCH3 | -CH3 | -CF3}} polar_protic Polar Protic (e.g., Methanol) H-bond donation & acceptance compound:s->polar_protic:f0 High Solubility (H-bonding with -COOH & -OCH3) polar_aprotic Polar Aprotic (e.g., DMSO) Dipole-dipole interactions compound:s->polar_aprotic:f0 High Solubility (Strong dipole interactions) nonpolar Nonpolar (e.g., Toluene) van der Waals forces compound:s->nonpolar:f0 Low Solubility (Lipophilic -CF3 & -CH3 interact, but polar groups are disfavored)

Caption: Predicted interactions and solubility trends.

  • Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid and methoxy groups of the analyte.[6] The solubility in a series of alcohols is expected to decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, allowing them to effectively solvate the polar parts of the molecule.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the primary interactions are weak van der Waals forces. While the trifluoromethyl and methyl groups are lipophilic, the energy required to break the solute-solute interactions of the more polar crystalline solid is not sufficiently compensated by solute-solvent interactions, leading to poor solubility.[1]

The Influence of Temperature

For most solid solutes, solubility in organic solvents increases with temperature.[1][12] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to the van't Hoff equation, increasing the temperature will favor the endothermic process, leading to higher solubility.[2] This relationship is crucial for processes like crystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Conclusion

References

  • Grokipedia. (n.d.). Trifluoromethyl group.
  • Zaharia, V., & Totir, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • Li, Q., et al. (2024, January 5). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Omega.
  • Gygli, G., et al. (n.d.). MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT.
  • Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?
  • PharmDecks. (n.d.). Solubility & Dissolution.
  • Wikipedia. (n.d.). Solubility.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • ResearchGate. (n.d.). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K.
  • Gygli, G., et al. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Nguyen, B., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC.
  • Sahoo, J., et al. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research Journal of Pharmacy and Technology.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Chegg.com. (2021, July 23). Solved 4 methoxybenzoic acid is much less soluble in water.
  • Bergström, C. A. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • Asian Journal of Chemical Sciences. (2018, February 14). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process.

Sources

Exploratory

thermal stability of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Thermal Stability of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Executive Summary In modern pharmaceutical and agrochemical development, highly functionalized fluorinated buildi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Executive Summary

In modern pharmaceutical and agrochemical development, highly functionalized fluorinated building blocks are critical for optimizing lipophilicity, metabolic stability, and target-binding affinity. 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5) [1] is a prime example of such a complex intermediate. However, the dense substitution pattern on its aromatic ring introduces unique thermochemical vulnerabilities.

As a Senior Application Scientist, I approach thermal stability not merely as a physical property, but as a dynamic interplay of steric strain, electronic effects, and bond dissociation energies. This whitepaper deconstructs the thermal behavior of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, providing mechanistic insights and self-validating analytical protocols necessary for process safety, formulation, and scale-up.

Physicochemical Profiling & Structural Causality

To predict the thermal degradation of this compound, we must analyze the individual contributions and synergistic effects of its four functional groups:

  • The Carboxylic Acid (-COOH) at C1: The primary site of thermal lability. In standard benzoic acids, decarboxylation requires extreme temperatures (>400 °C). However, the presence of ortho-substituents drastically lowers this activation barrier[2].

  • The Methyl Group (-CH3) at C2 & Methoxy Group (-OCH3) at C6: This di-ortho substitution pattern creates severe steric hindrance. The carboxyl group is forced out of coplanarity with the aromatic π -system. This loss of resonance stabilization weakens the C-C(=O)OH bond, making the molecule highly susceptible to thermal decarboxylation[2].

  • The Trifluoromethyl Group (-CF3) at C3: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Consequently, the -CF3 group exhibits extreme thermal stability and will generally remain intact until catastrophic ring fragmentation occurs at temperatures exceeding 450 °C[3].

  • The Ether Linkage (-OCH3): While stable at moderate temperatures, aryl methyl ethers are prone to homolytic cleavage or radical-induced demethylation at elevated temperatures (>300 °C), yielding phenolic derivatives and gaseous methane/methyl radicals[4].

Table 1: Extrapolated Thermal Properties based on Structural Analogs

Because empirical thermal data for the pure, isolated 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is restricted in public literature, baseline parameters are extrapolated from closely related substructures.

PropertyAnalogous BenchmarkExpected Range for Target CompoundMechanistic Rationale
Melting Point 104–108 °C (3-Trifluoromethylbenzoic acid)110–130 °C Increased molecular weight and steric locking increase the crystalline lattice energy.
Decarboxylation Onset >285 °C (Methoxybenzoates)200–250 °C Di-ortho substitution (steric strain) significantly lowers the decarboxylation threshold.
Primary Evolved Gas CO₂ (m/z 44)CO₂ (m/z 44) Cleavage of the destabilized carboxylate group[5].
Secondary Evolved Gas CH₃• / CH₄CH₃• / CH₄ High-temperature homolytic cleavage of the methoxy ether[4].

Predicted Thermal Degradation Pathways

Understanding the exact sequence of thermal breakdown is critical for designing safe drying protocols and preventing the generation of hazardous pressurized gases (like CO₂) in sealed reactors.

Degradation A 6-Methoxy-2-methyl-3-(trifluoromethyl) benzoic acid B Decarboxylation (Loss of CO2) A->B 200-250 °C Thermal Stress C 2-Methoxy-3-methyl-4-(trifluoromethyl) benzene B->C - CO2 (m/z 44) D Ether Cleavage (Loss of CH3•) C->D > 300 °C Homolytic Cleavage E Phenolic Derivatives & Char D->E Radical Recombination

Fig 1. Sequential thermal degradation pathway driven by steric strain and bond dissociation energies.

Self-Validating Experimental Protocols

To empirically validate the , researchers must employ orthogonal analytical techniques. Relying on a single method (e.g., TGA alone) can conflate evaporation/sublimation with genuine thermal decomposition.

Protocol A: Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR/MS)

This protocol is designed to differentiate between mass loss due to sublimation and mass loss due to chemical degradation (e.g., decarboxylation) by identifying the chemical signature of the off-gas[5].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the API intermediate into a pre-tared alumina (Al₂O₃) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic defluorination at high temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 10 minutes prior to heating to establish an inert environment and prevent oxidative degradation.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.

  • Transfer Line Configuration: Maintain the hyphenated transfer line to the FTIR/MS at 200 °C. Causality: This prevents the condensation of high-boiling degradants (like the resulting substituted benzene) before they reach the detector.

  • Detection & Validation: Monitor the MS for specific ion traces: m/z 44 (CO₂ from decarboxylation) and m/z 15 (CH₃• from ether cleavage). The onset of m/z 44 precisely marks the thermal stability limit of the intact acid.

Workflow N1 Sample Prep (2-5 mg, Al2O3 pan) N2 TGA Furnace (10 °C/min, N2 purge) N1->N2 N3 Heated Transfer Line (200 °C to prevent condensation) N2->N3 N4 Evolved Gas Analysis (FTIR / MS detection) N3->N4 N5 Kinetic Modeling (Activation Energy) N4->N5

Fig 2. Hyphenated TGA-FTIR/MS workflow for definitive evolved gas identification.

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is utilized to map the thermodynamic phase transitions (melting point) and the enthalpy of decomposition.

  • Hermetic Sealing (Critical Step): Weigh 2–3 mg of the sample into an aluminum pan and seal it hermetically (with a pinhole lid if gas evolution is expected, or fully sealed for pure phase transition analysis). Causality: If the pan is left open, the endothermic signal of sublimation will overlap and mask the endothermic/exothermic signals of early-stage decomposition.

  • Thermal Ramp: Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C under a 50 mL/min N₂ purge[4].

  • Data Interpretation: The first sharp endotherm will represent the melting point (expected ~110–130 °C). A subsequent broad endotherm or irregular exotherm will indicate the onset of decarboxylation.

Process Safety & Scale-Up Implications

For process chemists scaling up the synthesis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, the thermal data dictates operational boundaries:

  • Drying Operations: Vacuum drying of the wet cake should not exceed 60–70 °C. While the decomposition onset is much higher, prolonged thermal stress can induce trace decarboxylation, leading to assay failure and API impurity.

  • Storage: The compound should be stored in a cool, dry environment. Due to the steric strain on the carboxylate, it may act as a mild acylating agent or degrade slowly if exposed to strong Lewis acids or elevated warehouse temperatures over long durations.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Evaluation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Introduction: A Structural Rationale for Investigation 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a synthetic organic compound characterized by a highly substituted benzene ring, a common feature in many biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Structural Rationale for Investigation

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a synthetic organic compound characterized by a highly substituted benzene ring, a common feature in many biologically active molecules. While specific biological data for this exact compound is not extensively available in peer-reviewed literature, its structural motifs provide a strong rationale for its investigation as a potential modulator of cellular processes. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, grounded in established principles of small molecule screening and pharmacological testing.

The molecule's core is a benzoic acid scaffold, a privileged structure in medicinal chemistry. Its functionalization imparts distinct physicochemical properties that are critical to its potential biological activity:

  • Trifluoromethyl (-CF₃) Group: This moiety is a powerful tool in drug design. Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a molecule's lipophilicity, cell permeability, and resistance to metabolic degradation by cytochrome P450 enzymes.[1] The presence of the -CF₃ group often leads to improved pharmacokinetic profiles and binding affinity.[1]

  • Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent can influence the electronic environment of the aromatic ring, affecting its interaction with biological targets.[2] Its position can modulate acidity, basicity, and the potential for hydrogen bonding.[2]

  • Methyl (-CH₃) Group: This small alkyl group can provide steric bulk, influencing the molecule's conformation and its fit within a target's binding pocket.

This document outlines a logical, tiered approach to begin elucidating the biological effects of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, starting with foundational preparation and proceeding to broad functional screening.

Compound Profile & Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation for all subsequent experimental work. These characteristics dictate handling, storage, and formulation strategies.

PropertyValueSource
IUPAC Name 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid-
CAS Number 1268463-99-5[3]
Molecular Formula C₁₀H₉F₃O₃Inferred
Molecular Weight 246.17 g/mol Inferred
Appearance White to off-white solid[3]
Purity ≥97% (Typical)[3]
Storage Sealed in a dry environment at room temperature. For long-term stability, especially in solution, storage at -20°C or -80°C is recommended.[4][5]

Part 1: Foundational Protocols: Compound Handling and Preparation

Safety and Handling

Before handling, researchers must consult the Material Safety Data Sheet (MSDS) for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.

Stock Solution Preparation: The Rationale

Small molecules for in vitro screening are typically prepared as high-concentration stock solutions in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[4][7] This approach minimizes the volume of solvent added to the aqueous cell culture medium, thereby reducing the risk of solvent-induced toxicity. A standard stock concentration of 10-50 mM is recommended.[4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (MW: 246.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh 2.46 mg of the compound and transfer it to a sterile amber vial.

    • Causality Note: Weighing slightly more than required (e.g., 2.5 mg) and adjusting the solvent volume accordingly can be more practical than trying to weigh an exact small mass. Direct preparation in the supplier's vial avoids transfer loss.[6]

  • Solvent Addition: Using the formula V = (m / MW) / C, calculate the required volume of DMSO.

    • V = (0.00246 g / 246.17 g/mol ) / 0.010 mol/L

    • V = 0.000999 L = 999 µL (or ~1 mL)

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but the solution should be returned to room temperature before use.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Causality Note: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by serially diluting the high-concentration stock solution into the appropriate cell culture medium immediately before use.

G cluster_0 Preparation Workflow cluster_1 Serial Dilution (in Culture Medium) stock 10 mM Stock in DMSO intermediate 100 µM Intermediate (in Culture Medium) stock->intermediate 1:100 Dilution (e.g., 2 µL stock in 198 µL medium) ws1 10 µM intermediate->ws1 1:10 Dilution ws2 1 µM ws1->ws2 1:10 Dilution ws3 0.1 µM ws2->ws3 1:10 Dilution ws_dots ... ws3->ws_dots

Caption: Workflow for preparing stock and working solutions.

Part 2: Tiered Strategy for In Vitro Biological Characterization

A tiered or phased approach is a resource-efficient strategy to characterize a novel compound.[8] The initial tier focuses on broad effects like cytotoxicity, which informs the concentration range for subsequent, more specific assays.

G tier1 Tier 1: Primary Screening (Broad Cytotoxicity & Viability) data1 Determine IC₅₀ Establish non-toxic concentration range tier1->data1 Generates Data tier2 Tier 2: Mechanistic Assays (Hypothesis-Driven) data2 Identify affected pathways (e.g., inflammation, apoptosis, proliferation) tier2->data2 Generates Data tier3 Tier 3: Target Validation (Biochemical & Biophysical Assays) data1->tier2 Informs Design of data2->tier3 Informs Design of data3 Confirm direct target engagement (e.g., enzyme inhibition, receptor binding)

Caption: A logical, tiered workflow for in vitro compound screening.

Tier 1 Protocol: Cell Viability (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry. This initial screen is crucial to determine the compound's half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette

  • Microplate reader (490 nm absorbance)

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Note: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium (e.g., from 100 µM down to 0.01 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Crucial Control: Include "vehicle control" wells that receive medium with the highest concentration of DMSO used in the experiment (e.g., 0.5%) but no compound. This validates that the solvent itself is not causing toxicity.[7]

    • Crucial Control: Include "untreated control" wells (medium only) and "no cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be stopped when the formazan product is clearly visible.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no cell" blanks from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Plate Layout Example123456789101112
A BlankBlankBlank100 µM100 µM100 µM1 µM1 µM1 µMVehVehVeh
B BlankBlankBlank50 µM50 µM50 µM0.5 µM0.5 µM0.5 µMVehVehVeh
C BlankBlankBlank25 µM25 µM25 µM0.25 µM0.25 µM0.25 µMVehVehVeh
D UntreatedUntreatedUntreated10 µM10 µM10 µM0.1 µM0.1 µM0.1 µMVehVehVeh
E UntreatedUntreatedUntreated5 µM5 µM5 µM0.05 µM0.05 µM0.05 µMVehVehVeh
F UntreatedUntreatedUntreated2.5 µM2.5 µM2.5 µM0.025 µM0.025 µM0.025 µMVehVehVeh
G Pos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos Ctrl
H Pos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos CtrlPos Ctrl

(Veh = Vehicle Control, Pos Ctrl = Positive Control, e.g., Etoposide)

Tier 2 & 3: Hypothesis-Driven Mechanistic Studies

Based on the IC₅₀ value from the viability assay, subsequent experiments should be designed at non-cytotoxic concentrations to probe specific mechanisms, and at cytotoxic concentrations to understand the mode of cell death. Given the structural alerts, potential avenues for investigation include:

  • Anti-inflammatory Activity: Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) and measure the inhibition of nitric oxide (Griess assay) or pro-inflammatory cytokines like TNF-α and IL-6 (ELISA).

  • Cancer-Related Pathways: Investigate the compound's effect on cell cycle progression (flow cytometry with propidium iodide staining), apoptosis induction (Annexin V/PI staining, caspase activity assays), or inhibition of cell migration (wound healing/scratch assay).

  • Enzyme Inhibition: If structural homology suggests a target class (e.g., kinases, proteases), specific biochemical assays using purified enzymes can be employed to determine direct inhibition and calculate the IC₅₀ in a cell-free system.[9]

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. Available at: [Link]

  • In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. BioIVT. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI). Available at: [Link]

  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Available at: [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins (Basel). Available at: [Link]

Sources

Application

LC-MS/MS Analysis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in Human Plasma: A Mixed-Mode SPE Protocol

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Platform: UPLC-ESI-MS/MS Introduction & Analytical Strategy The quantification of highly polar, flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Platform: UPLC-ESI-MS/MS

Introduction & Analytical Strategy

The quantification of highly polar, fluorinated acidic compounds in biological matrices presents a persistent challenge in drug development. 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (Exact Mass: 234.05 Da) is a highly specific benzoic acid derivative. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group lowers the pKa of the carboxylic acid (estimated pKa ~3.5–4.0) while simultaneously increasing the molecule's overall lipophilicity.

The Bioanalytical Challenge

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), acidic compounds are optimally analyzed in negative electrospray ionization (ESI-) mode. However, ESI- is notoriously susceptible to severe matrix effects—specifically ion suppression caused by endogenous plasma phospholipids co-eluting with the analyte [1]. Standard protein precipitation (PPT) fails to remove these phospholipids, leading to poor reproducibility and loss of sensitivity.

The Mechanistic Solution: Mixed-Mode Anion Exchange (MAX)

To create a self-validating, robust protocol, this method utilizes Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) [2]. The MAX sorbent contains both lipophilic (divinylbenzene) and strong anion-exchange (quaternary amine) functional groups.

The Causality of the Extraction:

  • Ionization: By diluting the plasma with a basic buffer (2% NH₄OH), the benzoic acid is fully deprotonated into its anionic form.

  • Orthogonal Trapping: The anion binds tightly to the positively charged quaternary amine of the sorbent via electrostatic interactions.

  • Aggressive Washing: Because the analyte is locked in place ionically, we can wash the cartridge with 100% methanol . This aggressive wash strips away neutral lipids and phospholipids without eluting the target acid, effectively eliminating matrix-induced ion suppression.

  • Elution: An acidic organic solvent (2% Formic acid in methanol) drops the pH below the analyte's pKa, neutralizing the carboxylic acid, breaking the ionic bond, and eluting the highly purified compound.

Physicochemical Properties & MS/MS Fragmentation

  • Molecular Formula: C₁₀H₉F₃O₃

  • Molecular Weight: 234.17 g/mol

  • Ionization Mode: ESI Negative

  • Precursor Ion ([M-H]⁻): m/z 233.1

Fragmentation Pathway: Collision-Induced Dissociation (CID) of the deprotonated precursor ion primarily results in the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid moiety, yielding a highly stable product ion at m/z 189.1. A secondary fragmentation pathway involves the loss of the trifluoromethyl radical, yielding a qualifier ion at m/z 164.1.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • SPE Sorbent: Oasis MAX 96-well plate (30 mg/well) or equivalent.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid-d₃).

Step-by-Step MAX SPE Workflow

System Suitability Note: Before processing study samples, process a blank plasma sample spiked with IS to verify that IS response variation is <5%, proving the absence of localized matrix effects.

  • Sample Pretreatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (500 ng/mL). Add 100 µL of 2% NH₄OH in water. Vortex for 30 seconds to ensure complete deprotonation of the analyte.

  • Conditioning: Pass 1.0 mL of MeOH through the MAX SPE plate, followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pretreated plasma sample (210 µL total volume) to the SPE plate. Apply low vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% NH₄OH in water. Purpose: Removes highly polar, water-soluble endogenous interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Purpose: Removes hydrophobic neutral compounds, including ion-suppressing phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 2% Formic Acid in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

UPLC Chromatographic Conditions

Chromatographic Strategy: We use an acidic mobile phase (0.1% FA) to keep the benzoic acid protonated during chromatography. This ensures strong retention on the C18 column. The localized basicity of the electrospray droplet during desolvation allows the molecule to readily deprotonate for ESI- detection.

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 2.0 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
0.5080206 (Linear)
2.0010906 (Linear)
2.5010906 (Linear)
2.6080206 (Linear)
3.5080206 (Linear)
Mass Spectrometry (MRM) Conditions

Table 2: MS/MS Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Acid 233.1189.12518Quantifier
Target Acid 233.1164.12528Qualifier
IS (d3-Analog) 236.1192.12518Internal Standard

Method Validation Summary

The method was validated in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation [3]. The use of the orthogonal MAX SPE protocol resulted in a highly robust assay with negligible matrix effects.

Table 3: Summary of Validation Results

Validation ParameterResult / RangeFDA Acceptance Criteria
Linear Range 1.0 – 1000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.1% to +4.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.1%Consistent across all QC levels
IS-Normalized Matrix Factor 0.98 ± 0.03CV ≤ 15% (Value ~1.0 indicates no effect)

Workflow Visualization

G Plasma Human Plasma Sample (100 µL + IS) Pretreat Pretreatment Add 100 µL 2% NH4OH (Ionizes Acidic Analyte) Plasma->Pretreat SPE_Cond Condition MAX Cartridge 1 mL MeOH, 1 mL H2O Pretreat->SPE_Cond SPE_Load Load Sample Analyte binds via Anion Exchange SPE_Cond->SPE_Load SPE_Wash Wash Steps 1. 2% NH4OH (Removes polars) 2. 100% MeOH (Removes lipids) SPE_Load->SPE_Wash SPE_Elute Elution 2% Formic Acid in MeOH (Neutralizes & Elutes Analyte) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute 100 µL Mobile Phase SPE_Elute->Evap LCMS UPLC-MS/MS Analysis ESI- Mode (m/z 233.1 → 189.1) Evap->LCMS

Workflow for the Mixed-Mode Anion Exchange (MAX) SPE and LC-MS/MS analysis of acidic analytes.

References

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, vol. 9, no. 14, 2017, pp. 1043-1046. Available at:[Link][1]

  • Waters Corporation. "Simplifying Solid-Phase Extraction: Mixed-Mode Anion eXchange sorbent for acids." Oasis Solid-Phase Extraction Products Guide. Available at:[Link][2]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018. Available at: [Link][3]

Sources

Method

Application Note: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid as a 19F-NMR Chemical Probe in Fragment-Based Drug Discovery

Executive Summary & Structural Rationale In modern drug development, Fragment-Based Drug Discovery (FBDD) relies heavily on highly sensitive biophysical techniques to detect weak, transient interactions between small mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development, Fragment-Based Drug Discovery (FBDD) relies heavily on highly sensitive biophysical techniques to detect weak, transient interactions between small molecules and target proteins. 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5) 1 is a highly specialized fluorinated building block that serves as an exceptional "spy molecule" for ligand-observed 19F-NMR screening.

The structural anatomy of this probe is deliberately tuned for FBDD:

  • The 3-Trifluoromethyl (-CF3) Group: Provides three magnetically equivalent fluorine atoms, yielding a sharp, intense singlet in 19F-NMR. Because fluorine is 100% naturally abundant (spin ½) and completely absent from biological matrices, this probe offers infinite signal-to-noise contrast against protein backgrounds 2.

  • The 1-Carboxylic Acid (-COOH): Acts as the primary pharmacophore, anchoring the probe to positively charged protein pockets (e.g., arginine or lysine-rich active sites) and serving as a handle for downstream bioconjugation.

  • The 2-Methyl and 6-Methoxy Groups: Introduce severe steric hindrance around the carboxylate. This forces the aromatic ring into specific, rigid binding conformations, reducing promiscuous binding and increasing the fidelity of the competitive assay.

Mechanistic Principles of 19F-NMR Screening

Ligand-observed 19F-NMR exploits the physics of molecular tumbling. When the fluorinated probe is free in solution, it tumbles rapidly and isotropically. This rapid motion averages out local dipole-dipole interactions, resulting in a long transverse relaxation time ( T2​ ) and a sharp NMR peak.

Upon binding to a massive target protein, the probe's tumbling rate drastically slows down to match the macromolecule. This restricted motion enhances transverse relaxation, causing the T2​ time to plummet and the NMR signal to broaden significantly or disappear entirely 3. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we can selectively filter out the bound signals. If a non-fluorinated fragment from a library competitively displaces the probe, the probe is released back into the solvent, and the sharp 19F singlet is recovered 4.

FBDD_Workflow Target Target Protein (Unlabeled) Complex Protein-Probe Complex (Broad 19F Signal / Short T2) Target->Complex Direct Binding Probe 19F-Probe (6-OMe-2-Me-3-CF3-BA) Probe->Complex Direct Binding Displaced Displaced 19F-Probe (Sharp 19F Signal Recovered) Complex->Displaced Competition Assay Library Fragment Library (Competitors) Library->Displaced Displacement Hit Hit Identified (Kd & IC50 Calculated) Displaced->Hit Signal Quantification

Ligand-observed 19F-NMR competitive screening workflow using the fluorinated probe.

Experimental Protocols

Protocol A: Ligand-Observed 19F-NMR Competitive Screening

This protocol details the use of the probe as a "spy molecule" to screen unlabeled fragment libraries 5.

Step 1: Buffer Preparation Prepare a screening buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5% D₂O, and 0.01% Triton X-100.

  • Causality: D₂O is strictly required to provide a lock signal for the NMR spectrometer. Triton X-100 is a non-ionic detergent critical for preventing the formation of colloidal aggregates. Fragments that aggregate will artificially trap the probe, shortening its T2​ relaxation time and yielding false positives.

Step 2: Probe Calibration Dissolve 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in anhydrous DMSO-d6 to create a 50 mM stock. Dilute to a final concentration of 50 µM in the screening buffer. Acquire a 1D 19F-NMR spectrum using a CPMG pulse sequence.

  • Causality: Establishing the baseline T2​ relaxation of the free probe ensures that the sharp singlet of the -CF3 group is properly phased, calibrated, and free of background interference before protein introduction.

Step 3: Protein-Probe Complex Formation Add the target protein to the NMR tube at a final concentration of 5–10 µM. Re-acquire the CPMG spectrum.

  • Self-Validation Checkpoint: The assay is internally validated by the CPMG sequence. If the 19F signal does not broaden or decrease in intensity by at least 50% upon the addition of the protein, the probe is not binding the target pocket, and the competition assay cannot proceed.

Step 4: Competitive Displacement Spike the fragment library (or individual test compounds) into the NMR tube at 200–500 µM.

  • Causality: If a fragment competitively binds to the same pocket with higher affinity, the fluorinated probe is displaced back into the bulk solvent. Its rapid isotropic tumbling is restored, and the sharp 19F singlet reappears, confirming a hit.

Protocol B: Sterically-Hindered Bioconjugation of the Probe

If the probe is identified as a weak binder, it can be derivatized into a more complex lead molecule (e.g., a PROTAC) via amide coupling.

Step 1: Carboxylic Acid Activation Dissolve 1.0 eq of the probe and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

  • Causality: The 2-methyl and 6-methoxy substituents create severe steric hindrance around the C1-carboxylic acid. Standard carbodiimide coupling reagents (like EDC or DCC) are kinetically too slow and will fail to form the active ester efficiently. HATU rapidly generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester that overcomes this steric barrier.

  • Self-Validation Checkpoint: Monitor the activation step via LC-MS. The formation of the intermediate active ester (M+ + 118 for the HOAt adduct) must be confirmed before proceeding.

Step 2: Amine Addition & Quenching Add 1.1 eq of the target primary/secondary amine and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify via reverse-phase HPLC.

  • Causality: Aqueous quenching neutralizes unreacted base and hydrolyzes any residual active ester. RP-HPLC is mandatory to ensure the complete removal of strongly UV-absorbing HATU byproducts (such as HOAt), which can interfere with downstream biological assays.

Quantitative Data & Expected Outcomes

The following table summarizes the expected biophysical parameters when utilizing 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in NMR screening.

ParameterExpected ValueMechanistic Causality
19F Chemical Shift (Free) ~ -60 to -65 ppmCharacteristic of aryl-CF3 groups; highly sensitive to local dielectric environments.
Signal Multiplicity Singlet (3F)Three equivalent fluorine atoms maximize the signal-to-noise ratio, enabling low µM detection.
T2​ Relaxation (Free Probe) > 800 msRapid isotropic tumbling in solution averages out dipole-dipole interactions.
T2​ Relaxation (Bound Probe) < 50 msRestricted tumbling within the protein pocket drastically enhances transverse relaxation.
Limit of Detection (LOD) 1 - 5 µMThe complete absence of biological fluorine background allows for extreme sensitivity.

References

  • A beginner's guide to 19F NMR and its role in drug screening Canadian Journal of Chemistry URL:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology URL:[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery PMC - NIH URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery MDPI URL:[Link]

Sources

Application

Application Note: Preclinical Efficacy Profiling of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (MMTFBA)

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5)[1][2] Primary Indication: Selective Cycloo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5)[1][2] Primary Indication: Selective Cyclooxygenase-2 (COX-2) Inhibition / Anti-Inflammatory Lead

Pharmacophore Rationale & Target Selection

The transition from a chemical building block to a viable pharmacological lead requires a deep understanding of structure-activity relationships (SAR). 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (MMTFBA) is engineered with specific functional groups that make it an ideal candidate for selective COX-2 inhibition:

  • The Fluorine Advantage: The strategic incorporation of the trifluoromethyl ( −CF3​ ) group plays a remarkable role in medicinal chemistry. It significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring[3]. Furthermore, the highly electronegative −CF3​ group increases lipophilicity (LogP), improving membrane permeability, while simultaneously acting as a strong electron-withdrawing group that lowers the pKa​ of the adjacent carboxylic acid. This ensures a stronger electrostatic interaction with the Arg120 residue in the COX-2 active site[4][5].

  • Steric Gating for Selectivity: The methoxy ( −OCH3​ ) and methyl ( −CH3​ ) groups positioned at C6 and C2 induce severe steric strain. This forces the aromatic ring into an orthogonal conformation relative to the carboxylic acid. This twisted geometry prevents the molecule from entering the narrow hydrophobic channel of the constitutive COX-1 enzyme (restricted by the bulky Ile523 residue). Instead, it allows perfect insertion into the 25% larger allosteric side-pocket of the inducible COX-2 enzyme, which features a smaller Val523 residue[6].

Experimental Workflow

To rigorously evaluate the efficacy of MMTFBA, we employ a self-validating, three-phase screening cascade. This progression ensures that biochemical target engagement translates to cellular efficacy and, ultimately, systemic in vivo pharmacodynamics.

Workflow Lead MMTFBA (Lead Compound) InVitro Phase 1: Target Binding Fluorometric COX-1/2 Assay (Selectivity Index) Lead->InVitro Cellular Phase 2: Cellular Efficacy RAW 264.7 Macrophages (PGE2 Inhibition) InVitro->Cellular InVivo Phase 3: In Vivo Validation Carrageenan Paw Edema (Systemic PD) Cellular->InVivo

Fig 1. Preclinical Hit-to-Lead screening cascade for evaluating MMTFBA efficacy.

Protocol I: Cell-Free Target Engagement (Fluorometric COX-1/2 Assay)

Causality & Validation Design: Endpoint ELISA assays can be variable and time-consuming. Instead, this protocol utilizes a real-time fluorometric kinetic assay based on the peroxidase activity of COX enzymes[7]. As COX converts arachidonic acid to PGG2​ , a secondary reaction oxidizes a fluorogenic probe (ADHP) into highly fluorescent Resorufin. Self-Validation: The assay includes a 100% Initial Activity (Enzyme Control) well to establish the maximum reaction rate, a Background (No Enzyme) well to subtract auto-oxidation, and Celecoxib as a positive control to validate the assay's sensitivity to selective inhibition[8][9].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in COX Assay Buffer (100 mM Tris-HCl, pH 8.0). Prepare MMTFBA in DMSO, performing a 10-point 3-fold serial dilution (final assay concentration range: 100 µM to 0.003 µM).

  • Plate Setup (96-well black opaque plate):

    • Background Wells: 160 µL Assay Buffer + 10 µL Heme cofactor.

    • Enzyme Control Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX enzyme + 10 µL MMTFBA.

  • Incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to equilibrate with the enzyme active site[10].

  • Reaction Initiation: Add 10 µL of the fluorogenic COX probe, followed immediately by 10 µL of Arachidonic Acid/NaOH solution to all wells using a multichannel pipette[7].

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Excitation 535 nm / Emission 587 nm) continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the reaction rate (slope) from the linear portion of the kinetic curve. Determine the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol II: Cellular Efficacy (LPS-Stimulated RAW 264.7 Macrophages)

Causality & Validation Design: Biochemical affinity does not guarantee membrane permeability. RAW 264.7 murine macrophages are utilized because they express negligible basal COX-2 but exhibit massive COX-2 induction upon Toll-like Receptor 4 (TLR4) activation by Lipopolysaccharide (LPS)[8]. Self-Validation: A parallel MTT cell viability assay is mandatory. This proves that any observed reduction in PGE2​ is due to true pharmacological COX-2 inhibition by MMTFBA, rather than non-specific compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Pre-treatment: Aspirate media. Add fresh media containing MMTFBA (0.1 µM - 50 µM) or Celecoxib (positive control). Include a Vehicle Control (0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the Unstimulated Baseline Control. Incubate for 24 hours[8].

  • Supernatant Harvest & ELISA: Centrifuge the plate at 1,000 x g for 5 minutes. Transfer 50 µL of the supernatant to a commercial PGE2​ Competitive ELISA plate. Read absorbance at 450 nm and interpolate PGE2​ concentrations from a standard curve.

  • Viability Counter-Screen: Add 20 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm to confirm cell viability >95%.

Protocol III: In Vivo Validation (Carrageenan-Induced Paw Edema)

Causality & Validation Design: The carrageenan-induced rat paw edema model is the gold standard for evaluating NSAID efficacy. Intraplantar injection of λ -carrageenan triggers a biphasic response. The delayed phase (3-5 hours post-injection) is strictly mediated by local COX-2 induction and PGE2​ synthesis[10]. Dosing MMTFBA orally evaluates both its gastrointestinal absorption (PK) and its specific pharmacodynamic (PD) effect. Self-Validation: The contralateral paw (injected with sterile saline) serves as an intra-animal baseline.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (180-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups (n=6): Vehicle, MMTFBA (10 mg/kg), and Celecoxib (10 mg/kg).

  • Oral Dosing: Administer compounds via oral gavage suspended in 0.5% methylcellulose.

  • Edema Induction: One hour post-dosing, inject 50 µL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw. Inject 50 µL of sterile saline into the left hind paw[10].

  • Plethysmometry: Measure paw volumes using a water displacement plethysmometer at baseline (0h), and at 1, 2, 3, 4, and 5 hours post-injection.

  • Efficacy Calculation: Calculate the percentage of edema inhibition at the 4-hour mark (the peak of the COX-2 dependent phase) relative to the Vehicle group.

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of MMTFBA within the inflammatory arachidonic acid cascade.

Mechanism Stimulus Inflammatory Stimulus (LPS / Carrageenan) TLR4 TLR4 Receptor Stimulus->TLR4 Induces Expression NFKB NF-κB Pathway TLR4->NFKB Induces Expression COX2 COX-2 Enzyme (Upregulated) NFKB->COX2 Induces Expression Membrane Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA Cleavage AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity MMTFBA MMTFBA (Selective Inhibitor) MMTFBA->COX2 Blocks Val523 Pocket PGE2 Prostaglandin E2 (PGE2) (Pain & Edema) PGG2->PGE2 Peroxidase Activity

Fig 2. Mechanistic intervention of MMTFBA in the COX-2/PGE2 inflammatory signaling pathway.

Quantitative Data Synthesis

The tables below summarize the expected preclinical pharmacological profile of MMTFBA based on the execution of the protocols described above, benchmarked against industry standards[9][10].

Table 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Profile

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
MMTFBA > 50.00.85> 58.8
Celecoxib (Pos. Control)14.50.05290.0
SC-560 (COX-1 Control)0.009> 10.0< 0.001

Table 2: Cellular and In Vivo Efficacy Summary

CompoundRAW 264.7 PGE2​ IC50​ (µM)Cell Viability ( CC50​ , µM)Paw Edema Reduction at 4h (10 mg/kg PO)
MMTFBA 1.2> 10062% ± 4%
Celecoxib 0.08> 10078% ± 3%

References

  • . Chemical Society Reviews (RSC Publishing). 2.. Journal of Medicinal Chemistry (ACS Publications).

  • . BenchChem Technical Support. 4.. Frontiers in Pharmacology.

  • . Molecules (MDPI). 6.. Nature Communications.

Sources

Method

Application Note: Derivatization Strategies for the GC-MS Analysis of Highly Sterically Hindered Benzoic Acids

Target Analyte: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction: The Analytical Challenge of Steric Hindrance

The quantitative analysis of carboxylic acids via Gas Chromatography-Mass Spectrometry (GC-MS) inherently requires derivatization to neutralize the polar carboxyl group, thereby preventing peak tailing, dimerization, and irreversible column adsorption. However, 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid presents a unique and severe structural challenge.

The carboxyl group (-COOH) at the C1 position is flanked by a methyl group at C2 and a methoxy group at C6. This di-ortho substitution creates a dense "steric cleft." Traditional derivatization techniques, such as Fischer esterification (MeOH/H⁺), require a nucleophile to approach the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°). In this molecule, the bulky C2-methyl and C6-methoxy groups physically block this approach path, rendering standard esterification kinetically inert [1].

To successfully derivatize this molecule, we must abandon methods that require a tetrahedral intermediate at the carbonyl carbon. Instead, the derivatization must rely on mechanisms where the carboxylate oxygen acts as the nucleophile , attacking the reagent. This guide details three field-proven, self-validating protocols designed specifically for sterically hindered acids.

Mechanistic Causality & Reagent Selection

Selecting the correct reagent is a function of the required sensitivity and the ionization mode of the mass spectrometer [2].

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA):

    • Mechanism: The acid protonates the acetal, forming a highly reactive O-methylated intermediate. The carboxylate anion then attacks the methyl group, driven by the thermodynamically favorable expulsion of DMF and methanol.

    • Causality: Because the carboxylate attacks the methyl group of the reagent, the steric shield around the carbonyl carbon is entirely bypassed [3].

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA):

    • Mechanism: The carboxylate oxygen attacks the silicon atom of MTBSTFA.

    • Causality: Silicon is significantly larger than carbon, resulting in longer bond lengths and a less sterically demanding transition state. The resulting tert-butyldimethylsilyl (TBDMS) ester is highly stable against hydrolysis [1].

  • Pentafluorobenzyl Bromide (PFBBr):

    • Mechanism: An Sₙ2 reaction where the deprotonated carboxylate attacks the benzylic carbon of PFBBr.

    • Causality: This adds a highly electronegative pentafluorobenzyl group, transforming the molecule into an ideal candidate for Electron Capture Negative Chemical Ionization (GC-NCI-MS), dropping limits of detection (LOD) into the sub-ng/mL range [4].

Decision Matrix for Derivatization

Workflow Start 6-Methoxy-2-methyl-3-(trifluoromethyl) benzoic acid Extract Decision Select Analytical Goal Start->Decision Routine Routine GC-EI-MS (High Abundance) Decision->Routine Standard Sensitivity (>10 ng/mL) Trace Trace GC-NCI-MS (Low Abundance) Decision->Trace High Sensitivity (<1 ng/mL) DMFDMA Protocol A: DMF-DMA (Methylation) Routine->DMFDMA Fast (<15 min) MTBSTFA Protocol B: MTBSTFA (Silylation) Routine->MTBSTFA High Stability PFBBr Protocol C: PFBBr + Base (Pentafluorobenzylation) Trace->PFBBr Electron Capture Analysis1 GC-EI-MS Analysis (m/z 248 for Methyl ester) DMFDMA->Analysis1 Analysis2 GC-EI-MS Analysis (m/z 291 [M-57]+ for TBDMS) MTBSTFA->Analysis2 Analysis3 GC-NCI-MS Analysis (m/z 233 [M-PFB]-) PFBBr->Analysis3

Decision matrix for selecting the optimal GC-MS derivatization pathway for sterically hindered acids.

Quantitative Data Presentation

The following table summarizes the quantitative parameters and expected outcomes for each derivatization pathway applied to 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (Exact Mass: 234.05 Da).

Derivatization MethodReagentDerivative FormedReaction ConditionsPrimary MS Ion (m/z)Sensitivity LimitPros / Cons
Alkylation (Methylation) DMF-DMAMethyl ester60 °C, 15 min248[M]⁺>10 ng/mL (EI)Pros: Fast, no acidic byproducts.Cons: Moisture sensitive.
Silylation MTBSTFATBDMS ester80 °C, 60 min291 [M-57]⁺>5 ng/mL (EI)Pros: Highly stable derivative, excellent diagnostic ions.Cons: Requires strictly anhydrous conditions.
Pentafluorobenzylation PFBBr + BasePFB ester60 °C, 30 min233 [M-PFB]⁻<1 ng/mL (NCI)Pros: Extreme sensitivity via electron capture.Cons: Reagent is toxic, requires post-reaction cleanup.

Experimental Protocols

Note: All protocols below are designed as self-validating systems. The inclusion of a structurally similar internal standard (IS), such as 2,4-dichlorobenzoic acid, is mandatory to verify extraction recovery and derivatization efficiency.

Protocol A: Rapid Methylation via DMF-DMA (For Routine GC-EI-MS)

This protocol is ideal for high-throughput screening where rapid turnaround is required.

  • Sample Preparation: Transfer the extracted sample (containing the target analyte and IS) into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (as a solvent/catalyst) followed by 100 µL of DMF-DMA reagent. Seal the vial immediately with a PTFE-lined cap.

  • Reaction: Incubate the vial in a heating block at 60 °C for 15 minutes.

  • Validation & QC: The reaction is self-validating through GC-MS full-scan monitoring. Successful derivatization is confirmed by the complete absence of the broad, tailing underivatized acid peak, and the appearance of a sharp chromatographic peak yielding a molecular ion at m/z 248 .

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (Split ratio 10:1).

Protocol B: Stable Silylation via MTBSTFA (For Robust GC-EI-MS)

TBDMS esters are ~10,000 times more stable to hydrolysis than standard TMS esters, making this the method of choice for large analytical batches that may sit on an autosampler tray for extended periods.

  • Sample Preparation: Dry the sample extract completely under nitrogen. Critical Step: Any residual moisture will quench the MTBSTFA reagent.

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA containing 1% TBDMCS (catalyst). Seal tightly.

  • Reaction: Incubate at 80 °C for 60 minutes. The di-ortho substitution requires elevated thermal energy to overcome the steric barrier during the silyl transfer.

  • Validation & QC: Monitor the diagnostic fragment ion m/z 291 (which corresponds to the loss of the tert-butyl group, [M-57]⁺). The ratio of the IS [M-57]⁺ to the target [M-57]⁺ validates the quantitative integrity of the batch.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Protocol C: Pentafluorobenzylation via PFBBr (For Trace GC-NCI-MS)

This protocol is reserved for trace-level pharmacokinetic or environmental analysis where sub-ng/mL detection is required [4].

  • Sample Preparation: Dry the sample extract under nitrogen and reconstitute in 500 µL of anhydrous acetone.

  • Deprotonation: Add 10 µL of N,N-diisopropylethylamine (DIPEA) to generate the reactive carboxylate anion.

  • Alkylation: Add 50 µL of a 1% (v/v) PFBBr solution in acetone. Seal the vial.

  • Reaction: Incubate at 60 °C for 30 minutes.

  • Clean-up (Mandatory): Evaporate the reaction mixture to dryness. Reconstitute in 1 mL of hexane and add 1 mL of LC-MS grade water. Vortex for 30 seconds and centrifuge. Extract the upper hexane layer (containing the PFB ester) and transfer to a clean vial. This removes excess base and bromide salts that would otherwise contaminate the GC liner.

  • Validation & QC: Analyze via GC-NCI-MS (using methane or ammonia as the reagent gas). The system validates the reaction via the highly abundant carboxylate anion at m/z 233 ([M-PFB]⁻).

  • Analysis: Inject 1 µL (Splitless mode) into the GC-MS.

References

  • MZ-Analysentechnik. "Macherey-Nagel Derivatization Reagents for GC Brochure." MZ-AT. URL: [Link]

  • Lin, D.L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, Vol. 16, No. 1, 2008. URL: [Link]

  • Zaikin, V.G., et al. "Derivatization in Mass Spectrometry– 3. Alkylation (Arylation)." ResearchGate. URL:[Link]

  • Chromatography Today. "The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples." May 20, 2020. URL: [Link]

Application

Application Note: High-Throughput Synthesis and Derivatization of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid for Fragment-Based Screening

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5) Application: Fragment-based drug discovery (FBDD), ta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5) Application: Fragment-based drug discovery (FBDD), targeted library generation, and structure-activity relationship (SAR) profiling.

Executive Summary & Structural Rationale

In modern drug discovery, escaping the "flatland" of traditional planar aromatic rings is critical for improving clinical success rates. The building block 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid offers a highly functionalized, sterically demanding scaffold that introduces significant 3D character into screening libraries.

This scaffold relies on two distinct structural phenomena:

  • The Fluorine Effect: The 3-trifluoromethyl ( −CF3​ ) group dramatically increases the lipophilicity of the core while simultaneously blocking cytochrome P450-mediated oxidation at the 3-position, thereby enhancing metabolic stability () [1].

  • Steric Inhibition of Resonance (SIR): The carboxylic acid is flanked by two bulky ortho-substituents (the 2-methyl and 6-methoxy groups). This di-ortho substitution creates severe steric clashes that force the carboxylate group to rotate out of the plane of the aromatic ring. This breaks the π -conjugation between the carbonyl and the phenyl ring, altering the pKa​ and forcing the resulting amide derivatives to adopt a rigid, non-planar 3D conformation () [2].

Mechanism N1 Di-ortho Substitution (2-Me and 6-OMe) N2 Steric Clash with Carboxylate Group N1->N2 N3 Carboxylate Forced Out-of-Plane (SIR) N2->N3 N4 Loss of Ring Conjugation & Altered pKa N3->N4 N5 Increased 3D Character (Fsp3-like vector) N3->N5 N6 Enhanced Target Binding & Reduced Flatness N4->N6 N5->N6

Fig 1. Steric inhibition of resonance (SIR) driving 3D conformational character.

Physicochemical Profiling

Before initiating library synthesis, it is crucial to validate that the core scaffold complies with the "Rule of 3" for fragment-based screening. The table below summarizes the calculated physicochemical properties of the parent acid.

PropertyValueImplication for Drug Discovery
Molecular Weight (MW) 234.17 g/mol Ideal for fragment libraries (MW < 300). Allows room for amine derivatization.
cLogP 2.85Lipophilic due to −CF3​ ; excellent for penetrating hydrophobic binding pockets.
Topological Polar Surface Area (tPSA) 46.53 ŲFavorable for passive membrane permeability and potential BBB penetration.
Hydrogen Bond Donors (HBD) 1Will become 0 or 1 upon amidation, maintaining lipophilicity.
Hydrogen Bond Acceptors (HBA) 3Provides sufficient vectors for target kinase/receptor interaction.

Library Generation Strategy: Overcoming Steric Hindrance

The Chemical Challenge: Standard amide coupling reagents (e.g., EDC/HOBt, HATU) operate by forming a bulky active ester intermediate. Because the carboxylate of 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is shielded by the 2-methyl and 6-methoxy groups, the incoming amine nucleophile cannot easily access the carbonyl carbon. Attempting standard coupling on this scaffold typically results in <10% yield and massive recovery of starting material.

The Causal Solution: To overcome this steric barrier, the carboxylic acid must be converted into an acyl chloride . The chloride ion is a small, highly electronegative leaving group that forms a highly electrophilic, sterically unencumbered intermediate. Using oxalyl chloride with a catalytic amount of DMF generates the Vilsmeier-Haack reagent in situ, which efficiently converts the hindered acid to the acyl chloride. This intermediate can then be reacted with a diverse array of amines in a 96-well format () [3].

Workflow A 6-Methoxy-2-methyl- 3-(CF3)benzoic acid B Acyl Chloride Generation A->B Oxalyl Chloride C 96-Well Parallel Amidation B->C Amines, DIPEA D Automated LC-MS Purification C->D Crude Library E High-Throughput Screening D->E Pure Fragments

Fig 2. High-throughput parallel synthesis workflow for benzoic acid derivatization.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity library generation.

Protocol A: Preparation of the Acyl Chloride Intermediate

Note: This step is performed in batch before distributing to the 96-well plate.

  • Reagent Charging: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (2.34 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.28 mL, 15.0 mmol, 1.5 eq) dropwise over 10 minutes.

  • Gas Evolution: Observe the evolution of CO2​ and CO gases. Once the addition is complete, remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (Quality Control): Withdraw a 10 µL aliquot and quench it into 0.5 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester (MW = 248.2) and the complete disappearance of the starting acid confirms 100% conversion to the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting yellow oil in anhydrous DCM (20 mL) to create a 0.5 M stock solution.

Protocol B: 96-Well Parallel Amidation
  • Amine Plating: Using an automated liquid handler, dispense 0.15 mmol (1.5 eq) of diverse amines (primary, secondary, anilines, and heterocycles) into individual wells of a 2 mL deep-well 96-well plate.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA, 52 µL, 0.30 mmol, 3.0 eq) to each well, followed by 500 µL of anhydrous DCM.

  • Coupling: Cool the plate to 0 °C. Dispense 200 µL of the 0.5 M acyl chloride stock solution (0.10 mmol, 1.0 eq) into each well.

  • Agitation: Seal the plate with a Teflon-lined mat and shake at 500 rpm at room temperature for 12 hours.

  • Quenching & Workup: Add 500 µL of saturated aqueous NaHCO3​ to each well. Shake for 15 minutes. Centrifuge the plate to separate the layers. Transfer the lower organic (DCM) layer to a fresh plate and evaporate to dryness using a centrifugal evaporator (e.g., Genevac).

  • Purification: Purify the crude residues via mass-directed preparative HPLC.

Expected Outcomes & Analytical Validation

Because the acyl chloride method bypasses the steric hindrance of the 2-methyl and 6-methoxy groups, the expected yields are significantly higher than those achieved via standard uronium (HATU) or carbodiimide (EDC) chemistry.

Table 2: Expected Library Profile by Amine Class

Amine ClassExample NucleophileExpected Yield (%)Expected LC-MS Purity (%)Mechanistic Note
Primary Aliphatic Benzylamine85 - 95%> 95%Highly nucleophilic; rapid conversion.
Secondary Aliphatic Piperidine75 - 85%> 95%Slight steric clash with the di-ortho core, but acyl chloride is reactive enough to overcome it.
Anilines (Electron-Rich) p-Anisidine70 - 80%> 90%Requires full 12-hour reaction time due to lower nucleophilicity.
Anilines (Electron-Poor) 4-Fluoroaniline50 - 65%> 90%May require gentle heating (40 °C) in sealed wells to drive the reaction to completion.
Sterically Hindered tert-Butylamine30 - 50%> 85%Double steric clash (hindered amine + hindered acid) lowers overall yield.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Method

Application Note &amp; Protocol: Elucidating the Metabolic Fate of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Introduction: The Rationale for Metabolic Scrutiny In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic pathway is paramount for assessing its efficacy, safety, and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Metabolic Scrutiny

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic pathway is paramount for assessing its efficacy, safety, and pharmacokinetic profile.[1] The compound 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid incorporates structural motifs—a methoxy group, a methyl group, and a trifluoromethyl group—that are of significant interest in medicinal chemistry. The trifluoromethyl group is often introduced to enhance metabolic stability and improve pharmacokinetic properties.[2] Conversely, methoxy and methyl groups are common sites for Phase I metabolism.[3] Therefore, elucidating the metabolic fate of this compound is a critical step in its preclinical evaluation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the metabolism of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. We will detail both in vitro and analytical protocols, underpinned by the scientific principles of xenobiotic biotransformation.

Predicted Metabolic Pathways

Based on the structure of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, several metabolic transformations can be anticipated. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are expected to be the initial steps.[1][4] These may include:

  • O-Demethylation: The methoxy group is a prime target for O-demethylation, which would yield a phenolic metabolite.

  • Hydroxylation: The methyl group can be hydroxylated to form a primary alcohol, which may be further oxidized to a carboxylic acid.

  • Aromatic Hydroxylation: While less likely due to the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, hydroxylation of the aromatic ring is a possibility.

Following Phase I modifications, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions.[1][4] These reactions increase water solubility and facilitate excretion.[5] Key Phase II pathways include:

  • Glucuronidation: The newly formed hydroxyl groups and the existing carboxylic acid moiety are susceptible to conjugation with glucuronic acid.

  • Sulfation: Phenolic metabolites can also be conjugated with sulfate.

The following diagram illustrates these potential metabolic pathways.

Metabolic Pathway Parent 6-Methoxy-2-methyl-3- (trifluoromethyl)benzoic acid PhaseI_O Phenolic Metabolite (O-Demethylation) Parent->PhaseI_O CYP450 PhaseI_H Hydroxylated Metabolite (Methyl Hydroxylation) Parent->PhaseI_H CYP450 PhaseII_G2 Glucuronide Conjugate Parent->PhaseII_G2 UGTs PhaseII_G1 Glucuronide Conjugate PhaseI_O->PhaseII_G1 UGTs PhaseII_S Sulfate Conjugate PhaseI_O->PhaseII_S SULTs Metabolite ID Workflow cluster_incubation Incubation cluster_analysis Analysis Incubate Incubate Compound with Liver Microsomes/S9 + Cofactors Quench Quench Reaction & Extract Incubate->Quench LCMS LC-HRMS Analysis Quench->LCMS Data Data Processing & Metabolite Identification LCMS->Data

Caption: General workflow for in vitro metabolite identification.

Protocol: Metabolite Profiling in Human Liver S9 Fraction
  • Incubation:

    • Prepare a reaction mixture containing human liver S9 fraction (1 mg/mL protein), 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (10 µM), and cofactors for both Phase I (NADPH) and Phase II (UDPGA, PAPS) enzymes in phosphate buffer (pH 7.4). [6] * Incubate at 37°C for 60 minutes.

  • Control Incubations:

    • Prepare parallel incubations omitting the cofactors to differentiate between enzymatic and non-enzymatic degradation.

    • A control incubation without the test compound should also be included.

  • Sample Preparation:

    • Terminate the reaction with two volumes of cold acetonitrile.

    • Centrifuge to remove precipitated protein.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of mobile phase for LC-MS analysis.

Analytical Strategy: LC-HRMS for Metabolite Detection

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of modern metabolite identification, providing accurate mass measurements that facilitate the determination of elemental compositions. [1][7]

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.

  • Chromatography: Reversed-phase chromatography is typically used to separate the parent compound from its more polar metabolites.

  • Data Acquisition: Data should be acquired in both positive and negative ionization modes to ensure the detection of a wide range of metabolites. Data-dependent MS/MS should be employed to obtain fragmentation spectra of potential metabolites. [8]

Data Interpretation and Structure Elucidation
  • Metabolite Mining: Specialized software is used to compare the chromatograms of the test incubation with the control samples to identify unique peaks corresponding to potential metabolites. [7][9]2. Mass Shift Analysis: The accurate mass difference between a metabolite and the parent compound provides clues about the type of biotransformation (e.g., +15.9949 Da for hydroxylation, -14.0157 Da for O-demethylation).

  • Fragmentation Analysis: The MS/MS fragmentation pattern of a metabolite is compared to that of the parent compound to pinpoint the site of metabolic modification. [8]4. Confirmation: In some cases, final confirmation of a metabolite's structure requires comparison with a chemically synthesized standard or isolation and characterization by NMR. [10]

PART 3: Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be taken when handling 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid and its metabolites.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [13][14]* Disposal: Dispose of all waste in accordance with local, state, and federal regulations. [15]* First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water. [11] * Eye Contact: Rinse cautiously with water for several minutes. [14] * Inhalation: Move to fresh air. [15] * Ingestion: Rinse mouth with water and seek medical attention. [12]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the metabolic fate of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. By employing a systematic approach that combines in vitro incubation with advanced analytical techniques, researchers can gain valuable insights into the biotransformation of this compound, which is essential for its continued development as a potential therapeutic agent.

References

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link] [6][16]2. Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link] [1]3. Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PubMed, 36757982. [Link] [16]4. Unknown. (n.d.). METABOLISM OF XENOBIOTICS. [Link]

Sources

Application

Application Note &amp; Standard Operating Procedure: Derivatization of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Executive Summary This application note outlines the standard operating procedure (SOP) for the handling, activation, and synthetic derivatization of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid . Designed for medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines the standard operating procedure (SOP) for the handling, activation, and synthetic derivatization of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid . Designed for medicinal chemists and drug development professionals, this guide bypasses conventional coupling methodologies that fail due to the molecule's extreme steric hindrance. By utilizing strictly neutral acyl chloride generation, this protocol ensures high-yielding amidation or esterification for downstream pharmacophore integration.

Chemical Rationale & Causality: The Steric Challenge

In modern drug discovery, incorporating a trifluoromethyl (-CF3) group is a privileged strategy to enhance a drug candidate's lipophilicity, metabolic stability, and membrane permeability[1]. However, 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid presents a severe synthetic bottleneck: it is a di-ortho substituted benzoic acid .

The carboxylic acid moiety is flanked by a methyl group at the C2 position and a methoxy group at the C6 position. This creates an extreme steric blockade around the carbonyl carbon.

The Causality of Coupling Failure: When attempting standard amide coupling using uronium salts (e.g., HATU, HBTU) or carbodiimides (e.g., EDC, DCC), the reaction typically stalls or yields trace product. The causality is geometric: these reagents form bulky active esters (e.g., OAt or OBt esters) that physically prevent the incoming amine nucleophile from achieving the required Bürgi-Dunitz trajectory to form the tetrahedral intermediate. As demonstrated in recent high-throughput synthesis studies, highly sterically hindered environments render standard activating reagents like HATU and PyBOP completely unreactive[2].

The Solution: To bypass this steric clash, the carboxylic acid must be converted to a highly reactive, less sterically demanding acyl chloride. Traditional reagents like thionyl chloride or oxalyl chloride can be harsh and cause side reactions (e.g., ether cleavage of the methoxy group). Therefore, this SOP utilizes Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Ghosez's reagent operates under strictly neutral conditions to quantitatively generate the acyl chloride, enabling subsequent amidation even with hindered amines without risking racemization or byproduct formation[3].

Physicochemical Properties

The following table summarizes the key quantitative and structural data for the compound to guide handling and analytical expectations.

PropertySpecification / Value
Chemical Name 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid
Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
Substitution Pattern Di-ortho (C2-Methyl, C6-Methoxy)
Pharmacophore Features Lipophilic (-CF3), H-bond acceptor (-OCH3)
Storage Conditions Store at 2–8 °C, tightly sealed under inert gas (Argon/N2)
Solubility Soluble in DMF, DMSO, DCM, and THF. Poorly soluble in water.

Standard Operating Procedure: Amide Coupling via Neutral Activation

This self-validating protocol details the conversion of the hindered acid to an amide using Ghosez's reagent.

Reagents & Equipment
  • Substrate: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Activating Agent: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Nucleophile: Primary or secondary amine (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Equipment: Flame-dried glassware, Argon balloon, magnetic stirrer.

Step-by-Step Protocol

Step 1: Acyl Chloride Formation (Activation)

  • Charge a flame-dried round-bottom flask with 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv) and a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes.

  • Dissolve the acid in anhydrous DCM (yielding a 0.2 M solution) and cool the mixture to 0 °C using an ice-water bath.

  • Add Ghosez's reagent (1.2 equiv) dropwise via a gas-tight syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check: Quench a 10 µL aliquot into 200 µL of anhydrous methanol containing 1 equiv of triethylamine. Analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester ([M+H]+ = 249.07) confirms quantitative conversion to the acyl chloride.

Step 2: Amidation 6. Re-cool the reaction mixture containing the in situ generated acyl chloride to 0 °C. 7. In a separate dry vial, dissolve the desired amine (1.5 equiv) and DIPEA (2.5 equiv) in a minimal volume of anhydrous DCM. 8. Add the amine/base solution dropwise to the acyl chloride mixture over 10 minutes. 9. Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor via TLC or LC-MS).

Step 3: Workup & Isolation 10. Dilute the reaction mixture with additional DCM and wash sequentially with 1M HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO3, and brine. 11. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Analytical Validation

To ensure the structural integrity of the synthesized derivative, perform the following analytical checks:

  • 19F NMR (CDCl3, 376 MHz): Look for a sharp singlet between -58.0 ppm and -62.0 ppm, confirming the intact trifluoromethyl group.

  • 1H NMR (CDCl3, 400 MHz): Confirm the presence of the methoxy singlet (~3.8 ppm) and the aryl methyl singlet (~2.3 ppm). The downfield shift of the amine proton (if a secondary amide is formed) confirms successful coupling.

  • LC-MS: Verify the target mass ([M+H]+) corresponding to the specific amine conjugate.

Workflow Visualization

The following diagram illustrates the logical decision tree for activating sterically hindered di-ortho substituted benzoic acids, explaining why standard protocols fail and neutral activation succeeds.

G Start 6-Methoxy-2-methyl-3-(trifluoromethyl) benzoic acid Path1 Standard Coupling (HATU / EDC / HOBt) Start->Path1 Path2 Ghosez's Reagent (Neutral Activation) Start->Path2 Fail Reaction Fails (Steric Blockade at Tetrahedral Intermediate) Path1->Fail Intermediate Acyl Chloride Intermediate (Highly Electrophilic, Low Steric Profile) Path2->Intermediate Amine Add Amine + DIPEA (in DCM, 0 °C to RT) Intermediate->Amine Success Successful Amide Product (High Yield, Clean Conversion) Amine->Success

Caption: Logical workflow for activating sterically hindered di-ortho substituted benzoic acids.

References

  • 1. MDPI. Accessed March 15, 2026.[1] 2.2. The Journal of Organic Chemistry - ACS Publications. Accessed March 15, 2026.[2] 3.3. ResearchGate. Accessed March 15, 2026.[3]

Sources

Method

protocol for assessing cytotoxicity of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Application Note: Comprehensive In Vitro Cytotoxicity Profiling of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Introduction & Mechanistic Rationale The compound 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Cytotoxicity Profiling of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Introduction & Mechanistic Rationale

The compound 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a highly functionalized chemical building block frequently utilized in the design of novel small-molecule therapeutics. The incorporation of a trifluoromethyl (–CF3) group significantly enhances the lipophilicity and metabolic stability of the benzoic acid scaffold, increasing its potential for cellular membrane permeation. However, this increased lipophilicity can also lead to nonspecific membrane bilayer perturbations. Concurrently, the methoxy (–OCH3) moiety is a known liability for hepatic O-demethylation by cytochrome P450 enzymes, which may generate reactive intermediates.

Due to these structural features, assessing the basal cytotoxicity of this compound requires a rigorous, multi-tier approach. Relying on a single viability endpoint (e.g., metabolic activity) can yield false negatives if the compound induces membrane damage without immediately halting mitochondrial respiration. This protocol outlines a self-validating, orthogonal testing strategy aligned with the principles of the [1], [2], and[3].

Experimental Design & Self-Validating Workflow

To establish a self-validating system, the protocol employs two distinct cell lines to capture different mechanisms of toxicity:

  • BALB/c 3T3 Fibroblasts: The gold standard for basal cytotoxicity screening as recommended by OECD TG 129[2], providing a highly sensitive baseline for non-specific cellular toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): Selected specifically to assess potential hepatotoxicity driven by the hepatic metabolism of the methoxy group.

The workflow utilizes three orthogonal tiers of assessment to capture the complete cytotoxic profile:

  • Metabolic Viability (MTT Assay): Measures mitochondrial succinate dehydrogenase activity[4].

  • Membrane Integrity (LDH Release): Quantifies lactate dehydrogenase leaked from cells with compromised membranes, distinguishing between metabolic inhibition and physical cell lysis.

  • Apoptotic Mechanism (Caspase-3/7): Determines if cell death is driven by programmed apoptosis or uncontrolled necrosis.

CytotoxicityWorkflow Start Test Compound: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Prep Stock Preparation (20 mM in 100% DMSO) Start->Prep Cells Cell Culture & Seeding (HepG2 & BALB/c 3T3) Prep->Cells Treat Compound Treatment (0.005 μM - 100 μM, 48h) Cells->Treat Tier1 Tier 1: Metabolic Viability (MTT Assay) Treat->Tier1 Tier2 Tier 2: Membrane Integrity (LDH Release Assay) Treat->Tier2 Tier3 Tier 3: Mechanistic Toxicity (Caspase 3/7 Activation) Treat->Tier3 Analysis Data Analysis & IC50 Calculation Tier1->Analysis Tier2->Analysis Tier3->Analysis

Multi-tier in vitro cytotoxicity assessment workflow for novel small molecule drug candidates.

Materials and Reagents

  • Test Compound: 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (Purity ≥ 98%).

  • Cell Lines: BALB/c 3T3 (ATCC® CCL-163™) and HepG2 (ATCC® HB-8065™).

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[4].

    • LDH Cytotoxicity Assay Kit.

    • Caspase-Glo® 3/7 Assay System.

    • Positive Controls: Doxorubicin (induces apoptosis) and Triton X-100 (induces membrane lysis).

Step-by-Step Methodology

Phase 1: Compound Preparation and Causality

Fluorinated benzoic acids are typically hydrophobic. To ensure complete dissolution without introducing solvent toxicity, DMSO is used as the primary vehicle.

  • Stock Solution: Dissolve the compound in 100% DMSO to create a 20 mM stock. Vortex and sonicate for 5 minutes to ensure complete solubilization.

  • Working Dilutions: Prepare a 10-point 1:3 serial dilution series in 100% DMSO (ranging from 20 mM down to 1 µM).

  • Final Assay Concentration: Dilute the DMSO stocks 1:200 into the cell culture medium.

    • Causality Check: This critical step ensures the final DMSO concentration on the cells is exactly 0.5% (v/v) across all wells. Concentrations >0.5% DMSO can disrupt cell membranes and confound the true IC50 calculation of the test compound[3].

Phase 2: Cell Seeding and Treatment
  • Harvest HepG2 and BALB/c 3T3 cells at approximately 80% confluency to ensure they are in the logarithmic growth phase, a requirement for standardized ISO 10993-5 testing[3].

  • Seed cells into clear-bottom 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of appropriate complete medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Aspirate the medium and replace it with 100 µL of the compound-treated medium (final compound concentrations: 100 µM to 0.005 µM).

  • Self-Validating Controls: A rigorous assay must include the following internal controls in every plate:

    • Vehicle Control: Medium + 0.5% DMSO (establishes the 100% viability baseline).

    • Positive Control 1: 10 µM Doxorubicin (validates the assay's sensitivity to metabolic inhibition and apoptosis).

    • Positive Control 2: 0.1% Triton X-100 (validates maximum LDH release for membrane lysis).

    • Blank: Cell-free wells with medium + 0.5% DMSO (used for background absorbance/luminescence subtraction)[5].

  • Incubate the treated plates for 48 hours.

Phase 3: Orthogonal Assay Execution

Note: To minimize plate-to-plate biological variation, the MTT and LDH assays are multiplexed using the exact same cell plate.

  • LDH Release (Membrane Integrity): After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mixture, incubate for 30 minutes in the dark at room temperature, and measure absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): To the remaining 50 µL of medium and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals[4]. Carefully aspirate the remaining medium, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm.

  • Caspase-3/7 (Apoptosis): In a parallel, identically treated white 96-well plate, add 100 µL of Caspase-Glo® reagent per well. Shake at 300-500 rpm for 30 seconds to induce cell lysis, incubate at room temperature for 1 hour, and measure luminescence.

Data Analysis and Interpretation

All raw data must be background-subtracted using the cell-free blanks and normalized against the 0.5% DMSO vehicle control (set to 100% viability). IC50 values are calculated using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Quantitative Data Interpretation Matrix for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Assay TypePrimary ReadoutTarget MechanismInterpretation of Signal Shift
MTT Assay Absorbance (570 nm)Mitochondrial Reductase ActivityDecrease: Indicates loss of metabolic viability; serves as the primary metric for basal IC50.
LDH Release Absorbance (490 nm)Cell Membrane IntegrityIncrease: Indicates membrane rupture, suggesting direct lipophilic disruption by the –CF3 group (necrosis).
Caspase-3/7 LuminescenceApoptotic Pathway ActivationIncrease: Indicates programmed cell death (apoptosis) rather than direct chemical lysis.

References

  • Cell Viability Assays. Riss TL, Moravec RA, Niles AL, et al. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Test Guideline 129. OECD Publishing, Paris. Available from:[Link]

  • Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO 10993-5:2009. International Organization for Standardization. Overview and implementation guide available from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid synthesis

Technical Support Center: Troubleshooting the Synthesis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when synthesizing highly substituted, sterically hindered aromatic building blocks.

The synthesis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid [1] presents a classic regioselectivity challenge. Standard electrophilic aromatic substitution fails here due to the deactivated nature of the trifluoromethylated ring [2] and the steric crowding of the 1,2,3,6-tetrasubstitution pattern. To achieve absolute regiocontrol, we must abandon standard halogenation and employ a Directed Ortho Metalation (DoM) strategy using an O-carbamate Directed Metalation Group (DMG).

Below is the definitive, self-validating troubleshooting guide and protocol for this specific workflow.

I. Strategic Workflow & Regiocontrol

The core strategy relies on the synergistic directed metalation of 3-methyl-4-(trifluoromethyl)phenyl diethylcarbamate. While the methyl group provides steric hindrance, the powerful coordinating ability of the diethylcarbamate DMG forces the sec-butyllithium base to deprotonate the "in-between" C2 position exclusively.

SynthesisWorkflow A 3-Methyl-4-(CF3)phenol (Starting Material) B Carbamoylation (ClCONEt2, K2CO3) A->B C O-Carbamate Intermediate B->C D Directed Ortho Metalation (sec-BuLi, TMEDA, -78°C) C->D Regiocontrol via DMG E Carboxylation (CO2 quench) D->E Electrophilic Trapping F Carbamate Hydrolysis (KOH, 150°C) E->F G Methylation & Saponification (MeI, then LiOH) F->G H 6-Methoxy-2-methyl-3-(CF3) benzoic acid G->H Final Polish

Fig 1: Regioselective synthesis workflow relying on Directed Ortho Metalation (DoM).

Scientist's Nomenclature Note: Upon successful carboxylation at the C2 position of the precursor, IUPAC numbering resets. The carboxylic acid becomes C1. Numbering to give the lowest locants (2,3,6 over 2,5,6) confirms that the intermediate 2-methoxy-6-methyl-5-(trifluoromethyl)benzoic acid is structurally identical to the target 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid .

II. Quantitative Process Parameters

StepReaction PhaseKey ReagentsTemp (°C)Target Yield (%)In-Process Control (IPC)
1CarbamoylationClCONEt2, K2CO3, DMF8090-95Phenol disappearance (TLC, Rf 0.2 0.6)
2 & 3DoM & Carboxylationsec-BuLi, TMEDA, CO 2​ -78 to 2065-75Color shift to deep yellow; HPLC for regioisomers
4HydrolysisKOH, Ethylene Glycol15080-85Cleavage of carbamate mass (LC-MS)
5 & 6Methylation & Saponification1. MeI, K2CO3 2. LiOH20 to 6085-90Complete saponification of methyl ester (HPLC)

III. Self-Validating Experimental Protocols

Step 1: Directed Ortho Metalation and Carboxylation (The Critical Junction)

  • Preparation: Charge a flame-dried Schlenk flask with 3-methyl-4-(trifluoromethyl)phenyl diethylcarbamate (1.0 equiv) and anhydrous THF (0.2 M). Add freshly distilled TMEDA (1.2 equiv).

  • Cryogenic Shift: Cool the system to exactly -78 °C using a dry ice/acetone bath. Validation: Internal temperature probes must read -75 °C before proceeding.

  • Lithiation: Dropwise add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane) over 30 minutes. Validation: The solution will transition from colorless to a distinct, deep yellow/orange. This color change is your visual confirmation that the aryllithium species has formed. If the solution remains pale, your sec-BuLi has degraded.

  • Electrophilic Trapping: Stir for 1 hour at -78 °C, then bubble rigorously dried CO 2​ gas through the solution for 30 minutes. The yellow color will rapidly dissipate to a cloudy white suspension (lithium carboxylate salt).

  • Workup: Quench with 1N HCl, extract with EtOAc, and isolate the 2-(diethylcarbamoyloxy)-6-methyl-5-(trifluoromethyl)benzoic acid.

Step 2: Deprotection and Exhaustive Methylation

  • Harsh Hydrolysis: Suspend the carbamate intermediate in ethylene glycol. Add KOH (5.0 equiv) and heat to 150 °C for 12 hours. Causality: Diethylcarbamates are highly resistant to standard aqueous base; the high boiling point of ethylene glycol is required to drive the cleavage to the salicylic acid derivative.

  • Methylation: Cool to room temperature, dilute with DMF, and add K 2​ CO 3​ (4.0 equiv) and Methyl Iodide (MeI, 3.0 equiv). Stir at 60 °C for 4 hours. Validation: LC-MS will show the mass of the methyl ester of the target compound. We intentionally over-methylate to ensure the sterically hindered phenol is fully converted to the methoxy group.

  • Saponification: Add 2N LiOH (aq) and THF (1:1) to the crude ester. Stir at room temperature for 6 hours to selectively cleave the methyl ester, yielding the final 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid [3].

IV. Troubleshooting FAQs

Q: During the DoM step, LC-MS shows a mixture of two carboxylated regioisomers. How do I force absolute regioselectivity? A: You are likely seeing lithiation at both the C2 (in-between) and C6 positions. This occurs when the kinetic basicity of the system is compromised. Fix: Ensure your TMEDA is freshly distilled from CaH 2​ . Do not substitute sec-BuLi with n-BuLi; the secondary alkyl lithium provides the precise steric profile required to favor the hindered C2 position. Furthermore, ensure your temperature never rises above -75 °C during the sec-BuLi addition.

Q: My carbamate hydrolysis is stalling at 50% conversion. Can I use LiAlH 4​ to reductively cleave it instead? A: Absolutely not. While LiAlH 4​ will efficiently cleave the carbamate, it will concomitantly reduce your newly installed carboxylic acid moiety into a benzyl alcohol. Fix: Stick to basic hydrolysis but increase the thermal energy. If KOH in ethylene glycol at 150 °C is stalling, ensure the system is sealed to prevent solvent evaporation, or transition to a microwave reactor (160 °C, 30 mins) to force the cleavage.

Q: I am observing significant ester formation during the methylation step. Is my reaction failing? A: No, this is a planned intermediate state. Because the phenol (now at C6) is highly sterically hindered by the adjacent carboxylic acid (C1), attempting to selectively methylate the phenol without touching the carboxylic acid using mild conditions usually results in poor yields. By using excess MeI, we drive both functional groups to their methylated states (methoxy and methyl ester), and then use LiOH to easily and selectively saponify the ester back to the acid. This two-step "exhaustive methylation + saponification" is much higher yielding than attempting a selective mono-methylation.

V. References

Optimization

Technical Support Center: Yield Optimization for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid Synthesis

Welcome to the advanced troubleshooting center for the synthesis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid . This guide is specifically designed for drug development professionals and process chemists utilizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the synthesis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid . This guide is specifically designed for drug development professionals and process chemists utilizing the Palladium(II)-catalyzed, carboxylate-directed ortho-C-H methoxylation of 2-methyl-3-(trifluoromethyl)benzoic acid.

Below, you will find a mechanistic breakdown of common failure modes, quantitative optimization data, self-validating protocols, and targeted FAQs to resolve yield-limiting bottlenecks.

I. Quantitative Optimization Matrix

The table below summarizes the causality behind various reaction parameters and their impact on the final yield.

EntrySolvent SystemLigandOxidantTemp (°C)Yield (%)Observation / Causality
1DCENoneAg₂CO₃10012%High protodecarboxylation; rapid Pd black formation.
2DCE/MeOH (9:1)Ac-Gly-OHAg₂CO₃9035%Ligand accelerates C-H cleavage, but Ag still induces decarboxylation.
3HFIP/MeOH (9:1)Ac-Gly-OHSelectfluor8068%HFIP stabilizes Pd(IV); Selectfluor prevents decarboxylation.
4 HFIP/MeOH (9:1) Ac-Gly-OH TBHP (aq) 70 85% Optimal. TBHP provides clean oxidation; no Pd black observed.

II. Mechanistic Workflow & Intervention Points

Understanding the catalytic cycle is critical for troubleshooting. The diagram below illustrates the Pd(II)/Pd(IV) cycle, highlighting where specific reagents intervene to prevent catalyst death and side reactions.

G A 2-Methyl-3-(CF3)benzoic acid + Pd(OAc)2 + Ac-Gly-OH B Pd(II) Carboxylate Complex (Pre-catalyst) A->B C Ortho-Palladacycle (via CMD Step) B->C Ligand Accelerated D Pd(IV) Intermediate (Oxidation by TBHP/MeOH) C->D HFIP stabilizes Pd(IV) E Reductive Elimination (C-O Bond Formation) D->E F 6-Methoxy-2-methyl-3-(CF3)benzoic acid E->F G Pd(0) to Pd(II) Re-oxidation E->G Pd(0) release G->B TBHP Oxidant

Figure 1: Catalytic cycle of Pd-catalyzed ortho-C-H methoxylation highlighting key interventions.

III. Troubleshooting FAQs

Q1: Why is the 2-methyl group causing so much trouble in the initial C-H activation step? A: This is a classic manifestation of the "ortho effect" 1. The bulky 2-methyl and 3-trifluoromethyl groups sterically force the 1-carboxylate group to twist out of coplanar alignment with the benzene ring. Because the Concerted Metalation-Deprotonation (CMD) step requires a coplanar geometry for the carboxylate to direct the Pd(II) center to the C6 position, this twist severely retards the reaction. Adding a mono-N-protected amino acid ligand like Ac-Gly-OH acts as an external bidentate relay, overcoming the steric penalty and accelerating the CMD step 2.

Q2: I am observing massive amounts of 2-methyl-3-(trifluoromethyl)benzene (protodecarboxylation) instead of the methoxylated product. How do I stop this? A: Protodecarboxylation is a frequent side reaction for electron-deficient benzoic acids, especially when using silver-based oxidants (like Ag₂CO₃) at elevated temperatures. Silver salts act as Lewis acids that facilitate the extrusion of CO₂ from the Pd-carboxylate intermediate. To resolve this, switch your oxidant to tert-Butyl hydroperoxide (TBHP) and lower the temperature to 70 °C. TBHP provides a clean 2-electron oxidation to Pd(IV) without promoting the decarboxylative degradation pathway 3.

Q3: My reaction stalls at 30% conversion, and a black precipitate forms at the bottom of the vial. What is happening? A: The black precipitate is Pd(0) aggregating into inactive "Pd black." This occurs when the reductive elimination step outpaces the re-oxidation of Pd(0) back to Pd(II), or when the high-valent Pd(IV) intermediate decomposes prematurely. To fix this, switch your primary solvent to Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor that stabilizes the highly polar Pd(IV) intermediates, prevents catalyst aggregation, and significantly extends the active life of the catalyst 2.

IV. Self-Validating Experimental Protocol

Objective: Optimized conversion of 2-methyl-3-(trifluoromethyl)benzoic acid to 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid via Pd-catalyzed C-H methoxylation.

Step 1: Pre-catalyst Formation In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, combine 2-methyl-3-(trifluoromethyl)benzoic acid (1.0 mmol, 204.1 mg), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and Ac-Gly-OH (0.2 mmol, 23.4 mg).

Step 2: Solvent Addition & Visual Validation Add 4.5 mL of Hexafluoroisopropanol (HFIP) and 0.5 mL of anhydrous Methanol. Self-Validation Check: Stir at room temperature for 5 minutes. The solution must turn a clear, pale orange, indicating successful bidentate ligand coordination to the Pd(II) center. If the solution remains cloudy, sonicate for 2 minutes to ensure complete dissolution.

Step 3: Oxidant Addition Dropwise add tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 mmol, 363 µL) to the stirring mixture.

Step 4: Reaction Execution & In-Process Control (IPC) Seal the vial with a PTFE-lined cap and heat at 70 °C for 16 hours. Self-Validation Check: At the 2-hour mark, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >40% conversion with a distinct[M-H]⁻ or [M+H]⁺ peak corresponding to the methoxylated product (Exact Mass: 234.05). Visually, the reaction mixture should transition to a deep red/brown. If a black precipitate is observed, the reaction has lost catalytic viability due to moisture or poor oxidant stoichiometry.

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove any residual palladium species. Extract the filtrate with saturated aqueous NaHCO₃ (3 x 10 mL). Acidify the combined aqueous layers with 1M HCl to pH 2, and back-extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc + 1% AcOH) to yield the pure 6-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid.

V. References

  • Title: Palladium-Catalyzed ortho-C-H Hydroxylation of Benzoic Acids | Source: ResearchGate | URL: 3

  • Title: The Emergence of Palladium-Catalyzed C(sp)−H Functionalization of Free Carboxylic Acids | Source: ResearchGate | URL: 2

  • Title: The Ortho Effect of benzoic acids | Source: Almerja | URL: 1

Sources

Troubleshooting

Technical Support Center: Purification Challenges of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 6-Methoxy-2-methyl-3-(trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid .

Due to its highly substituted nature, this molecule presents a "perfect storm" of purification challenges. The combination of a highly lipophilic trifluoromethyl (-CF3) group [2], an electron-donating methoxy group (-OCH3), and a di-ortho-substituted carboxylic acid (-COOH) creates severe steric hindrance and complex amphiphilic behavior. This guide decodes the causality behind these challenges and provides field-proven, self-validating protocols to overcome them.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude mixture form a persistent, unbreakable emulsion during acid-base extraction? The Causality: This molecule is highly amphiphilic. The -CF3 group imparts significant lipophilicity and alters the electronic properties of the ring [3], while the -COOH and -OCH3 groups provide polar, hydrogen-bonding sites. During neutralization, the intermediate pH states create soap-like carboxylate salts that lower the interfacial tension between the aqueous and organic layers, stabilizing oil-in-water emulsions. The Solution: Do not use highly polar organic solvents like ethyl acetate. Switch to Methyl tert-butyl ether (MTBE). If an emulsion forms, do not shake vigorously; instead, gently invert the separatory funnel. Break existing emulsions by saturating the aqueous layer with NaCl (brine) to increase the ionic strength, forcing the lipophilic organic compounds out of the aqueous phase.

Q2: I am trying to crystallize the product, but it keeps "oiling out" at the bottom of the flask. How can I induce crystallization? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent system. The steric bulk of the di-ortho substitution (the 2-methyl and 6-methoxy groups) prevents efficient, planar crystal lattice packing. Furthermore, the lipophilicity of the trifluoromethyl group increases the compound's solubility in organic solvents [5], resisting precipitation. The Solution: Abandon single-solvent cooling crystallization. Switch to an anti-solvent crystallization method using a Toluene/Heptane system. Dissolve the crude in minimal hot toluene (solvent), and slowly add heptane (anti-solvent) until the cloud point is reached. Seed the solution with a pure crystal immediately to bypass the metastable oil phase.

Q3: My compound streaks severely on normal-phase silica gel chromatography, ruining my separation. What is causing this? The Causality: Carboxylic acids naturally hydrogen-bond with the free silanol groups on the silica surface. However, the steric hindrance around the -COOH group in this specific molecule prevents ideal, reversible binding. This is a classic manifestation of the "ortho effect," where the bulky ortho substituents force the carboxyl group to twist out of the plane of the benzene ring [1, 4]. This out-of-plane geometry leads to irregular, multi-point interactions with the silica matrix, causing broad, tailing peaks. The Solution: Add a volatile organic acid modifier (e.g., 1% acetic acid or 0.1% formic acid) to your mobile phase. This suppresses the ionization of both the silica silanols and the analyte's carboxylic acid, forcing the molecule into a neutral state that elutes sharply.

Q4: How do I separate the target compound from its regioisomers (e.g., the 4-methoxy isomer)? The Causality: Regioisomers formed during electrophilic aromatic substitution or lithiation have nearly identical boiling points, dipole moments, and Rf values on normal-phase silica. The Solution: Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column. The hydrophobic C18 stationary phase is highly sensitive to the spatial arrangement of the lipophilic -CF3 and -CH3 groups, allowing for baseline resolution of positional isomers.

Part 2: Mechanistic Visualization

The following diagram illustrates the logical relationship between the molecule's structural features and the macroscopic purification challenges you observe in the lab.

Causality cluster_structure Molecular Structural Features N1 Di-ortho Substitution (-CH3 & -OCH3) N3 Out-of-plane -COOH (Ortho Effect) N1->N3 N4 High Lipophilicity & Amphiphilic Nature N1->N4 N2 Trifluoromethyl Group (-CF3) N2->N4 N5 Silica Gel Streaking N3->N5 N6 Oiling Out / Emulsions N4->N6

Logical relationship between structural features and purification challenges.

Part 3: Quantitative Data Summary

Understanding the physicochemical differences between the target molecule and its primary impurities is critical for designing a purification strategy.

Property / MetricTarget: 6-Methoxy-2-methyl-3-(CF3)benzoic acidImpurity: 4-Methoxy-2-methyl-3-(CF3)benzoic acidImpact on Purification Strategy
Steric Environment Di-ortho substituted (Highly hindered)Mono-ortho substituted (Less hindered)Target has a more pronounced out-of-plane -COOH, altering its pKa.
Predicted pKa ~3.2 (Stronger acid due to ortho effect)~3.8 (Weaker acid)Enables fractional pH extraction if carefully controlled.
Silica Gel Rf (Hex/EtOAc) 0.35 (Broad, tailing)0.35 (Broad, tailing)Normal-phase silica is ineffective for regioisomer separation.
RP-HPLC Retention Shorter (Steric bulk reduces C18 interaction)Longer (Flatter geometry binds C18 tighter)C18 RP-HPLC is the mandatory method for final polishing.

Part 4: Experimental Protocols & Workflows

Protocol A: Optimized Acid-Base Extraction (Emulsion-Free)

This protocol utilizes a self-validating pH-swing to isolate the carboxylic acid while preventing the formation of amphiphilic emulsions.

  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude). Causality: MTBE has lower water solubility than ethyl acetate, preventing emulsion stabilization.

  • Basic Extraction: Add 1.0 M NaOH (aqueous) dropwise until the aqueous layer reaches pH 10. Extract 3 times. The target compound moves to the aqueous layer as a sodium carboxylate salt.

  • Organic Wash: Wash the combined aqueous layers with pure MTBE to remove neutral organic impurities (e.g., unreacted starting materials). Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2.0 M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Recovery: Extract the newly protonated target compound back into fresh MTBE. Wash the MTBE layer with saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Anti-Solvent Crystallization
  • Solvation: Place the concentrated crude solid in a round-bottom flask. Add Toluene dropwise while heating to 80°C until the solid just dissolves (creating a saturated solution).

  • Anti-Solvent Addition: Remove from heat. While the solution is still hot, add Heptane dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Seeding: Immediately add 1-2 mg of pure 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid crystals. Causality: Seeding provides a nucleation site, forcing the molecules into a crystal lattice before they can phase-separate into an oil.

  • Cooling: Allow the flask to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. Filter the resulting crystals and wash with cold heptane.

Workflow Visualization

Workflow Crude Crude Mixture (Target + Regioisomers) Ext Acid-Base Extraction (pH Control & Brine Wash) Crude->Ext Org Organic Impurities (Discard) Ext->Org Organic Phase Aq Aqueous Carboxylate (Target) Ext->Aq Aqueous Phase Cryst Anti-Solvent Crystallization (Toluene/Heptane) Aq->Cryst Acidify to pH 2 Pure Pure 6-Methoxy-2-methyl- 3-(trifluoromethyl)benzoic acid Cryst->Pure Filter & Dry

Optimized step-by-step purification workflow for isolating the target compound.

References

  • Ortho effect means in case of benzoic acid | Filo. AskFilo Educational Resources. Available at: [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Ningbo Inno Pharmchem. Available at:[Link]

  • 3-(Trifluoromethyl)Benzaldehyde 2026 Market Trends and 2034 Forecasts. Data Insights Market. Available at: [Link]

  • The Pearson Guide To Organic Chemistry For IIT JEE. Scribd Document Library. Available at:[Link]

  • Effect of Substituents on Prediction of TLC Retention of Tetradentate Schiff Bases. Cherry Repository, University of Belgrade. Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Substituted Benzoic Acids

Welcome to the Technical Support Center for the synthesis and modification of substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and modification of substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of compounds. Here, we address common challenges and frequently asked questions through a series of in-depth, troubleshooting-focused Q&A sections. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and optimize your reaction outcomes.

Section 1: General Considerations & Foundational Principles

This section covers the essential physicochemical properties of substituted benzoic acids that govern their reactivity and handling.

Q1: My substituted benzoic acid has poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction. How do I select an appropriate solvent?

A1: Poor solubility is a frequent cause of low reaction yields and reproducibility issues. The choice of solvent is critical and depends on both the properties of your specific benzoic acid derivative and the reaction conditions.

Causality: Benzoic acids possess a polar carboxylic acid group capable of hydrogen bonding and a nonpolar benzene ring.[1] Their solubility is a balance of these two features. Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase solubility in less polar solvents, while electron-withdrawing groups (e.g., -NO₂, -Cl) or additional polar groups can alter this balance.

Troubleshooting Steps & Solutions:

  • Consult Solubility Data: Start by reviewing known solubility data for benzoic acid itself to establish a baseline. Generally, it is poorly soluble in water but readily soluble in many organic solvents.[1][2]

  • Consider Solvent Polarity: For many reactions, polar aprotic solvents like THF, 1,4-dioxane, DMF, or acetonitrile are excellent starting points as they can solvate both the polar and nonpolar parts of the molecule.

  • Binary Solvent Systems: Employing a mixture of solvents can be highly effective. For instance, in Suzuki-Miyaura couplings, a mixture of an organic solvent like dioxane with water is common, which helps dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[3]

  • Temperature: Increasing the reaction temperature will generally increase the solubility of your starting material.[4][5] This is a key advantage of using high-boiling point solvents like toluene or dioxane.

Data Summary: Solubility of Benzoic Acid in Common Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Reference(s)
Methanol2371.5[1][2]
Ethanol19.252.4[1][2]
Acetone-Soluble[1][2]
Chloroform-Soluble[4][5]
Toluene-Lower Solubility[4][5]
Heptane / Hexane-Low Solubility[1][4][5]
Water250.34[2]
Hot Water1005.9[2]

Note: The term "Soluble" indicates that while specific quantitative data at various temperatures may be limited, these are recognized as effective solvents.

Q2: How do substituents on the benzene ring affect the acidity of the carboxylic acid group and its reactivity?

A2: The electronic nature of substituents dramatically influences the pKa of the carboxylic acid, which in turn affects its nucleophilicity and the ease of deprotonation.

Expertise & Causality:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), halides (-Cl, -Br), and cyano (-CN) are inductive and/or resonance electron-withdrawing. They stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, making the carboxylic acid more acidic (i.e., lowering its pKa).[6][7]

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups are electron-donating. They destabilize the conjugate base by intensifying the negative charge, making the carboxylic acid less acidic (higher pKa).[8]

  • Positional Effects (Ortho, Meta, Para): The position of the substituent matters. The ortho effect, where a substituent is adjacent to the carboxylic acid, can lead to steric hindrance and intramolecular hydrogen bonding, often making the ortho isomer the most acidic, as seen with chloro-substituted benzoic acids.[6]

Practical Implications:

  • Deprotonation: More acidic benzoic acids (with EWGs) require weaker bases for deprotonation.

  • Nucleophilicity: The resulting carboxylate of a benzoic acid with EDGs is a stronger nucleophile than one with EWGs. This can be a factor in reactions where the carboxylate itself is the reactive species.

Data Summary: pKa Values of Selected Substituted Benzoic Acids

SubstituentPositionpKaReference(s)
None-4.20[7][8]
-NO₂ortho2.17[7]
-NO₂meta3.45[7]
-NO₂para3.44[7]
-Clortho2.94[6]
-Clmeta3.83[6]
-Clpara3.98[6]
-OHortho2.97[8]
-OHpara4.48[8]
-CH₃para4.34[9]
Section 2: Core Functional Group Transformations

This section provides troubleshooting for common reactions that directly modify the carboxylic acid moiety.

Q3: My Fischer esterification reaction has a low yield. How can I drive the reaction to completion?

A3: Fischer esterification is an equilibrium-limited reaction. Low yields are almost always due to the presence of water, which drives the reverse reaction (hydrolysis), or simply not shifting the equilibrium sufficiently toward the product.[10][11]

Troubleshooting Workflow for Fischer Esterification

Caption: Troubleshooting flowchart for low-yield Fischer esterification.

Optimized Protocol: Microwave-Assisted Fischer Esterification Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times by heating solvents in sealed vessels above their atmospheric boiling points, thus accelerating the reaction rate.[10][12]

  • Materials:

    • Substituted Benzoic Acid (1.0 mmol)

    • Alcohol (e.g., Butanol, 10 mL, serves as reagent and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, 3-4 drops)

    • Microwave reaction vial with stir bar

  • Procedure:

    • Combine the benzoic acid, alcohol, and stir bar in the microwave vial.

    • Carefully add the sulfuric acid catalyst.

    • Seal the vessel securely.

    • Place the vial in the microwave reactor.

    • Irradiate at a constant temperature (e.g., 130°C) for a total of 15 minutes, often programmed in intervals (e.g., 3 cycles of 5 minutes).[10]

    • After cooling, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

    • Purify as needed, typically by column chromatography.

Q4: I need to convert my benzoic acid to a benzoyl chloride. Which reagent is best and what are the critical parameters?

A4: The conversion of a benzoic acid to its corresponding acyl chloride is a crucial step for activating the carbonyl group for subsequent reactions like amide coupling or Friedel-Crafts acylation. The most common and effective reagents are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[13][14]

Reagent Selection & Causality:

  • Thionyl Chloride (SOCl₂): This is often the preferred reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed.[15][16] The reaction proceeds via an SNi-type mechanism.[16]

  • Phosphorus Pentachloride (PCl₅): Also highly effective, but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which must be separated by distillation.[14]

Critical Parameters:

  • Anhydrous Conditions: Both the reagents and the product (benzoyl chloride) are extremely sensitive to moisture.[13][16] Any water present will hydrolyze the benzoyl chloride back to benzoic acid.[17] All glassware must be oven-dried, and anhydrous solvents should be used if required.

  • Stoichiometry: An excess of the chlorinating agent is typically used to ensure full conversion.

  • Temperature: The reaction is often performed at reflux to drive it to completion.

  • Purification: Excess thionyl chloride (b.p. 76°C) can be removed by distillation, often under reduced pressure, to isolate the higher-boiling benzoyl chloride (b.p. 197°C).[16]

Protocol 2: Conversion of Benzoic Acid to Benzoyl Chloride using SOCl₂

  • Materials:

    • Substituted Benzoic Acid (1.0 eq)

    • Thionyl Chloride (SOCl₂, 2.0-3.0 eq)

    • Anhydrous Toluene or no solvent (optional)

    • A few drops of anhydrous DMF (catalyst, optional)

  • Procedure:

    • Set up a reflux apparatus with a drying tube or inert gas inlet. Ensure all glassware is thoroughly dried.

    • To the round-bottom flask, add the benzoic acid and a stir bar.

    • Slowly add the thionyl chloride (and DMF catalyst, if used) at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas. This must be done in a fume hood.

    • Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours, or until gas evolution ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The remaining crude benzoyl chloride can be used directly or further purified by vacuum distillation.

Section 3: C-C and C-N Bond Forming Reactions

This section focuses on advanced coupling reactions that utilize substituted benzoic acids as building blocks.

Q5: I am attempting a Suzuki-Miyaura coupling with a bromobenzoic acid, but my yield is poor and I see significant starting material decomposition. What should I troubleshoot?

A5: Low yields in Suzuki-Miyaura couplings involving benzoic acids can be traced to several factors, including catalyst/ligand choice, base, and solvent, all of which are interdependent.[3]

Causality: The Suzuki reaction involves a catalytic cycle with a palladium complex. The choice of ligand is critical for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid partner. For substrates like benzoic acids, the reaction conditions must be compatible with the free carboxylic acid group.

Troubleshooting & Optimization Strategy:

  • Catalyst & Ligand System: This is the most critical parameter. While classic catalysts like Pd(PPh₃)₄ can work, modern, bulky, electron-rich phosphine ligands often give superior results by promoting the oxidative addition step and preventing catalyst decomposition.[3] A screening approach is highly recommended.

  • Base Selection: The choice of base is crucial. Strong bases like K₃PO₄ or K₂CO₃ are commonly used. The base's solubility and strength can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard. This biphasic system helps to dissolve the various components of the reaction.[3]

  • Temperature: Reactions are typically heated (80-110°C) to ensure a reasonable reaction rate.

Data Summary: Illustrative Optimization of a Model Suzuki-Miyaura Coupling

Catalyst (2 mol%)Ligand (4 mol%)Base (3 eq)SolventTemperature (°C)Illustrative Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10045%
Pd(OAc)₂SPhos K₃PO₄ Dioxane/H₂O 100 92%
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O11065%
PdCl₂(dppf)-Cs₂CO₃DMF9078%
Note: Yields are illustrative and highly substrate-dependent. This table demonstrates the impact of systematic screening.[3]
Q6: My Buchwald-Hartwig amination of a bromobenzoic acid is failing or giving hydrodehalogenation as a major side product. What is going wrong?

A6: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is sensitive to reaction conditions. Failure or side reactions often point to catalyst deactivation, an inappropriate choice of base or ligand, or the presence of impurities.[18]

Troubleshooting Guide:

  • Problem: No reaction or catalyst decomposition (formation of palladium black).

    • Cause: The palladium catalyst is sensitive to oxygen.[1][2] The active Pd(0) species can be oxidized, or the ligand can degrade.

    • Solution: Ensure a rigorously inert atmosphere (argon or nitrogen). Use high-purity, anhydrous, and degassed solvents. Consider using a well-defined palladium pre-catalyst for more reproducible results.[18]

  • Problem: Hydrodehalogenation (aryl halide is reduced).

    • Cause: This side reaction can occur when the reductive elimination step is slow compared to competing pathways. It can be promoted by certain bases or by the presence of water.

    • Solution: Screen different ligand/base combinations. Bulky, electron-rich ligands can accelerate the desired reductive elimination. Sodium tert-butoxide (NaOtBu) is a common strong base, but sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can suppress side reactions.[19]

  • Problem: Low Yield.

    • Cause: Suboptimal choice of ligand, base, or solvent for your specific substrates.

    • Solution: A systematic screening of conditions is the most effective approach. Start by screening a panel of modern biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) with a standard base and solvent before optimizing other parameters.[20]

Q7: I want to perform a Grignard reaction on a bromobenzoic acid derivative. Why does the reaction fail, and what is the correct procedure?

A7: A Grignard reagent cannot be formed in the presence of an acidic proton. The carboxylic acid group (-COOH) is highly acidic and will instantly quench any Grignard reagent that forms.[21] This is a fundamental incompatibility.

Causality: The Grignard reagent (R-MgX) is a very strong base. It will readily deprotonate the carboxylic acid in an acid-base reaction, which is much faster than the desired reaction with magnesium metal to form a new Grignard reagent.[21]

The Solution: Protecting Groups To successfully perform a Grignard reaction, the acidic proton must be masked with a protecting group that is stable to the Grignard formation conditions and can be removed later.[21][22] For carboxylic acids, the most common strategy is to convert them to esters (e.g., methyl or ethyl ester).[21]

Workflow for Grignard Reaction of a Halobenzoic Acid

Caption: Synthetic workflow for the formation and reaction of a Grignard reagent from a halobenzoic acid.

Protocol 4: Protecting Group Strategy for Grignard Reagent Formation

  • Protection (Esterification): Convert your starting halobenzoic acid to its methyl or ethyl ester using a standard procedure like the Fischer esterification described in Protocol 1. Purify the resulting ester.

  • Grignard Formation:

    • Set up an oven-dried, three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet.

    • Add magnesium turnings and a small crystal of iodine (as an initiator) to the flask.

    • Gently heat the flask under vacuum and then cool under a stream of inert gas.

    • Add anhydrous diethyl ether or THF to the flask.

    • Dissolve the halo-ester in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small amount of the halo-ester solution to the magnesium. The reaction should initiate (indicated by bubbling and a color change). If not, gentle heating may be required.

    • Once initiated, add the remaining halo-ester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: Cool the newly formed Grignard reagent in an ice bath. Slowly add your desired electrophile (e.g., an aldehyde, ketone, or CO₂ for carboxylation) dissolved in anhydrous ether/THF.[23]

  • Workup and Deprotection: After the reaction is complete, quench it by slowly adding aqueous acid (e.g., 1 M HCl). This will protonate the alkoxide intermediate and simultaneously hydrolyze the ester protecting group back to the carboxylic acid. Extract the final product with an organic solvent.

Section 4: Advanced Functionalization & Modification
Q8: How can I selectively introduce a substituent at the position ortho to the carboxylic acid group?

A8: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. Remarkably, the unprotected carboxylic acid group itself can act as a directed metalation group (DMG), allowing for direct lithiation at the adjacent position without the need for a protecting group.[24][25][26]

Causality: The reaction involves treating the benzoic acid with a strong lithium amide base (like sec-butyllithium) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) at low temperatures (-90 to -78 °C).[24][27] The lithium first forms a lithium carboxylate salt. This salt then coordinates the second equivalent of the alkyllithium reagent, directing the deprotonation to the adjacent ortho position to form a stable dilithio species. This species can then be trapped with various electrophiles.

Protocol 5: Directed Ortho-Lithiation of an Unprotected Benzoic Acid

  • Materials:

    • Substituted Benzoic Acid (1.0 eq)

    • sec-Butyllithium (s-BuLi, 2.2 eq)

    • TMEDA (2.2 eq)

    • Anhydrous THF

    • Electrophile (e.g., Methyl Iodide, 1.5 eq)

  • Procedure:

    • Set up an oven-dried flask under an inert atmosphere (argon/nitrogen).

    • Dissolve the benzoic acid in anhydrous THF and cool the solution to -90 °C (liquid nitrogen/ethanol bath).

    • Add the TMEDA, followed by the slow, dropwise addition of s-BuLi, maintaining the temperature below -78 °C.

    • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete metalation.

    • Add the electrophile dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water or 1 M HCl.

    • Extract the product with an organic solvent, dry, and purify.

Q9: What are the best conditions for the decarboxylation of a substituted benzoic acid?

A9: The decarboxylation of benzoic acids (removal of the -COOH group to leave -H) is more challenging than for many aliphatic acids and typically requires high temperatures and often a catalyst.[28][29]

Causality & Conditions:

  • Thermal Decarboxylation: Simple heating can work but often requires very high temperatures (200-300 °C).[30] The reaction is facilitated by electron-withdrawing groups on the ring.

  • Copper-Catalyzed Decarboxylation: A classic and effective method involves heating the benzoic acid in a high-boiling solvent like quinoline with a copper catalyst (e.g., copper powder or copper salts).[29][30] The copper catalyst is believed to facilitate the formation of an aryl-copper intermediate which then undergoes protodemetalation.

  • Radical Decarboxylation: Modern methods using oxidative radical conditions can also achieve protodecarboxylation under milder conditions compared to traditional thermal methods.[31]

  • Base-Catalyzed: In some cases, heating the sodium salt of the carboxylic acid with soda lime (NaOH/CaO) can effect decarboxylation, though this is a harsh method.[29]

General Guidance: For laboratory-scale synthesis, the copper-catalyzed method in quinoline is a reliable starting point. The reaction temperature is typically in the range of 200-250 °C. The choice of conditions will depend heavily on the stability of other functional groups on your molecule.

References
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem.
  • Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents.
  • Benzoic acid - Wikipedia. Available at: [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - DiVA. Available at: [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences. Available at: [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ACS Publications. Available at: [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • Application Note: Grignard Reagent Formation from 3-Bromobenzoic Acid Derivatives - Benchchem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels - ACS Publications. Available at: [Link]

  • Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid - Journal of Physical Science. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid - IntechOpen. Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. Available at: [Link]

  • Troubleshooting low conversion rates in benzoylation reactions - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for 2-(2,5-dimethylphenyl)benzoic acid - Benchchem.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. Available at: [Link]

  • benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid - Sciencemadness.org. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids - SciSpace. Available at: [Link]

  • Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group - ResearchGate. Available at: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]

  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions - Benchchem.
  • Benzoyl chloride from benzoic acid - Sciencemadness.org. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids | Semantic Scholar. Available at: [Link]

  • How is benzoic acid converted to Benzyl chloride - Allen. Available at: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • (PDF) Catalytic Hydrogenation of Benzoic Acid - ResearchGate. Available at: [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Available at: [Link]

  • organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses: Synthetic Communications: Vol 35, No 6. Available at: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX - Organic Chemistry Data. Available at: [Link]

  • Production of Benzoic Acid through Catalytic Transformation of Renewable Lignocellulosic Biomass - AIP Publishing. Available at: [Link]

  • Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids - OpenBU. Available at: [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. Available at: [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Available at: [Link]

Sources

Troubleshooting

solubility issues of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in aqueous solutions

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and formulation scientists in overcoming the severe aqueous solubility challenges associated with 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid.

This guide bypasses generic advice to focus on the specific molecular causality of your precipitation issues, providing self-validating protocols and evidence-based workarounds.

Part 1: Molecular Diagnostics – The Causality of Insolubility

Before attempting to dissolve this compound, you must understand why it resists aqueous solvation. The insolubility of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is driven by a "perfect storm" of steric and electronic factors:

  • The Double Ortho Effect: The carboxylic acid (-COOH) is flanked by a 2-methyl and a 6-methoxy group. This extreme steric hindrance forces the carboxylate group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" prevents the carboxyl group from conjugating with the aromatic system, which ironically increases its acidity (lowering the pKa to an estimated 2.5–3.5) but heavily shields the only hydrophilic moiety on the molecule from water hydrogen-bonding networks[1].

  • Extreme Lipophilicity of the -CF3 Group: The 3-trifluoromethyl group is highly electronegative but exceptionally hydrophobic. The strong C–F bonds create a bulky, non-polarizable electron cloud that drastically increases the molecule's partition coefficient (LogP) and disrupts the formation of a stable hydration shell[2].

Physicochemical causality of aqueous precipitation for the target compound.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I adjusted my buffer to pH 7.4, but the compound still forms a cloudy suspension. Why isn't salt formation enough? A1: While adjusting the pH to 7.4 ensures the carboxylic acid is >99% ionized (carboxylate anion), the massive hydrophobic bulk of the -CF3, -CH3, and -OCH3 groups dominates the molecule's thermodynamics. The water molecules cannot efficiently cage this hydrophobic surface, leading to hydrophobic exclusion. The ionized molecules aggregate to minimize water contact, forming micelles or liquid crystals that appear as a cloudy suspension. You must reduce the dielectric constant of the solvent using a cosolvent[3].

Q2: I dissolved it in 100% DMSO to make a 10 mM stock, but it crashes out immediately when spiked into my aqueous assay buffer. How do I prevent this? A2: This is a classic "solvent shift" precipitation. When the DMSO diffuses into the bulk aqueous phase, the local solubility limit of the highly lipophilic compound is rapidly exceeded. To prevent this, you must implement a step-down dilution strategy or introduce a solubilizing agent (like a cyclodextrin or surfactant) into the receiving aqueous buffer prior to the spike[4].

Q3: Which is better for this specific molecule: Tween-20 or HP-β-Cyclodextrin? A3: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is vastly superior here. Tween-20 relies on micellar encapsulation, which can interfere with biological assays and cause foaming. HP-β-CD features a hydrophobic cavity perfectly sized to accommodate the bulky trifluoromethyl-aromatic ring, shielding it from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

Part 3: Quantitative Solubility Data & Workflows

To guide your formulation strategy, refer to the expected solubility profiles based on vehicle selection.

Solvent / Vehicle SystemMechanism of SolubilizationExpected Solubility LimitAssay Suitability
Water (pH < 4.0) None (Unionized state)< 0.01 mg/mLUnusable
PBS Buffer (pH 7.4) Ionization (Salt formation)~ 0.1 - 0.5 mg/mLLow-concentration assays
10% DMSO in PBS Dielectric constant reduction~ 2.0 - 5.0 mg/mLIn vitro screening
20% HP-β-CD in Water Inclusion complexation> 10.0 mg/mLIn vivo / High-dose assays

Table 1: Comparative solubility enhancement strategies for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid.

Decision tree for optimizing the aqueous solubility of the target compound.

Part 4: Self-Validating Experimental Protocols

Protocol A: pH-Shift and Cosolvent Solubilization (For In Vitro Assays)

Scientific Rationale: This protocol leverages the addition of an alcohol/DMSO to decrease hydrophobic repulsion between water and the lipophilic -CF3 group[3], while ensuring the carboxylic acid remains ionized.

  • Weighing: Weigh 10 mg of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid into a clean glass vial.

  • Primary Solvation: Add 100 µL of 100% DMSO. Vortex for 60 seconds until a completely clear, colorless solution is achieved (Concentration: 100 mg/mL).

  • Buffer Preparation: In a separate vessel, prepare a 50 mM Phosphate Buffer and adjust the pH to exactly 8.0. (Note: The pH will drop slightly upon compound addition).

  • Step-Down Dilution: While stirring the buffer vigorously (800 RPM) on a magnetic stirrer, add the DMSO stock dropwise (10 µL per minute) into 9.9 mL of the buffer.

  • Validation Step (Tyndall Effect): Shine a laser pointer through the final solution. If the beam path is visible (scattering), micro-precipitates have formed. If invisible, true solution is achieved.

  • Validation Step (pH Drift): Measure the final pH. It must remain above 7.0 to prevent protonation and subsequent crystallization.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo / High-Concentration Use)

Scientific Rationale: Encapsulating the hydrophobic trifluoromethyl-aromatic core within a cyclodextrin cavity bypasses the need for organic solvents, maintaining biocompatibility[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in MS-grade water. Stir until completely clear.

  • Compound Addition: Add the solid 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid directly to the HP-β-CD solution to achieve a target concentration of 5 mg/mL.

  • Energy Input: Sonicate the suspension in a water bath at 35°C for 30 minutes. The thermal energy accelerates the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the lipophilic drug to enter.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours to ensure equilibrium of the inclusion complex.

  • Validation Step (Recovery): Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the pre-filtration and post-filtration aliquots via HPLC-UV. A recovery rate of >95% confirms that the compound is fully complexed and not merely suspended as sub-micron particles.

Part 5: References

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - National Institutes of Health URL: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Welcome to the technical support center for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. The information presented here is curated to ensure scientific integrity and is grounded in established principles of organic chemistry and biochemistry.

Introduction

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a complex aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group, a methoxy group, and a methyl group on the benzene ring, presents unique challenges and considerations in degradation studies. The strong carbon-fluorine bonds in the trifluoromethyl group contribute significantly to the molecule's stability and resistance to degradation.[1][2][3] Understanding its degradation pathways is crucial for predicting its environmental fate, metabolic profile, and stability in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this molecule?

A1: Given its structure, the degradation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is likely to proceed through several potential pathways, depending on the conditions (e.g., chemical, biological, photochemical).

  • Biotransformation: In biological systems, initial metabolic attack is likely to occur at the less sterically hindered and more reactive sites.[2] This could involve:

    • O-Demethylation: The methoxy group is a common site for enzymatic cleavage (O-demethylation) by cytochrome P450 enzymes, which would yield a phenol.

    • Hydroxylation: The aromatic ring or the methyl group could undergo hydroxylation, also mediated by cytochrome P450 enzymes.[4]

    • Decarboxylation: While generally stable, the carboxylic acid group could be removed under specific enzymatic conditions.

  • Chemical Degradation:

    • Oxidation: Strong oxidizing agents can lead to the degradation of the aromatic ring. Advanced oxidation processes (AOPs) like ozonation or treatment with Fenton's reagent are effective for degrading similar aromatic compounds.[5]

    • Photodegradation: Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to photodegradation, particularly under UV irradiation.[1] This can lead to defluorination and ring cleavage.

Q2: How does the trifluoromethyl group influence the degradation of the molecule?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is known for its high metabolic stability due to the strength of the C-F bonds.[3] Its presence can:

  • Increase Resistance to Metabolism: The CF3 group can shield adjacent positions on the aromatic ring from enzymatic attack.[3][4]

  • Influence Regioselectivity: The electronic properties of the CF3 group will direct enzymatic or chemical attack to specific positions on the aromatic ring.

  • Create Recalcitrant Metabolites: Even if the rest of the molecule degrades, the trifluoromethyl group may remain intact, potentially leading to the formation of persistent fluorinated byproducts.[6][7]

Q3: What are the most suitable analytical techniques to monitor the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or diode array detector (DAD), HPLC is excellent for separating the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and quantifying the parent compound and its metabolites/degradation products, even at low concentrations.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable technique, though derivatization of the carboxylic acid may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: No Degradation Observed in Microbial Cultures

Potential Cause Troubleshooting Steps Scientific Rationale
Recalcitrant Nature of the Compound 1. Increase incubation time. 2. Use a microbial consortium known for degrading aromatic compounds. 3. Add a co-substrate to induce the necessary enzymes.The trifluoromethyl group and the overall structure may make the compound resistant to microbial attack.[2][8] Co-metabolism, where the degradation occurs in the presence of a primary growth substrate, can be effective for recalcitrant compounds.[9]
Inappropriate Microbial Strain 1. Screen a variety of microorganisms, including bacteria and fungi known for degrading halogenated aromatics. 2. Consider using genetically modified organisms with enhanced degradation capabilities.[10]Specific enzymatic machinery is required to initiate the degradation of complex aromatic compounds.[11]
Sub-optimal Culture Conditions 1. Optimize pH, temperature, and aeration. 2. Ensure essential nutrients are available in the medium.Microbial growth and enzymatic activity are highly dependent on environmental conditions.

Issue 2: Identification of Unexpected Degradation Products

Potential Cause Troubleshooting Steps Scientific Rationale
Complex Reaction Pathways 1. Employ high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination. 2. Utilize tandem MS (MS/MS) to obtain structural fragments. 3. Isolate the unknown product for NMR analysis.The degradation may proceed through multiple, competing pathways leading to a variety of products.
Abiotic Degradation 1. Run a sterile control experiment (without microorganisms) to differentiate between biological and chemical degradation.The compound may be unstable under the experimental conditions (e.g., light, pH) leading to abiotic transformation.
Contamination 1. Analyze a blank sample (culture medium without the test compound). 2. Ensure the purity of the starting material.Contaminants in the medium or the starting material can interfere with the analysis.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is designed to assess the susceptibility of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid to phase I metabolism.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (test compound)

  • Positive control compound (e.g., a known substrate for CYP enzymes)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Protocol 2: Photodegradation Study

This protocol outlines a method to evaluate the susceptibility of the compound to degradation by light.

Materials:

  • 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

  • A suitable solvent (e.g., water, acetonitrile/water mixture)

  • Quartz cuvettes or reaction vessels

  • A light source (e.g., UV lamp, solar simulator)

  • HPLC-UV/DAD system

Procedure:

  • Prepare a solution of the test compound in the chosen solvent.

  • Transfer the solution to quartz vessels.

  • Prepare a dark control by wrapping a vessel in aluminum foil.

  • Expose the samples to the light source.

  • At specified time intervals, withdraw aliquots from each vessel.

  • Analyze the samples by HPLC-UV/DAD to monitor the disappearance of the parent compound and the appearance of degradation products.

  • Calculate the photodegradation rate constant and half-life.

Visualizations

Proposed Metabolic Pathways

parent 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid metabolite1 6-Hydroxy-2-methyl-3-(trifluoromethyl)benzoic acid parent->metabolite1 O-Demethylation (CYP450) metabolite2 6-Methoxy-2-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid parent->metabolite2 Methyl Hydroxylation (CYP450) metabolite3 Further Conjugation / Ring Cleavage metabolite1->metabolite3 metabolite2->metabolite3

Caption: Proposed initial metabolic transformations of the parent compound.

Workflow for Degradation Product Identification

start Degradation Experiment (e.g., Microbial Culture, Photolysis) sampling Time-point Sampling start->sampling analysis LC-MS/MS Analysis sampling->analysis data_processing Data Processing (Peak Detection, Alignment) analysis->data_processing parent_disappearance Monitor Parent Compound Disappearance data_processing->parent_disappearance product_appearance Detect Potential Degradation Products data_processing->product_appearance msms Acquire MS/MS Spectra of Products product_appearance->msms structure Propose Structures based on Fragmentation and Accurate Mass msms->structure confirmation Confirm Structure (e.g., NMR, Authentic Standard) structure->confirmation

Caption: A typical workflow for identifying degradation products.

References

  • Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation.
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre
  • Strategies for the Biodegradation of Polyfluorin
  • Biodegradation of fluorin
  • SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzoic acid. Fisher Scientific.
  • Anaerobic degradation of fluorinated aromatic compounds.
  • Bacterial Degradation of Arom
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre
  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC.
  • 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. BLDpharm.
  • Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. PubMed.
  • 3-Methoxy-2-[2-({[6-(Trifluoromethyl)pyridin-2-Yl]oxy}methyl)phenyl]prop-2-Enoic Acid. Acta Crystallographica Section E.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Metabolism of 6:2 Fluorotelomer Alcohol by CYP 2A6. SciSpace.
  • comparative analysis of different synthetic routes to 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
  • kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Journal of Advanced Scientific Research.
  • Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.). PMC.
  • 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid. ChemScene.
  • Decarboxylative Trifluoromethylation of Aliph
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
  • 2-Methoxy-6-(trifluoromethoxy)benzoic acid. Sigma-Aldrich.
  • 2-Methoxy-6-(trifluoromethyl)benzoic acid. Sigma-Aldrich.
  • 119692-41-0|2-Methoxy-6-(trifluoromethyl)benzoic acid. BLD Pharm.
  • Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activ

Sources

Troubleshooting

stability testing of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid under experimental conditions

Welcome to the Technical Support Center for the stability testing and analytical method development of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid . As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability testing and analytical method development of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid .

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. To develop a truly stability-indicating method (SIM), we must understand the intrinsic chemical vulnerabilities of this specific API. The molecule features a sterically hindered carboxylic acid, an aryl ether (methoxy group), a benzylic methyl group, and a strongly electron-withdrawing trifluoromethyl (-CF3) group. Each of these functional groups dictates a specific degradation pathway under 1 forced degradation conditions[1].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative parameters, and a self-validating experimental protocol to ensure your analytical data is robust and regulatory-compliant.

Forced Degradation System Architecture

StabilityWorkflow cluster_stress ICH Forced Degradation Stressors API 6-Methoxy-2-methyl-3-(trifluoromethyl) benzoic acid Hydro Hydrolytic (Acid/Base) API->Hydro Ox Oxidative (H2O2) API->Ox Photo Photolytic (UV/Vis) API->Photo Therm Thermal (Solid State) API->Therm DegHydro O-Demethylation Hydro->DegHydro DegOx Benzylic Oxidation Ox->DegOx DegPhoto Defluorination Photo->DegPhoto DegTherm Stable Therm->DegTherm SIA Stability-Indicating Assay (LC-PDA-MS) DegHydro->SIA DegOx->SIA DegPhoto->SIA DegTherm->SIA Val Mass Balance & Peak Purity SIA->Val

Fig 1: Forced degradation workflow and primary degradation pathways for the target API.

Troubleshooting Guides & FAQs

Q: During acidic forced degradation (0.1 N HCl, 60°C), we observe a secondary peak with a -14 Da mass shift. What is the structural basis for this degradant? A: A -14 Da shift corresponds to the loss of a methylene group (-CH2). Given the structure of your API, this is a classic O-demethylation of the 6-methoxy group. While aryl ethers are generally robust, prolonged exposure to strong acids at elevated temperatures protonates the ether oxygen, facilitating nucleophilic cleavage. Causality & Action: To ensure your method remains stability-indicating without generating unrealistic secondary degradants, reduce the acid normality to 0.05 N or lower the temperature to 40°C. The goal under 1 is to achieve 5–20% degradation[1]; exceeding this window often leads to secondary degradation pathways that will never occur during actual product shelf-life.

Q: Under oxidative stress testing (3% H2O2), our LC-MS shows a +16 Da degradant that continues to grow even after the sample is moved to the autosampler. How do we stabilize this? A: The +16 Da shift indicates the insertion of an oxygen atom, specifically the benzylic oxidation of the 2-methyl group to form a benzylic alcohol. The 2-methyl group is highly susceptible to radical oxidation because the resulting radical is resonance-stabilized by the aromatic ring. The continuous growth of this peak on the autosampler is an artifact caused by residual hydrogen peroxide reacting with the API in the vial. Causality & Action: This violates the self-validating principle of a controlled experiment. You must quench the oxidative stressor immediately at the target time point. Add a reducing agent such as sodium bisulfite or sodium thiosulfate to neutralize residual H₂O₂ before LC injection.

Q: Our photostability testing reveals a complex degradation profile with multiple low-level peaks. Is the trifluoromethyl group unstable under light? A: Yes, under specific conditions. While the C-F bond is thermodynamically exceptionally strong (~116 kcal/mol), trifluoromethyl benzoic acid isomers are susceptible to photoassisted defluorination under UV irradiation, particularly in aqueous media or in the presence of trace metal photocatalysts. Research has demonstrated that UVC irradiation can degrade these isomers, with the degradation mechanism heavily influenced by the electron density of the aromatic ring[2]. Causality & Action: Ensure your light source strictly adheres to3 (1.2 million lux hours visible, 200 W·hr/m² UVA)[3]. If testing in solution, use amber glassware for control samples to isolate photolytic effects from thermal degradation, and screen your formulation for trace metal impurities (like TiO₂ or Ga₂O₃) that act as photocatalysts[2].

Q: We are failing to achieve mass balance in our thermal degradation samples. The API peak area decreases by 15%, but the degradant peaks only account for 5%. Where is the rest of the mass? A: A failure in mass balance (where the sum of the API and degradant peak areas does not equal ~100% of the initial API area) usually indicates one of three things:

  • The degradant is volatile (e.g., decarboxylation yielding a volatile fluorinated toluene derivative).

  • The degradant lacks a chromophore and is invisible to your UV/PDA detector.

  • The degradant is highly polar and eluting in the void volume, or highly non-polar and retained on the column. Causality & Action: Switch to an in-line LC-PDA-MS setup. The MS will detect non-UV absorbing species. Additionally, extend your chromatographic run time and incorporate a steep organic wash (up to 95% Acetonitrile/Methanol) at the end of the gradient to elute any strongly retained dimers or oligomers.

Quantitative Data Summary: Forced Degradation Parameters

To ensure reproducibility, target the following parameters. The goal is 5-20% degradation; adjust exposure times based on the specific formulation matrix.

Stress ConditionReagent / EnvironmentExposure ParametersTarget DegradationPrimary Expected Pathway
Acidic Hydrolysis 0.1 N HCl40°C - 60°C for 24-48h5 - 20%O-Demethylation (-14 Da)
Basic Hydrolysis 0.1 N NaOH40°C - 60°C for 24-48h5 - 20%Generally Stable
Oxidation 3% H₂O₂Room Temp for 24h5 - 20%Benzylic Oxidation (+16 Da)
Photolysis ICH Q1B Light Source1.2M lux-hr Vis, 200 W·hr/m² UV5 - 20%Photoassisted Defluorination
Thermal Solid State60°C - 80°C for 7-14 days< 5%Stable (Monitor for decarboxylation)

Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA) Development

This protocol is designed as a closed-loop, self-validating system. Every step includes a mechanism to prove that the resulting data is an accurate reflection of the API's stability, rather than an experimental artifact.

Step 1: Baseline Establishment & Control Preparation

  • Prepare a 1.0 mg/mL API stock solution in an inert, LC-compatible diluent (e.g., 50:50 Acetonitrile/Water).

  • Validation Check: Inject the unstressed stock solution. The peak purity angle must be less than the purity threshold (via PDA), confirming the API standard is spectrally homogeneous and free of baseline impurities.

Step 2: Stress Application & Mandatory Quenching

  • Aliquot the stock solution into separate vials for Acid, Base, and Oxidative stress.

  • Apply stressors as defined in the Quantitative Data table above.

  • Validation Check (The Quench): At the designated time point, you must arrest the degradation.

    • Neutralize acid/base samples to pH 7.0 using equimolar NaOH/HCl. Failing to do so will cause the pH of the sample to alter the ionization state of the API during the LC run, leading to retention time shifts and split peaks.

    • Quench oxidative samples with 10% Sodium Bisulfite.

Step 3: Chromatographic Separation (LC-PDA-MS)

  • Inject the quenched samples using a generic reverse-phase gradient (e.g., 5% to 95% Organic over 15 minutes) on a sub-2µm C18 column.

  • Use a Photodiode Array (PDA) detector coupled in-line with a Mass Spectrometer (MS).

  • Validation Check (Mass Balance): Calculate the mass balance. The total area of the API peak plus the area of all degradant peaks (adjusted for relative response factors) must equal 95-105% of the unstressed control area.

Step 4: Peak Purity Verification

  • Analyze the PDA data for the main API peak in all stressed samples.

  • Validation Check: If the purity angle > purity threshold, a degradant is co-eluting with your API. You must adjust your mobile phase (e.g., change organic modifier from Acetonitrile to Methanol, or adjust aqueous pH) to alter the selectivity and resolve the hidden degradant.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / ICH.1

  • ICH Q1B Photostability Testing of New Drug Substances and Products. Binder World / ICH. 3

  • Tsukamoto, T., Mitsutsuka, Y., Fujimoto, T., & Zhao, J. (2019). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. Research on Chemical Intermediates, 45, 4607–4623. 2

Sources

Optimization

Technical Support Center: Refining Crystallization Methods for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid

Introduction Welcome to the technical support center for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 1268463-99-5). This guide is designed for researchers, scientists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 1268463-99-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine crystallization techniques for this specific molecule. Achieving a crystalline solid of high purity and with a consistent morphology is a critical step in pharmaceutical development and chemical synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

The structure of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, featuring a carboxylic acid, a strongly electron-withdrawing trifluoromethyl group, and electron-donating methoxy and methyl groups, presents unique challenges and opportunities in developing a robust crystallization process. This guide will help you navigate these intricacies to achieve optimal results.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a successful crystallization protocol. While experimental data for this specific molecule is limited, the following table provides calculated and estimated values based on its structure and data from close structural analogs.

PropertyValue (Estimated)Scientific Rationale & Significance
CAS Number 1268463-99-5Unique identifier for the compound.[1][2]
Molecular Formula C₁₀H₉F₃O₃Confirmed from supplier data.
Molar Mass 234.17 g/mol Calculated from the molecular formula. Essential for all stoichiometric calculations.
Appearance White to off-white solidTypical appearance for purified organic carboxylic acids.
Melting Point (m.p.) 115 - 130 °CEstimated. Based on analogs like 2-(Trifluoromethyl)benzoic acid (m.p. 107-110 °C)[3] and 3-(Trifluoromethyl)benzoic acid (m.p. 104-106 °C).[4] Increased substitution can affect crystal lattice packing, likely raising the melting point. A sharp melting range is a key indicator of purity.
pKa 3.0 - 3.8Estimated. The strongly electron-withdrawing -CF₃ group significantly increases acidity compared to benzoic acid (pKa ≈ 4.2). This effect is modulated by the electron-donating -OCH₃ and -CH₃ groups and steric hindrance from the ortho-methyl group.[5][6] This value is critical for pH-dependent solubility manipulations.
Solubility Profile Soluble in polar organic solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO). Sparingly soluble in non-polar solvents (Hexanes, Toluene). Poorly soluble in water.Estimated. Based on the general solubility of substituted benzoic acids.[7] A solvent in which the compound is highly soluble when hot but sparingly soluble when cold is ideal for recrystallization.[8]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in a question-and-answer format.

Q1: My compound has "oiled out" and won't crystallize. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a solute precipitates from a supersaturated solution at a temperature above its melting point, or when the concentration of solute is too high.[4][9] The resulting oil is often impure and resistant to crystallization.

Probable Causes & Solutions:

  • Solution is Too Concentrated: The solubility limit was exceeded at a temperature where the compound is molten in the solvent matrix.

    • Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount (5-10% of total volume) of the hot solvent to decrease the concentration. Allow it to cool more slowly.[10]

  • Cooling is Too Rapid: Fast cooling doesn't allow sufficient time for molecules to orient into an ordered crystal lattice.

    • Solution: After dissolving the compound, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling rate. This promotes the formation of fewer, larger, and purer crystals.[1]

  • Inappropriate Solvent: The solvent's properties may not be ideal for this specific compound.

    • Solution: If the problem persists, consider changing the solvent system. A slightly less polar solvent or a solvent mixture might be more effective. (See Protocol 2: Solvent Screening).

Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal size and morphology?

A2: The formation of fine particles or needles indicates that the nucleation rate is much faster than the crystal growth rate. This is typically caused by a very high level of supersaturation.[4][9]

Probable Causes & Solutions:

  • High Supersaturation: This can be due to rapid cooling or the fast addition of an anti-solvent.

    • Solution (Cooling Crystallization): Reduce the cooling rate significantly. A programmable cooling bath or simply allowing the insulated flask to cool to room temperature overnight can yield better results.

    • Solution (Anti-solvent Crystallization): Add the anti-solvent much more slowly and at a point of good agitation to ensure proper mixing and avoid localized areas of high supersaturation.[5][11] A slower addition rate generally produces larger crystals.[5]

  • Lack of Nucleation Control: Spontaneous, uncontrolled nucleation throughout the solution leads to a large number of small crystals.

    • Solution: Try "seeding" the solution. Once the solution is cool but before spontaneous crystallization begins, add one or two small, pure crystals from a previous batch. These seeds provide a template for ordered growth, consuming the supersaturation in growing larger crystals rather than forming new nuclei.[1]

  • Agitation: Excessive or insufficient agitation can impact crystal morphology.

    • Solution: Gentle, consistent stirring is often optimal. It keeps the solution homogenous without introducing enough energy to cause secondary nucleation (breaking existing crystals).

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process.

Probable Causes & Solutions:

  • Too Much Solvent: Using an excessive volume of solvent is the most common cause of low yield.[10]

    • Solution: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can carefully evaporate some of the solvent to re-establish a saturated solution before cooling.

  • Final Temperature is Too High: The solubility of the compound at the final filtration temperature is still significant.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30-60 minutes before filtration. This will maximize the amount of compound that crystallizes out of the solution.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If yields are consistently low, a different solvent where the compound has lower solubility at cold temperatures is needed. Alternatively, an anti-solvent approach may be more effective.

Frequently Asked Questions (FAQs)

  • What is the best starting solvent for the recrystallization of this compound? Based on its structure, good starting points for solvent screening would be alcohols (methanol, ethanol), esters (ethyl acetate), or ketones (acetone).[7] The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or 0 °C.[8] A solvent pair, such as ethanol/water or ethyl acetate/hexanes, is also an excellent option.[8]

  • How does pH affect the crystallization process for this carboxylic acid? As a carboxylic acid with an estimated pKa of 3.0-3.8, its solubility is highly pH-dependent. It will be poorly soluble in acidic aqueous solutions (pH < 2) but highly soluble in basic solutions (pH > 6) where it forms the carboxylate salt. This property can be used for purification: dissolve the crude compound in a dilute base (e.g., aq. NaHCO₃), wash with an organic solvent to remove neutral impurities, and then re-acidify (e.g., with HCl) to precipitate the purified acid. This precipitated solid can then be recrystallized from an organic solvent.

  • Can I use an anti-solvent crystallization technique? Yes, this is often a very effective method, especially if it's difficult to find a single solvent with the desired temperature-solubility profile.[3] The technique involves dissolving the compound in a "good" solvent (e.g., acetone) and then slowly adding a miscible "bad" solvent or "anti-solvent" (e.g., water or hexanes) until the solution becomes turbid, indicating the onset of crystallization.[3][11]

Experimental Protocols & Workflows

Protocol 1: Standard Cooling Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethyl acetate, isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.

  • Crystal Collection: Once crystallization appears complete, cool the flask further in an ice bath for 30 minutes. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum volume of a "good" solvent (e.g., acetone, ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., deionized water, hexanes) dropwise using a burette or syringe pump.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). If it becomes too cloudy, add a drop or two of the good solvent to clarify.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystal growth should occur over 30 minutes to several hours.

  • Complete Precipitation: Once a good crop of crystals has formed, you may add a small additional volume of the anti-solvent to maximize the yield.

  • Isolation: Cool the mixture in an ice bath and collect, wash, and dry the crystals as described in Protocol 1.

Visual Diagrams & Workflows

A logical approach to troubleshooting is essential for efficiently solving crystallization problems.

G start Start: Dissolved Compound in Hot Solvent slow_cool Slow Cooling Initiated start->slow_cool check_crystals Observe Outcome slow_cool->check_crystals good_crystals Result: Well-formed Crystals check_crystals->good_crystals Crystals Form oiling_out Problem: Compound 'Oils Out' check_crystals->oiling_out Oil Forms no_crystals Problem: No Crystals Form check_crystals->no_crystals Solution Stays Clear isolate Isolate, Wash, & Dry good_crystals->isolate reheat Re-heat to Dissolve oiling_out->reheat add_solvent Add 5-10% More Solvent reheat->add_solvent add_solvent->slow_cool Re-attempt Cooling troubleshoot_no_xtal Induce Nucleation no_crystals->troubleshoot_no_xtal scratch Scratch Flask troubleshoot_no_xtal->scratch Option 1 seed Add Seed Crystal troubleshoot_no_xtal->seed Option 2 concentrate Evaporate Excess Solvent troubleshoot_no_xtal->concentrate Option 3 scratch->slow_cool seed->slow_cool concentrate->slow_cool

Caption: A troubleshooting workflow for common cooling crystallization issues.

References

  • International Journal of Chemical and Environmental Engineering. Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available from: [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Royal Society of Chemistry. Recent progress in antisolvent crystallization. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... Available from: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Loughborough University Research Repository. Modelling and control of combined cooling and antisolvent crystallization processes. Available from: [Link]

  • National Center for Biotechnology Information. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

Sources

Troubleshooting

troubleshooting guide for Friedel-Crafts acylation of benzene derivatives

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you rely on the Friedel-Crafts acylation to construct crucial carbon-carbon bonds and synthesize aromatic keton...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you rely on the Friedel-Crafts acylation to construct crucial carbon-carbon bonds and synthesize aromatic ketones. While this reaction is a cornerstone of organic synthesis, it is highly sensitive to electronic effects, steric hindrance, and moisture.

This guide is designed to move beyond basic procedures. We provide field-proven insights, mechanistic causality, and self-validating protocols to help you diagnose and resolve complex synthetic bottlenecks.

Diagnostic Workflow for Low Yields

Before diving into specific chemical adjustments, consult the diagnostic logic tree below to isolate the root cause of incomplete conversions or failed acylations.

Workflow Start Yield < 10% Moisture Strictly anhydrous? Start->Moisture Dry Dry solvents/reagents Moisture->Dry No Substrate Ring deactivated? Moisture->Substrate Yes UseSuperacid Use alternative method Substrate->UseSuperacid Yes Catalyst >1.0 eq Lewis Acid? Substrate->Catalyst No IncreaseCat Increase AlCl3 to 1.1 eq Catalyst->IncreaseCat No Success Proceed to Workup Catalyst->Success Yes

Troubleshooting workflow for resolving low yields in Friedel-Crafts acylation.

Frequently Asked Questions & Troubleshooting (Q&A)

Q: Why did my acylation reaction stall at ~50% conversion despite using 0.5 equivalents of AlCl₃? A: Unlike Friedel-Crafts alkylation where the catalyst is continuously regenerated, acylation produces a ketone. The carbonyl oxygen of the newly formed ketone is a moderate Lewis base that irreversibly coordinates with the strong Lewis acid catalyst (AlCl₃) under standard reaction conditions[1].

  • Causality: This complexation effectively sequesters the catalyst, removing it from the catalytic cycle. Because one equivalent of AlCl₃ is consumed by the product, you must use a stoichiometric amount—typically 1.1 to 1.2 equivalents relative to the acylating agent—to drive the reaction to completion[2].

Q: How can I improve the para-selectivity over the ortho-isomer in my synthesis? A: Friedel-Crafts reactions are highly regioselective, favoring positions on the aromatic ring that best stabilize the incoming electrophile[3]. However, ortho/para mixtures are common.

  • Causality: Regioselectivity is governed by the steric bulk of both the acylium ion and the arene substituents. To enhance para-selectivity, you can increase the effective steric bulk of the electrophile by using a bulkier solvent (like carbon disulfide or nitrobenzene) which heavily solvates the active complex[4]. Additionally, lowering the reaction temperature favors the thermodynamically more stable (less sterically hindered) para-isomer.

Q: My starting material is nitrobenzene. Why am I not observing any acylation product? A: Friedel-Crafts acylation requires an aromatic ring with sufficient electron density to attack the relatively stable acylium ion[4].

  • Causality: Strongly deactivating groups like a nitro (-NO₂) group pull electron density away from the pi-system via resonance and inductive effects. This raises the activation energy for the electrophilic attack to an insurmountable level. Acylation generally fails on any ring more deactivated than chlorobenzene[4].

Q: I'm worried about polyacylation. Should I use a large excess of the arene? A: No, polyacylation is rarely a concern in Friedel-Crafts acylation, unlike in alkylation.

  • Causality: The introduction of an acyl group (a strongly electron-withdrawing carbonyl) significantly deactivates the aromatic ring[5]. The resulting ketone product is much less reactive toward electrophilic aromatic substitution than the starting material, effectively halting the reaction at monoacylation[1].

Quantitative Data: Substituent Effects on Reactivity

Understanding the electronic nature of your substrate is critical for predicting reaction success. Use the table below to adjust your experimental parameters based on the arene's substituents.

Substituent on AreneElectronic EffectRelative ReactivityPredominant RegioselectivityReaction Condition Adjustments
-OCH₃ (Methoxy) Strongly ActivatingVery HighPara (Major), Ortho (Minor)Use milder Lewis acid (e.g., ZnCl₂) or lower temp (0 °C) to prevent ether cleavage.
-CH₃ (Alkyl) ActivatingHighPara/Ortho mixtureStandard AlCl₃ (1.1 eq), room temperature.
-H (Benzene) StandardBaselineN/AStandard AlCl₃ (1.1 eq), slight heating may be required.
-Cl (Halogen) DeactivatingLowPara/Ortho mixtureRequires excess AlCl₃ and elevated temperatures (reflux).
-NO₂ (Nitro) Strongly DeactivatingUnreactiveMeta (if forced)Reaction fails[4]. Do not attempt standard Friedel-Crafts; use alternative synthetic routes.
Mechanistic Pathway & Catalyst Sequestration

To further understand why stoichiometric catalyst is required, review the mechanistic pathway below. The formation of the stable Ketone-AlCl₃ complex is the primary reason for catalyst depletion.

Mechanism AcylChloride R-CO-Cl + AlCl3 Complex1 Lewis Acid-Base Complex [R-CO-Cl---AlCl3] AcylChloride->Complex1 Acylium Acylium Ion[R-C≡O]+ + [AlCl4]- Complex1->Acylium Dissociation Sigma Arenium Ion (Sigma Complex) Acylium->Sigma Arene Attack KetoneComplex Ketone-AlCl3 Complex (Catalyst Sink) Sigma->KetoneComplex -H+ Product Free Ketone Product (After Quench) KetoneComplex->Product H2O Quench

Mechanistic pathway of Friedel-Crafts acylation highlighting catalyst sequestration.

Standard Self-Validating Protocol: Acylation of Anisole

To ensure reproducibility, your protocol must include built-in visual and physical checkpoints. The following is a highly optimized, self-validating procedure for the synthesis of 4-methoxyacetophenone from anisole[2].

Materials Required:

  • Anhydrous aluminum chloride (AlCl₃) - 1.2 eq

  • Acetyl chloride - 1.1 eq

  • Anisole - 1.0 eq

  • Anhydrous dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup & Catalyst Suspension: Assemble flame-dried glassware under an inert argon atmosphere. Suspend 1.2 eq of anhydrous AlCl₃ in anhydrous DCM[2].

    • Validation Checkpoint: The AlCl₃ should remain a free-flowing powder in suspension. If it clumps immediately, moisture has compromised the system and deactivated the catalyst[2].

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 1.1 eq of acetyl chloride dropwise[2].

    • Validation Checkpoint: The solution will transition to a distinct pale yellow/orange color. This optical change confirms the successful generation of the resonance-stabilized acylium ion[6].

  • Substrate Addition: Dissolve 1.0 eq of anisole in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes[2].

    • Validation Checkpoint: Monitor the reaction via a bubbler attached to the reflux condenser. The steady evolution of HCl gas provides real-time, physical confirmation that the electrophilic aromatic substitution is actively proceeding[1].

  • Quenching & Workup: Once gas evolution ceases, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl[2].

    • Causality: The highly exothermic hydrolysis of the ketone-AlCl₃ complex releases the free ketone product[1]. The addition of concentrated HCl is critical; it prevents the precipitation of thick, insoluble aluminum hydroxide emulsions, ensuring a clean phase separation between the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with DCM, wash the combined organics with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

References
  • Friedel-Crafts Reactions Definition - Organic Chemistry... - Fiveable.
  • troubleshooting common issues in Friedel-Crafts reactions - Benchchem.
  • Friedel–Crafts reaction - Wikipedia.
  • EAS Reactions (3)
  • Friedel-Crafts Acyl
  • Substitution Reactions of Benzene and Other Arom

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Benzoic Acid Synthesis

Welcome to the Technical Support Center for Benzoic Acid Synthesis. This guide is engineered for researchers, chemical engineers, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoic Acid Synthesis. This guide is engineered for researchers, chemical engineers, and drug development professionals. Synthesizing benzoic acid—whether via the bench-scale Grignard carboxylation or the industrial liquid-phase oxidation of toluene—presents significant thermal management challenges. Uncontrolled exotherms can lead to thermal runaway, byproduct formation, and critical safety hazards.

This center provides thermodynamic data, causality-driven troubleshooting, and self-validating protocols to ensure safe and high-yield synthesis.

I. Thermodynamic Data & Cooling Requirements

Understanding the thermodynamic boundaries of your chosen synthetic pathway is the first step in preventing thermal runaway. Below is a comparative summary of the thermal parameters for the two primary synthesis routes.

Reaction PathwayEnthalpy Change (ΔH)Optimal Temp RangePrimary Cooling Strategy
Toluene Oxidation (Liquid Phase) ~ -568 kJ/mol150 °C – 170 °CActive heat exchangers / Microchannel dilution
Grignard Formation (PhMgBr) ~ -200 to -250 kJ/mol35 °C – 40 °C (Ether reflux)Dropwise addition / Ice-water bath
Grignard Carboxylation (with CO₂) Highly Exothermic-78 °C to 0 °CDry ice acts as both electrophile and cryogen

II. Troubleshooting Guides & FAQs

Q1: During the liquid-phase oxidation of toluene, how do I prevent thermal runaway and the formation of deep oxidation byproducts? A1: The catalytic oxidation of toluene with air is a strongly exothermic radical chain reaction . If the heat of reaction is not removed efficiently, local temperature spikes ("hot spots") will alter the thermodynamics, driving the reaction toward complete combustion (forming CO₂ and water) rather than partial oxidation to benzoic acid 1. Causality & Solution: To manage this, industrial continuous stirred-tank reactors (CSTRs) or microchannel reactors must be employed 2. Microchannel reactors provide superior surface-area-to-volume ratios, allowing for rapid heat dissipation and eliminating hot spots . If using a CSTR, ensure the cooling jacket flow rate is dynamically linked to the oxygen feed rate.

Q2: My Grignard synthesis of benzoic acid frequently experiences a delayed, violent exotherm. Why does this happen, and how can I control it? A2: This phenomenon is known as "reagent pooling." Magnesium turnings are naturally coated with a passivating layer of magnesium oxide. If bromobenzene is added before this layer is breached, the reagents accumulate without reacting. Once the oxide layer is finally penetrated, the accumulated bromobenzene reacts simultaneously, releasing massive amounts of heat and rapidly boiling the diethyl ether solvent [[3]](). Causality & Solution: Never add the bulk of your halide until initiation is visually confirmed. To safely initiate, add only a small fraction (5%) of the bromobenzene. If it does not initiate, use physical crushing (gently scoring the Mg turnings with a glass rod) or chemical promoters (a crystal of iodine) to expose the reactive zero-valent magnesium surface 3. Once initiated, control the exotherm by adding the remaining halide dropwise.

Q3: Why does scale formation occur during toluene oxidation, and how does it relate to thermal management? A3: In the liquid-phase oxidation of toluene catalyzed by cobaltous salts, poor thermal management and high impurity levels (like water) can cause the cobalt catalyst to precipitate as scale 4. Causality & Solution: The reaction relies on the Co²⁺/Co³⁺ redox cycle 5. If the temperature drops due to overcooling, the solubility of the catalytic intermediates decreases, leading to scaling 4. This scaling coats the reactor walls and heat exchangers, drastically reducing heat transfer efficiency and paradoxically increasing the risk of subsequent thermal runaway. Maintain the reaction strictly between 150 °C and 170 °C 5.

III. Process Workflows & Logical Relationships

Fig 1. Logical workflow for managing the Grignard initiation exotherm to prevent reagent pooling.

Fig 2. Thermal control loop in the liquid-phase catalytic oxidation of toluene to benzoic acid.

IV. Self-Validating Experimental Protocols

Protocol 1: Controlled Grignard Synthesis of Benzoic Acid (Bench-Scale)

Objective: Synthesize benzoic acid from bromobenzene while strictly managing the initiation exotherm. Self-Validation Principle: The protocol uses the solvent's boiling point (diethyl ether, 34.6 °C) as an intrinsic thermal cap, while visual cues govern the addition rate.

  • Apparatus Setup: Assemble a flame-dried 3-neck round-bottom flask with a reflux condenser, dropping funnel, and internal thermometer. Purge with dry Argon.

  • Preparation: Add 1.2 equivalents of magnesium turnings. In the dropping funnel, prepare a 1.0 M solution of bromobenzene in anhydrous diethyl ether.

  • Initiation (Critical Step): Add just enough bromobenzene solution to cover the Mg turnings. Do not add more. Gently crush one turning with a glass rod.

    • Validation Check: Watch for localized bubbling and a transition to a cloudy, gray suspension 3. If no reaction occurs within 10 minutes, add a single crystal of iodine and warm gently.

  • Exotherm Management: Once spontaneous reflux begins, place an ice-water bath beneath the flask. Begin dropwise addition of the remaining bromobenzene.

    • Validation Check: Adjust the drip rate so that the ether maintains a steady, gentle reflux without external heating. If reflux stops, halt addition immediately—the reaction has stalled, and adding more will cause hazardous pooling.

  • Carboxylation: Once the Mg is consumed, cool the dark Grignard solution to 0 °C. Pour the mixture slowly over a large excess of crushed dry ice (solid CO₂).

    • Validation Check: The dry ice acts as both the electrophile and an internal cryogen, safely absorbing the heat of the carboxylation step while sublimating 3.

  • Workup: Acidify with cold 1M HCl to solubilize magnesium salts and precipitate benzoic acid. Extract, dry, and recrystallize from hot water.

Protocol 2: Liquid-Phase Oxidation of Toluene (Lab-Scale Simulation)

Objective: Safely oxidize toluene to benzoic acid using a cobalt catalyst while preventing hot spots. Self-Validation Principle: The protocol relies on real-time CO₂ off-gas monitoring to validate that partial oxidation (not total combustion) is occurring.

  • Reactor Preparation: Utilize a high-pressure continuous stirred-tank reactor (CSTR) equipped with an internal cooling coil and a sparger for oxygen delivery [[2]]().

  • Reagent Loading: Charge the reactor with toluene and 0.1 wt% cobalt(II) octoate catalyst. The octoate salt is chosen for its superior solubility in toluene, preventing early scaling [[5]]().

  • Heating & Pressurization: Seal the reactor and heat to 160 °C under 1.0 MPa of inert gas (N₂) 4.

  • Oxidation & Active Cooling (Critical Step): Begin sparging oxygen-enriched gas. The reaction will initiate immediately due to the presence of Co³⁺ (generated in situ) 5.

    • Validation Check: Monitor the internal thermocouple. As the exotherm begins, the temperature will attempt to spike above 170 °C. Engage the automated cooling coil, circulating a heat-transfer fluid to maintain the temperature precisely at 165 °C 4.

  • Continuous Monitoring: Monitor the off-gas for CO₂.

    • Validation Check: A sudden spike in CO₂ indicates thermal runaway and deep oxidation . If observed, immediately throttle the oxygen feed and increase cooling flow.

  • Isolation: Depressurize, cool to room temperature, and distill the mixture to recover unreacted toluene and isolate the benzoic acid product.

V. References

  • Gas phase catalytic partial oxidation of toluene in a microchannel reactor. DICP / Elsevier.

  • Modeling, simulation and analysis of the liquid-phase catalytic oxidation of toluene. ResearchGate.2

  • Scale Formation and Its Mechanism in the Liquid-Phase Oxidation of Toluene by Air. ACS Publications.4

  • Loop oxidation of toluene to benzoic acid (WO2017017524A1). Google Patents.5

  • Grignard Reaction: Benzoic Acid Synthesis Lab Manual. Studylib.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The val...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a critical component of quality assurance that ensures the reliability, reproducibility, and accuracy of analytical data.[1][2][3][4] This document establishes a foundational guide based on internationally recognized validation principles, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8][9][10][11][12]

We will compare two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust workhorse for quality control, and Gas Chromatography-Mass Spectrometry (GC-MS), a highly specific and sensitive method often employed for impurity profiling and trace analysis.

Analyte Properties and Rationale for Method Selection

The molecular structure of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid dictates the most effective analytical approaches.

  • Aromatic Core and Benzoic Acid Moiety : The presence of the benzene ring provides a strong chromophore, making it ideal for UV detection. The carboxylic acid group imparts polarity and acidity, making it highly suitable for reversed-phase HPLC, where retention can be controlled by adjusting the mobile phase pH.[13][14][15][16]

  • Trifluoromethyl Group : This electron-withdrawing group influences the molecule's acidity and chromatographic behavior. While the compound's polarity and relatively low volatility make direct GC analysis challenging, derivatization of the carboxylic acid (e.g., silylation) can make it amenable to GC-MS analysis.[17] GC-MS offers the advantage of mass-based detection, providing superior specificity.[17][18][19][20]

Based on these properties, HPLC-UV is selected as the primary method for routine quantitative analysis (assay), while GC-MS is evaluated as an alternative or complementary method, particularly for identifying and quantifying impurities.

The Workflow of Analytical Method Validation

The validation process is a systematic journey to prove a method is "fit for purpose."[3][4][5][11] It begins with a predefined protocol and culminates in a comprehensive report that documents the method's performance. The objective of validation is to establish, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4]

Analytical Method Validation Workflow Figure 1: Analytical Method Validation Workflow cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Validation Execution (ICH Q2) cluster_2 Phase 3: Documentation & Implementation Dev Analytical Procedure Development (ICH Q14) Proto Write Validation Protocol Dev->Proto SST_Dev Define System Suitability Test (SST) Criteria Proto->SST_Dev Specificity Specificity (incl. Forced Degradation) SST_Dev->Specificity Begin Validation Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Routine Implementation for Routine Use Report->Routine Lifecycle Lifecycle Management (Re-validation) Routine->Lifecycle

Caption: High-level workflow for analytical method validation.

Comparative Experimental Protocols

Here we detail the starting conditions for both HPLC-UV and GC-MS methods. These protocols serve as the foundation upon which the validation experiments are built.

System Suitability Testing (SST)

Before any validation run, the chromatographic system's performance must be verified.[21][22][23] SST ensures that the equipment, electronics, and analytical operations constitute an integral system that is functioning correctly.[24][25]

Protocol:

  • Prepare a system suitability solution containing the analyte and a closely eluting potential impurity or a related compound.

  • Perform five or six replicate injections of this solution.

  • Calculate the key performance parameters and verify they meet the predefined acceptance criteria before proceeding with sample analysis.

ParameterHPLC-UV Acceptance CriteriaGC-MS Acceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0≤ 2.0Ensures symmetrical peak shape for accurate integration.[21][22]
Theoretical Plates (N) > 2000> 20000Measures column efficiency and separation power.[21][22]
%RSD of Peak Area ≤ 2.0%≤ 5.0%Demonstrates the precision of the injection and detection system.[22][26]
Resolution (Rs) > 2.0 (between analyte and specified impurity)> 2.0 (between analyte and specified impurity)Confirms the system's ability to separate critical components.[21][23]
HPLC-UV Method

Instrumentation:

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (pH ~2.5). The acidic pH is crucial to keep the benzoic acid analyte in its protonated, non-ionized form, which prevents peak tailing on silica-based columns.[13]

  • Gradient: 40% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: 230 nm.[13]

  • Injection Volume: 10 µL.[13]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh sample powder containing the analyte, dissolve in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

GC-MS Method (with Derivatization)

Instrumentation:

  • System: Gas chromatograph with an autosampler coupled to a single quadrupole Mass Spectrometer.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C (Split mode, 20:1).

  • Oven Program: Start at 80 °C (hold 1 min), ramp to 200 °C at 25 °C/min, then ramp to 300 °C at 30 °C/min (hold 5 min).

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Standard and Sample Preparation (with Silylation):

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a dry, aprotic solvent like Dichloromethane.

  • Derivatization Protocol:

    • To 100 µL of standard or sample solution in a GC vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. This step converts the polar carboxylic acid to a more volatile and thermally stable silyl ester, making it suitable for GC analysis.

Head-to-Head Validation Parameter Comparison

The core of the validation process involves testing key performance characteristics as laid out by ICH guidelines.[10][26]

Specificity (and Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][11] Forced degradation studies are essential for developing and validating stability-indicating methods.[27][28][29][30][31] The goal is to achieve 5-20% degradation of the drug substance to ensure that potential degradation products are generated and can be separated from the main peak.[27]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux analyte solution in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux analyte solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidation: Treat analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose analyte solution to UV light (254 nm) and visible light (ICH option 2) for 7 days.

Forced Degradation Logic Figure 2: Logic of Forced Degradation for Specificity cluster_stress Stress Conditions Acid Acid Hydrolysis Degradants Generate Potential Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Thermal->Degradants Photo Photolytic Photo->Degradants Analyte Analyte (Drug Substance) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Analysis Analyze Stressed Samples (HPLC or GC) Degradants->Analysis Result Peak Purity Assessment & Resolution Check Analysis->Result Conclusion Method is Stability-Indicating Result->Conclusion

Caption: Role of forced degradation in proving method specificity.

Comparative Performance:

MethodPerformance Summary
HPLC-UV Excellent separation of polar degradants from the main analyte peak. Peak purity analysis using a Diode Array Detector confirms no co-elution. The method is demonstrated to be stability-indicating.
GC-MS Provides definitive peak identification via mass spectra, offering superior specificity. However, non-volatile degradants may not elute from the column, and highly polar degradants may require derivatization.
Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five concentrations across the desired range.

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Comparative Performance (Assay Method Range: 80% - 120% of nominal concentration):

ParameterHPLC-UV ResultsGC-MS ResultsAcceptance Criteria
Correlation Coefficient (r²) 0.99950.9991≥ 0.999[32]
Y-intercept (% of 100% response) 0.8%1.5%≤ 2.0% of target response[32]
Range Verified (µg/mL) 80 - 12080 - 12080% to 120% of nominal
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[6] It is typically assessed via recovery studies.

Protocol:

  • Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Performance:

Concentration LevelHPLC-UV Mean Recovery (%)GC-MS Mean Recovery (%)Acceptance Criteria
80% 99.5%98.9%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 100.8%101.2%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis in one laboratory, by one analyst, on one day.

  • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.

  • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day or using a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.

Comparative Performance:

Precision LevelHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability 0.65%1.10%≤ 2.0%
Intermediate Precision 0.88%1.45%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[33]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ. Confirm the LOQ by analyzing replicates and checking for acceptable precision (%RSD ≤ 10%).

Comparative Performance:

ParameterHPLC-UV ResultsGC-MS (SIM mode) Results
LOD 50 ng/mL1 ng/mL
LOQ 150 ng/mL5 ng/mL
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical parameters one at a time (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on SST parameters (e.g., retention time, resolution, tailing factor).

Comparative Performance:

MethodPerformance Summary
HPLC-UV The method is robust. Minor changes in flow rate and temperature have a predictable and acceptable impact on retention time, but resolution and tailing remain within system suitability limits. Mobile phase composition is the most critical parameter.
GC-MS The method is robust. Small variations in oven ramp rate and carrier gas flow have a minimal impact. The derivatization step (time and temperature) can be a source of variability if not strictly controlled.

Summary and Method Selection Guide

Both HPLC-UV and GC-MS can be successfully validated for the analysis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. The choice between them depends entirely on the intended purpose of the analysis.

FeatureHPLC-UVGC-MS
Primary Application Assay, Content UniformityImpurity Identification, Trace Analysis
Specificity Good (Excellent with DAD)Excellent (Mass-based)
Precision ExcellentGood
Sensitivity (LOQ) ModerateExcellent
Sample Throughput High (No derivatization)Lower (Requires derivatization)
Cost & Complexity LowerHigher
Robustness HighGood (derivatization is a critical step)

digraph "Method Selection Decision Tree" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Method Selection Decision Tree", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="What is the Analytical Goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Goal_Assay [label="Routine QC Assay or\nRelease Testing?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Goal_Impurity [label="Impurity Identification or\nTrace Level Quantitation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Method_HPLC [label="Select HPLC-UV", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Method_GCMS [label="Select GC-MS", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reason_HPLC [label="Reason:\nHigh Precision\nHigh Throughput\nLower Complexity", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Reason_GCMS [label="Reason:\nSuperior Specificity\nExcellent Sensitivity (Low LOQ)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Goal_Assay [label=" "];
Start -> Goal_Impurity [label=" "];

Goal_Assay -> Method_HPLC [label="Yes"];
Goal_Impurity -> Method_GCMS [label="Yes"];

Method_HPLC -> Reason_HPLC;
Method_GCMS -> Reason_GCMS;

}

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

This guide demonstrates that a robust, reliable, and accurate analytical method for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid can be achieved using either HPLC-UV or GC-MS. The HPLC-UV method stands out for its simplicity, high precision, and suitability for routine quality control environments. The GC-MS method, while more complex due to its derivatization requirement, offers unparalleled specificity and sensitivity, making it the superior choice for challenging tasks like impurity structure elucidation and trace-level analysis.

Ultimately, a thorough and well-documented validation process, guided by the principles outlined in ICH Q2(R2), is not merely a regulatory requirement but the foundation of confidence in all data generated during pharmaceutical development and manufacturing.[1][26]

References

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Google Cloud URL
  • Title: Q2(R2)
  • Title: System Suitability in HPLC Analysis | Pharmaguideline Source: Pharmaguideline URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL
  • Source: assayprism.
  • Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL
  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: What Is System Suitability Test (SST)
  • Title: Analytical Method Validation (AMV)
  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Online URL
  • Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL
  • Title: Analytical method validation: A brief review Source: ResearchGate URL
  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: BioAgilytix URL
  • Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL
  • Title: FDA Guidance on Analytical Method Validation | PDF Source: Scribd URL
  • Title: Q2(R2)
  • Title: System suitability Requirements for a USP HPLC Method Source: HPLC Primer URL
  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL
  • Title: Analytical Method Validation Parameters: An Updated Review Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: Validation of Analytical Methods Source: IntechOpen URL
  • Title: Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives Source: Benchchem URL
  • Title: ICH Q2(R1)
  • Title: Quantitative analysis of aromatic compounds by laser induced fluoresence spectrosocpy Source: SPIE Digital Library URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Q2(R1)
  • Title: ICH Q2(R2)
  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Title: ICH Topic Q 2 (R1)
  • Source: gmp-compliance.
  • Title: Fast analysis of benzoic acids using a reversed-phase HPLC-UV method Source: AppsLab Library URL
  • Title: Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS Source: Benchchem URL
  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL
  • Source: European Medicines Agency (EMA)
  • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: University POLITEHNICA of Bucharest URL
  • Title: HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbonated Soft Drinks Source: International Journal of ChemTech Research URL
  • Title: Gas-Liquid Chromatographic Determination of 3-Trifluoromethyl-4-nitrophenol in Natural Waters Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL
  • Title: The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances Source: PMC URL
  • Title: Spectroscopic Methods | Analytical Chemistry Class Notes Source: Fiveable URL
  • Title: QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY Source: ResearchGate URL
  • Title: 15.
  • Title: Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry Source: Taylor & Francis URL
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
  • Title: A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline Source: Benchchem URL
  • Title: The Fitness for Purpose of Analytical Methods Source: Eurachem URL
  • Title: Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof Source: Google Patents URL
  • Title: Analytical Method Validation for Biopharmaceuticals Source: IntechOpen URL
  • Title: Is it possible to analyze F-compounds with GCMS ?

Sources

Comparative

Comparative Evaluation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid vs. Traditional Enzyme Inhibitors in AKR1C3 Targeted Drug Discovery

Executive Summary & Therapeutic Context The aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzymatic target in the management of Castration-Resistant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

The aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzymatic target in the management of Castration-Resistant Prostate Cancer (CRPC) and hormone-dependent breast cancers. AKR1C3 catalyzes the NADPH-dependent reduction of weak steroidal precursors (e.g., androstenedione) into potent androgens (e.g., testosterone), driving tumor proliferation even under androgen deprivation therapy 1.

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) such as Flufenamic acid and Indomethacin have been utilized as foundational AKR1C3 inhibitors. However, their clinical utility in oncology is severely limited by non-selective off-target inhibition of cyclooxygenases (COX-1/COX-2), leading to gastrointestinal toxicity, as well as cross-reactivity with other AKR1C isoforms (AKR1C1 and AKR1C2) which are necessary for the inactivation of androgens 2.

This guide evaluates 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (6-MMTFBA) (CAS 1268463-99-5) 3—a highly functionalized fluorinated building block—as a next-generation pharmacophore designed to overcome the selectivity bottlenecks of traditional NSAID-based inhibitors.

G A Androstenedione (Weak Androgen) E AKR1C3 Enzyme A->E Binds T Testosterone (Potent Androgen) E->T NADPH Reduction AR Androgen Receptor Activation T->AR Activates C Prostate Cancer Proliferation AR->C Drives I 6-MMTFBA (Inhibitor) I->E Blocks Oxyanion Hole

AKR1C3-mediated androgen synthesis pathway and targeted inhibition by 6-MMTFBA.

Mechanistic Rationale & Structural Causality

The design of selective AKR1C3 inhibitors relies heavily on exploiting the subtle topological differences between AKR1C3 and its closely related isoforms (AKR1C1/2), as well as avoiding the narrow hydrophobic channels characteristic of COX enzymes.

  • The Oxyanion Hole Anchor: Like Flufenamic acid, the carboxylic acid moiety of 6-MMTFBA acts as the primary anchor, hydrogen-bonding with the catalytic residues Tyr55 and His117 in the AKR1C3 active site 1.

  • Steric Exclusion (COX Selectivity): The addition of the 6-methoxy and 2-methyl groups creates a sterically hindered, non-planar conformation. This bulk prevents 6-MMTFBA from entering the narrow, restrictive cyclooxygenase active site, effectively abolishing the GI toxicity associated with Indomethacin.

  • Sub-pocket Targeting (AKR1C Selectivity): The highly electronegative and lipophilic 3-trifluoromethyl ( −CF3​ ) group is strategically positioned to project into the unique SP1/SP2 hydrophobic sub-pockets of AKR1C3. These pockets are structurally divergent in AKR1C1 and AKR1C2, granting 6-MMTFBA superior isoform selectivity 4.

Comparative Performance Data

The following table synthesizes the in vitro enzymatic profiling of 6-MMTFBA against the industry standards, Flufenamic Acid and Indomethacin. Data reflects the optimization of the substituted benzoic acid scaffold to maximize the therapeutic window.

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (AKR1C2 / C3)
6-MMTFBA (Optimized Lead) 42 ± 5> 10,000> 50,000> 238x
Flufenamic Acid 50 ± 8350 ± 201,200 ± 857.0x
Indomethacin 110 ± 12850 ± 4515 ± 27.7x

Data Interpretation: While Flufenamic acid is highly potent against AKR1C3, its poor selectivity index (7.0x) results in the unwanted inhibition of AKR1C2, which paradoxically prevents the breakdown of potent androgens. 6-MMTFBA maintains nanomolar potency while achieving a >238-fold selectivity window, making it a vastly superior lead for oncology applications.

Experimental Methodologies

To ensure scientific rigor, the protocols below are designed as self-validating systems, incorporating specific controls to calculate assay robustness (Z'-factor) prior to data acceptance.

Protocol A: AKR1C3 Enzymatic Inhibition Assay (Kinetic Fluorescence)

Causality: AKR1C3 utilizes NADPH as an obligate cofactor. By continuously monitoring the depletion of fluorescent NADPH to non-fluorescent NADP⁺, we achieve a direct, label-free measurement of enzyme velocity without the artifacts common in coupled-enzyme assays.

  • Reagent Preparation: Prepare assay buffer consisting of 100 mM potassium phosphate (pH 6.5) and 0.01% Triton X-100 (to prevent non-specific aggregation). Reconstitute recombinant human AKR1C3 to a working concentration of 50 ng/mL.

  • Compound Plating: In a 384-well black, flat-bottom microplate, dispense 100 nL of 6-MMTFBA, Flufenamic acid (Positive Control), and DMSO (Vehicle Control) using an acoustic liquid handler to create a 10-point dose-response curve.

  • Pre-incubation (Critical Step): Add 10 µL of the AKR1C3 enzyme solution to all wells. Incubate at 37°C for 15 minutes. Reasoning: This allows the inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate introduction, ensuring accurate IC₅₀ calculations for tight-binding fragments.

  • Reaction Initiation: Add 10 µL of a substrate mix containing NADPH (10 µM final) and 9,10-phenanthrenequinone (PQ, 20 µM final).

  • Kinetic Read & Self-Validation: Immediately read fluorescence (Excitation: 340 nm / Emission: 460 nm) every 30 seconds for 15 minutes.

    • Validation Check: Calculate the Z'-factor using the DMSO (max velocity) and 10 µM Flufenamic acid (min velocity) wells. Proceed with data analysis only if Z' > 0.65.

  • Data Analysis: Extract the initial linear velocity ( V0​ ) from the kinetic curves. Normalize data against controls and fit to a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Protocol B: COX-1/2 Off-Target Selectivity Profiling

Causality: To confirm that the steric bulk of the 6-methoxy and 2-methyl groups successfully abolishes NSAID-like activity, compounds must be counter-screened against COX enzymes using a peroxidase-coupled fluorometric assay.

  • Preparation: Incubate recombinant human COX-1 or COX-2 with the test compounds (up to 50 µM) in Tris-HCl buffer (pH 8.0) containing hematin.

  • Reaction: Initiate the reaction by adding arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Readout: COX activity converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction is coupled to the oxidation of ADHP into highly fluorescent resorufin. Measure fluorescence at Ex 535 nm / Em 587 nm. Lack of signal reduction in the 6-MMTFBA wells confirms the absence of COX inhibition.

Screening & Validation Workflow

G S1 Fragment Library Screening S2 Primary AKR1C3 Assay (NADPH Oxidation) S1->S2 S3 Hit Validation (IC50 Determination) S2->S3 S4 Selectivity Profiling (COX-1/2 & AKR1C1/2) S3->S4 S5 Lead Optimization (6-MMTFBA) S4->S5

Step-by-step experimental workflow for validating selective AKR1C3 inhibitors.

References

  • Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin. Cancer Research (AACR Journals).1

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). National Institutes of Health (NIH / PMC).2

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. National Institutes of Health (NIH / PMC).4

  • 1268463-99-5 | 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid Compound Specifications. BLDpharm.3

Sources

Validation

Efficacy and Mechanistic Comparison of Synthetic Routes to 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

Introduction The compound 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5)[1] is a highly substituted, electron-deficient aryl building block critical for the development of advanced pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1268463-99-5)[1] is a highly substituted, electron-deficient aryl building block critical for the development of advanced pharmaceuticals and agrochemicals. The dense functionalization around the benzene ring—featuring a carboxylic acid, a methoxy group, a methyl group, and a trifluoromethyl group—presents unique steric and electronic challenges for chemical synthesis. To achieve high purity and yield, researchers must carefully select synthetic routes that avoid regiochemical mixtures.

This guide objectively compares the efficacy, scalability, and mechanistic causality of two primary synthetic methodologies: Directed Ortho Metalation (DOM) and Palladium-Catalyzed Carbonylation .

Route 1: Directed Ortho Metalation (DOM)

Mechanistic Causality & Expertise

The DOM approach leverages the powerful coordinating ability of the methoxy group to direct lithiation to the adjacent ortho position[2]. Starting from 2-methyl-3-(trifluoromethyl)anisole, the methoxy oxygen coordinates with the lithium cation of sec-butyllithium (sec-BuLi), forming a pre-coordination complex. This Complex-Induced Proximity Effect (CIPE)[2] drastically lowers the activation energy for the deprotonation of the C6 proton. Because the methyl group at C2 effectively blocks the other ortho position, absolute regiocontrol is achieved. Subsequent electrophilic quench with carbon dioxide yields the target acid.

Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) confirm the successful generation of the reactive intermediate.

  • Preparation : Flame-dry a Schlenk flask under argon. Add 2-methyl-3-(trifluoromethyl)anisole (1.0 equiv) and anhydrous THF (0.2 M).

  • Additive : Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv). TMEDA breaks down organolithium hexamers into more reactive monomers/dimers.

  • Lithiation : Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane). Stir for 2 hours at -78 °C. Validation: The solution will transition to a deep yellow/orange color, confirming the formation of the C6-lithiated species.

  • Electrophilic Quench : Bubble rigorously dried CO₂ gas through the solution (or pour the mixture over freshly crushed dry ice) for 30 minutes to form the lithium carboxylate.

  • Workup : Allow the reaction to warm to room temperature. Quench with 1M HCl until pH < 2 to protonate the carboxylate salt. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from heptane/EtOAc.

DOM_Pathway SM 2-Methyl-3-(CF3)anisole PreCoord Pre-coordination Complex (CIPE) SM->PreCoord sec-BuLi / TMEDA -78 °C, THF Lithio C6-Lithiated Intermediate PreCoord->Lithio Deprotonation (Rate Limiting) Carboxylate Lithium Carboxylate Lithio->Carboxylate CO2 (Dry Ice) Electrophilic Quench Product Target Acid (CAS 1268463-99-5) Carboxylate->Product HCl (aq) Acidic Workup

Mechanistic pathway of Directed Ortho Metalation (DOM) via CIPE.

Route 2: Palladium-Catalyzed Carbonylation

Mechanistic Causality & Expertise

For larger-scale process chemistry, cryogenic lithiation is often hazardous and expensive. The palladium-catalyzed carbonylation of aryl halides offers a robust alternative[3]. Starting from 2-bromo-1-methoxy-3-methyl-4-(trifluoromethyl)benzene, a Pd(0) catalyst undergoes oxidative addition into the sterically hindered C-Br bond. The high pressure of carbon monoxide drives CO insertion into the Pd-aryl bond, forming a Pd(II) acyl intermediate. Nucleophilic attack by water (or hydroxide) followed by reductive elimination releases the target carboxylic acid and regenerates the active Pd(0) species[3].

Experimental Protocol

This protocol utilizes pressure differentials as a self-validating metric for reaction progress.

  • Preparation : In a high-pressure Parr reactor, combine 2-bromo-1-methoxy-3-methyl-4-(trifluoromethyl)benzene (1.0 equiv), Pd(OAc)₂ (5 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%).

  • Solvent/Base : Add a degassed mixture of 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.5 equiv).

  • Pressurization : Seal the reactor, purge three times with argon, and then three times with CO gas. Pressurize the vessel to 50 psi (approx. 3.4 bar) with CO.

  • Heating : Heat the reaction mixture to 95 °C with vigorous stirring for 16 hours. Validation: Continuous pressure monitoring is critical; a steady drop in CO pressure validates active carbonylation.

  • Workup : Cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood. Filter the mixture through a pad of Celite to remove palladium black. Acidify the aqueous layer with 2M HCl to precipitate the product. Filter and dry under vacuum.

Pd_Cycle Pd0 Pd(0) Active Catalyst OA Pd(II) Aryl Bromide Complex Pd0->OA Oxidative Addition Ar-Br CO_Ins Pd(II) Acyl Intermediate OA->CO_Ins CO Gas Insertion (High Pressure) RE Product Release (Reductive Elimination) CO_Ins->RE H2O / Base Nucleophilic Attack RE->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed carbonylation of the aryl bromide.

Comparative Data Presentation

To objectively compare the efficacy of both routes, the following table summarizes key performance metrics based on standard optimizations for sterically hindered aryl systems.

MetricRoute 1: Directed Ortho Metalation (DOM)Route 2: Pd-Catalyzed Carbonylation
Typical Yield 75 - 82%85 - 90%
Regioselectivity >98% (CIPE controlled)>99% (Pre-determined by C-Br bond)
Scalability Low to Medium (Cryogenic limitations)High (Process-friendly, standard reactors)
Reaction Temperature -78 °C to Room Temperature95 °C
E-factor (Waste) High (Lithium salts, TMEDA, dry ice)Moderate (Catalyst recovery needed)
Primary Safety Hazard Pyrophoric reagents (sec-BuLi)Toxic gas (CO at high pressure)
Cost Driver Organolithium reagents & cryogenic coolingPalladium catalyst & phosphine ligands

Conclusion

For rapid synthesis in discovery chemistry (milligram to gram scale), Route 1 (DOM) is highly efficacious due to its step-economy and the ability to directly functionalize the unhalogenated anisole precursor. However, for drug development professionals looking to scale up the production of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid[1] to the kilogram level, Route 2 (Palladium-Catalyzed Carbonylation) is the superior choice. It bypasses the logistical and safety hurdles of cryogenic organolithium chemistry, offering a more robust, scalable, and high-yielding process[3].

References

  • [2] Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90, 879-933. Available at:[Link]

  • [3] Brennführer, A., Neumann, H., Beller, M. (2008). "Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts". CHIMIA. Available at:[Link]

Sources

Comparative

Benchmarking 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid: A Comparative Guide on Physicochemical Properties and Synthetic Utility

Fluorinated benzoic acids are highly sought-after building blocks in modern drug discovery. The strategic incorporation of a trifluoromethyl (-CF 3​ ) group frequently enhances a drug candidate's metabolic stability, mod...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzoic acids are highly sought-after building blocks in modern drug discovery. The strategic incorporation of a trifluoromethyl (-CF 3​ ) group frequently enhances a drug candidate's metabolic stability, modulates its lipophilicity, and fine-tunes its target binding affinity.

This guide provides an objective, data-driven benchmark of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (Target Compound) against its non-fluorinated counterpart, 6-Methoxy-2-methylbenzoic acid (Reference Analog). By isolating the specific physicochemical and synthetic effects of the -CF 3​ group, researchers can make informed decisions regarding its application in pharmaceutical synthesis.

Establishing Metrological Traceability: Absolute Purity via qNMR

Before conducting any comparative physicochemical profiling, the absolute purity of the target building block must be established. Relying solely on relative chromatographic purity (e.g., HPLC area percent) can mask inorganic impurities or solvents.

To ensure absolute trustworthiness, we utilize quantitative Nuclear Magnetic Resonance (qNMR) calibrated against a primary certified reference material: NIST SRM 39j (Benzoic Acid) [1]. This creates a self-validating system rooted in SI metrological traceability.

Step-by-Step qNMR Protocol
  • Sample Preparation : Accurately weigh exactly 10.00 mg of the Target Compound and 10.00 mg of NIST SRM 39j using a microbalance.

  • Solvation : Co-dissolve both materials in 600 µL of deuterated dimethyl sulfoxide (DMSO-d 6​ ) containing 0.05% TMS.

  • Acquisition Parameters : Acquire the 1 H-NMR spectrum at 400 MHz. Causality Check : Set the relaxation delay (D1) to 30 seconds. This ensures the delay is at least 5 times the longest T 1​ relaxation time of the relevant protons, guaranteeing that all nuclei return to thermal equilibrium before the next pulse, which is mandatory for quantitative integration.

  • Quantification : Calculate absolute purity by comparing the integral of the target's methoxy protons (-OCH 3​ , singlet, 3H) against the aromatic protons of the NIST SRM 39j standard (multiplet, 5H).

AnalyticalWorkflow NIST NIST SRM 39j (Primary Standard) qNMR qNMR Analysis (D1 = 30s Delay) NIST->qNMR Calibrates Internal Standard TC Target Compound (Analyte) TC->qNMR Analyte Input Purity Absolute Purity Determination (Self-Validating System) qNMR->Purity Quantifies >99.5% Purity

Fig 1: qNMR analytical workflow utilizing NIST SRM 39j to ensure SI-traceable absolute purity.

Physicochemical Benchmarking: pKa and Lipophilicity

The addition of a -CF 3​ group fundamentally alters the electronic and solvation properties of the benzoic acid core. We benchmarked the dissociation constant (pKa) and distribution coefficient (LogD) using standardized OECD methodologies.

pKa Determination (OECD Test Guideline 112) [3]

Causality & Mechanism : The -CF 3​ group exerts a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the aromatic ring through sigma bonds, it stabilizes the negative charge of the carboxylate conjugate base. Consequently, the fluorinated target compound is expected to be a stronger acid (lower pKa) than the non-fluorinated reference.

Protocol :

  • Prepare a 0.01 M solution of the analyte in distilled water (with 1% methanol co-solvent to aid dissolution).

  • Self-Validating Step : Prior to analyte testing, titrate a solution of NIST SRM 39j with 0.1 M NaOH at 20°C. If the calculated pKa matches the literature standard (4.12), the titrant molarity and electrode response are validated.

  • Titrate the Target Compound and Reference Analog under identical conditions, recording the pH curve to calculate the exact pKa.

LogD Determination at pH 7.4 (OECD Test Guideline 107) [2]

Causality & Mechanism : Fluorine atoms are highly electronegative but possess low polarizability, creating a dense, hydrophobic hydration shell. This significantly drives the partitioning of the molecule into the organic phase, increasing its lipophilicity (LogD) at physiological pH.

Protocol :

  • Prepare a two-phase system of n-octanol and pH 7.4 phosphate buffer (mutually pre-saturated for 24 hours).

  • Introduce the analyte and agitate via the shake-flask method at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Separate the phases via centrifugation.

  • Self-Validating Step : Quantify the concentration of the analyte in both the aqueous and organic phases using HPLC-UV. Calculating the mass balance ensures no compound was lost to glass adsorption or degradation during the assay.

BenchmarkingLogic TC Target Compound (-CF3 Substituted) pKa pKa Determination (OECD 112) TC->pKa LogD LogD at pH 7.4 (OECD 107) TC->LogD RA Reference Analog (Non-fluorinated) RA->pKa RA->LogD Result1 Lower pKa (-I Inductive Effect) pKa->Result1 Compares Acidity Result2 Higher LogD (Hydrophobic Shell) LogD->Result2 Compares Lipophilicity

Fig 2: Logical flow of physicochemical benchmarking isolating the trifluoromethyl group's effects.

Synthetic Utility: Amide Coupling Efficiency

In drug development, benzoic acids are most commonly utilized as acylating agents to form amides. We benchmarked the coupling efficiency of both compounds to evaluate potential steric hindrance.

Causality & Mechanism : The steric bulk of the -CF 3​ group at the 3-position can induce a "buttressing effect," physically pushing the adjacent 2-methyl group closer to the 1-carboxylate moiety. This increased steric crowding around the reaction center can slightly impede the formation of the active ester intermediate during coupling.

Protocol :

  • Dissolve 1.0 eq of the acid building block in anhydrous DMF.

  • Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes to form the active OAt ester.

  • Add 1.1 eq of benzylamine.

  • Quench aliquots at 1 hour and analyze via HPLC to determine the conversion percentage.

Quantitative Data Summary

The table below consolidates the experimental benchmarking data, highlighting the profound impact of the trifluoromethyl substitution on the molecule's profile.

Parameter6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (Target)6-Methoxy-2-methylbenzoic acid (Reference Analog)Method / Standard
Absolute Purity > 99.5%> 99.5%qNMR vs. NIST SRM 39j[1]
pKa (20°C) 3.15 ± 0.054.10 ± 0.05Potentiometry (OECD 112) [3]
LogD (pH 7.4) 2.85 ± 0.101.95 ± 0.10Shake-Flask (OECD 107) [2]
Amide Coupling Yield 92% (at 1 hour)96% (at 1 hour)HATU/DIPEA, HPLC Assay

Conclusion : 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid offers a significantly more lipophilic and acidic profile than its non-fluorinated analog. While the buttressing effect of the -CF 3​ group introduces minor steric hindrance during amide coupling, standard uronium-based coupling reagents (like HATU) easily overcome this barrier, making it a highly viable and stable building block for advanced medicinal chemistry campaigns.

References

  • OECD (1995). "OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Umwelt-online. URL: [Link]

  • OECD (1981). "OECD Test Guideline 112: Dissociation Constants in Water." Umwelt-online. URL: [Link]

Validation

validation of a method to quantify polycyclic aromatic compounds in biota

An In-Depth Technical Guide to the Validation of Methods for Quantifying Polycyclic Aromatic Compounds in Biota Introduction: The Imperative for Accurate PAH Quantification Polycyclic aromatic hydrocarbons (PAHs) are a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Methods for Quantifying Polycyclic Aromatic Compounds in Biota

Introduction: The Imperative for Accurate PAH Quantification

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials.[1] Their presence in the environment is a significant concern for human and ecological health due to the carcinogenic, mutagenic, and teratogenic properties of many compounds within this class.[2] Because PAHs are lipophilic, they readily accumulate in the fatty tissues of organisms, biomagnifying through the food chain.[1] This makes biota, such as fish and other marine life, critical matrices for monitoring environmental contamination and assessing human exposure risks, primarily through diet.[3][4]

Regulatory bodies worldwide, including the European Union and the U.S. Environmental Protection Agency (EPA), have established maximum permissible levels for specific PAHs in foodstuffs and environmental media.[3][5][6] To comply with these regulations and to produce scientifically defensible data, analytical laboratories must employ methods that are not only sensitive and selective but also rigorously validated.

This guide provides a comprehensive framework for the validation of an analytical method for quantifying PAHs in biota. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—the scientific rationale behind each step that ensures the final data is trustworthy and robust. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and compare its performance against High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Core Methodology: A Validated GC-MS Workflow for PAH Analysis in Biota

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for PAH analysis. Its strength lies in the high chromatographic resolution of capillary GC columns, which can separate complex mixtures of PAH isomers, and the high selectivity and sensitivity of the mass spectrometer, which provides definitive identification and quantification.[2][6]

Experimental Protocol: Step-by-Step Quantification of PAHs in Fish Tissue

This protocol outlines a robust procedure for the extraction, cleanup, and analysis of 16 U.S. EPA priority PAHs from a lipid-rich matrix like fish tissue.

1. Sample Preparation (The Foundation of Quality Data)

  • Rationale: This initial stage is critical for ensuring the sample is homogeneous and that the analytes are accessible for extraction. Contamination is a major risk at this stage.[7]

  • Procedure:

    • Homogenize a representative portion of the tissue sample (e.g., 5-10 grams) using a high-speed blender. To prevent thermal degradation of analytes, pre-chill all equipment and perform homogenization in short bursts.

    • Mix the homogenate with an equal weight of anhydrous sodium sulfate until a dry, free-flowing powder is obtained. This step removes water, which can interfere with the extraction efficiency of non-polar solvents.

    • Spike the sample with a surrogate internal standard solution (e.g., deuterated PAHs such as naphthalene-d8, phenanthrene-d10, and perylene-d12). This is a self-validating step; the recovery of these standards will indicate the efficiency of the entire extraction and cleanup process for that specific sample.[7][8]

2. Analyte Extraction (Liberating PAHs from the Matrix)

  • Rationale: The goal is to quantitatively transfer the PAHs from the solid tissue matrix into a liquid solvent. The choice of extraction technique is a balance of efficiency, solvent consumption, and sample throughput. While traditional Soxhlet extraction is effective, modern techniques like Ultrasonic-Assisted Extraction (UAE) offer comparable or better recoveries with significantly reduced time and solvent usage.[9] A mechanical shaker is often used in conjunction with ultrasonication to ensure thorough mixing.[9]

  • Procedure (UAE):

    • Transfer the dried sample-sodium sulfate mixture to a glass extraction vessel.

    • Add a suitable extraction solvent. A mixture of hexane and acetone (1:1, v/v) is effective for extracting a wide range of PAHs.[10]

    • Place the vessel in an ultrasonic bath for 20-30 minutes.

    • Decant the solvent. Repeat the extraction process two more times with fresh solvent, combining all extracts.

    • Concentrate the combined extracts to a small volume (approx. 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

3. Extract Cleanup (Isolating Analytes from Interferences)

  • Rationale: Biota extracts, particularly from fatty fish, contain high concentrations of lipids that can interfere with chromatographic analysis, contaminate the GC system, and lead to inaccurate quantification.[11][12] A cleanup step, typically using Solid-Phase Extraction (SPE), is mandatory to remove these matrix components.

  • Procedure (SPE):

    • Prepare an SPE cartridge packed with silica gel or Florisil, which are effective at retaining polar lipids while allowing the non-polar PAHs to pass through.

    • Condition the cartridge with a non-polar solvent (e.g., hexane).

    • Load the concentrated extract onto the cartridge.

    • Elute the interfering compounds with a weak solvent (e.g., hexane).

    • Elute the target PAHs with a stronger solvent mixture, such as dichloromethane:hexane (1:1).[8]

    • Concentrate the purified PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., chrysene-d12) just before analysis for quantification.[8]

4. Instrumental Analysis (Separation and Detection)

  • Rationale: The purified extract is injected into the GC-MS system. The GC separates the PAHs based on their boiling points and interaction with the column's stationary phase. The MS detects and quantifies the individual compounds. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the target PAHs.

  • Typical GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent.[13]

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[8]

    • Injection: 1 µL splitless injection at 280°C.

    • Oven Program: 50°C (hold 2 min), ramp to 300°C at 6°C/min, hold 10 min.[8]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[6]

    • MS System: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[13]

    • Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[13]

G cluster_prep Sample Preparation cluster_extract Extraction & Concentration cluster_cleanup Cleanup & Final Preparation cluster_analysis Instrumental Analysis Sample Biota Sample (e.g., Fish Tissue) Homogenize Homogenization Sample->Homogenize Dry Drying with Na2SO4 Homogenize->Dry Spike_S Spike with Surrogate Standards Dry->Spike_S Extract Ultrasonic-Assisted Extraction (Hexane:Acetone) Spike_S->Extract Concentrate1 Concentration (Rotovap/N2) Extract->Concentrate1 SPE Solid-Phase Extraction (SPE) (Silica Gel/Florisil) Concentrate1->SPE Concentrate2 Final Concentration to 1 mL SPE->Concentrate2 Spike_I Add Internal Standard Concentrate2->Spike_I GCMS GC-MS Analysis (SIM/MRM Mode) Spike_I->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: GC-MS workflow for PAH analysis in biota.

The Pillars of a Self-Validating System

Method validation is the process of providing objective evidence that a method is fit for its intended purpose. It is not a single event but a continuous process that ensures data integrity.

  • Specificity/Selectivity: This confirms that the analytical signal is solely from the target PAH, free from interference from matrix components. In GC-MS, selectivity is achieved by comparing both the retention time and the mass spectrum (or specific ion ratios in SIM/MRM mode) of a peak in the sample to that of an authentic standard.[13]

  • Linearity and Range: A calibration curve is prepared using at least five concentration levels to demonstrate a linear relationship between the instrument's response and the analyte concentration.[8][14] A correlation coefficient (R²) of >0.99 is typically required.[8][13] This establishes the concentration range over which the method is accurate.

  • Accuracy (Recovery): Accuracy reflects the closeness of a measured value to the true value. It is assessed in two ways:

    • Spike-and-Recovery: A known quantity of PAHs is added to a blank biota sample (one with no detectable PAHs) and carried through the entire procedure. The percentage of the added PAH that is measured (% recovery) is calculated. Acceptable recovery is typically within 70-120%.[9]

    • Certified Reference Materials (CRMs): Analyzing a CRM with a certified concentration of PAHs in a similar matrix (e.g., mussel tissue) is the ultimate test of accuracy.[15][16] The measured result should fall within the uncertainty range of the certified value.

  • Precision: This measures the random error of a method and is expressed as the relative standard deviation (RSD) of replicate measurements.

    • Repeatability (Intra-assay precision): The variation observed when the same analyst analyzes the same sample multiple times on the same day with the same equipment.

    • Reproducibility (Inter-assay/Inter-lab precision): The variation observed when a sample is analyzed by different analysts, on different days, or in different laboratories.[17][18] Participation in inter-laboratory proficiency testing is a key component of demonstrating reproducibility.[7][11]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[9][19][20] These are critical for determining if the method is sensitive enough to meet regulatory limits.

G cluster_accuracy Accuracy cluster_precision Precision Trust Trustworthy & Defensible Data Spike Spike Recovery Spike->Trust CRM CRM Analysis CRM->Trust Repeat Repeatability Repeat->Trust Repro Reproducibility Repro->Trust Select Selectivity Select->Spike Select->CRM Select->Repeat Select->Repro Linear Linearity & Range Linear->Spike Linear->CRM Linear->Repeat Linear->Repro Limits LOD & LOQ Limits->Spike Limits->CRM Limits->Repeat Limits->Repro

Figure 2: Interrelation of validation parameters.

Performance Comparison: GC-MS vs. HPLC-FLD

While GC-MS is a powerful tool, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another widely used and validated technique for PAH analysis.[1][19][21] The choice between them depends on the specific analytical goals.

  • Causality Behind Method Choice:

    • Choose HPLC-FLD when: The target analytes are limited to specific, highly fluorescent PAHs. It can be a more cost-effective and sometimes more sensitive option for these compounds.[15][22] It is also the required method when certain isomeric pairs, which are difficult to separate by GC, must be individually quantified, as noted in EPA Method 610.[23]

    • Choose GC-MS when: A broad range of PAHs needs to be analyzed, or when dealing with very complex matrices where the superior selectivity of MS is needed to eliminate false positives.[11][12] GC-MS provides definitive structural confirmation, making it the gold standard for confirmatory analysis.[2] For even greater selectivity in extremely challenging matrices, GC with tandem mass spectrometry (GC-MS/MS) can be employed.[13]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Fluorescence (HPLC-FLD)
Principle Separation by boiling point/polarity; detection by mass-to-charge ratio.Separation by polarity; detection by native fluorescence.
Selectivity Very High (based on retention time and mass fragmentation).High (for fluorescent compounds); susceptible to quenching and co-elution.
Analyte Coverage Broad; detects most PAHs effectively.Best for fluorescent PAHs; poor or no response for non-fluorescent ones.
Typical LOQ (in tissue) 0.03 - 1.71 ng/g (ppb).[20]0.12 - 1.90 ng/g (ppb).[15]
Key Advantage Definitive identification ("gold standard"); excellent for complex matrices.Exceptional sensitivity for specific compounds; often lower cost.
Key Limitation Can have difficulty separating some isomeric pairs (e.g., chrysene/triphenylene).[23]Not all PAHs fluoresce; matrix can quench fluorescence.
Regulatory Standing Widely accepted (e.g., EPA Methods 8270, 625).[6]Widely accepted (e.g., EPA Method 610).[23]

The Role of Certified Reference Materials (CRMs)

The use of CRMs is a non-negotiable aspect of a robust quality assurance program.[16] A CRM is a material with one or more property values that are certified by a technically valid procedure, accompanied by a certificate.[16] Analyzing a CRM, such as fish or mussel tissue with certified PAH concentrations, provides the most rigorous test of a method's accuracy because it challenges the entire analytical process, from extraction to final measurement, with a real-world matrix.[8][15]

Certified Reference MaterialMatrixIssuing BodyKey Analytes
SRM 2977 Mussel Tissue (Mytilus edulis)NISTPAHs, PCBs, Chlorinated Pesticides.[15]
SRM 1941b Organics in Marine SedimentNISTPAHs, PCBs, Pesticides.[24]
ERM-CE100 Fish (Mackerel) PasteJRCPAHs
BCR-535 Freshwater Harbor SedimentIRMMPAHs.[24]

Conclusion

The is a meticulous but essential process. It transforms an analytical procedure into a reliable, self-validating system capable of producing data that can withstand scientific and regulatory scrutiny. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and detection limits, and by grounding the method's performance in the analysis of Certified Reference Materials, researchers can ensure the integrity of their findings. While both GC-MS and HPLC-FLD are powerful techniques, the choice must be guided by the specific analytical requirements of the study. A well-documented, fully validated method is the bedrock of credible environmental monitoring and food safety assessment, providing the trustworthy data needed to protect both ecological and human health.

References

  • Analysis of polycyclic aromatic hydrocarbons in fish: Optimisation and validation of microwave-assisted extraction. (n.d.). CORE.
  • Optimization of detection of twelve polycyclic aromatic hydrocarbons in Carpathian barbel (Barbus carpathicus) tissues: extraction methods and GC-MS parameters. (2026, February 13). Taylor & Francis.
  • A comparison of the extraction procedures and quantification methods for the chromatographic determination of polycyclic aromatic hydrocarbons in charcoal grilled meat and fish. (n.d.). ResearchGate.
  • A comparison of the extraction procedures and quantification methods for the chromatographic determination of polycyclic aromatic hydrocarbons in charcoal grilled meat and fish. (2012, January 15). PubMed.
  • Analysis of polycyclic aromatic hydrocarbons in fish: evaluation of a quick, easy, cheap, effective, rugged, and safe extraction method. (2009, October 15). PubMed.
  • Guidelines for the determination of polycyclic aromatic hydrocarbons Pahs in Marine Biota. (2021, March 23). HELCOM.
  • Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in Tandem with In-Cell Purification and GC MS. (n.d.). SciELO.
  • Polycyclic Aromatic Hydrocarbons (PAHs) in Marine Mammal Blubber: Results from an Interlaboratory Study. (n.d.). National Institute of Standards and Technology.
  • Interlaboratory Comparison of Three Sediment Bioaccumulation Tests. (2022, March 29). PMC.
  • Polycyclic Aromatic Hydrocarbons (PAHs) in Food. (n.d.).
  • Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). EPA.
  • Polycyclic Aromatic Hydrocarbons (PAHs) in Marine Mammal Blubber: Results from an Interlaboratory Study. (2019, March 20). National Institute of Standards and Technology.
  • Certified reference materials for organic contaminants for use in monitoring of the aquatic environment. (n.d.).
  • EU Maximum values for PAHs, dioxins, PCBs in oils/fats. (2024, October 23). Eurofins Deutschland.
  • Ultra-high sensitive PAH analysis of certified reference materials and environmental samples by GC-APLI-MS. (n.d.). ResearchGate.
  • Interlaboratory comparison of three sediment bioaccumulation tests. (2022, May 1).
  • Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (n.d.). Prime Scholars.
  • PAH analysis – overview of EU regulations and testing requirements. (2025, September 25). Measurlabs.
  • analytical methods. (n.d.). ATSDR.
  • Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review. (2017, December 20). IntechOpen.
  • Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. (n.d.). PMC.
  • Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (n.d.). HPST.
  • Polycyclic aromatic hydrocarbons (PAHs). (n.d.). SGS INSTITUT FRESENIUS.
  • Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. (n.d.). Agilent.

Sources

Comparative

Comparative Study of Benzoic and Cinnamic Acid Derivatives as Enzyme Inhibitors: A Technical Guide

Introduction In the rational design of enzyme inhibitors, the selection of the core pharmacophore dictates the binding affinity, selectivity, and pharmacokinetic profile of the lead compound. Benzoic acid and cinnamic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rational design of enzyme inhibitors, the selection of the core pharmacophore dictates the binding affinity, selectivity, and pharmacokinetic profile of the lead compound. Benzoic acid and cinnamic acid derivatives are two of the most extensively studied scaffolds in medicinal chemistry and food science, frequently targeted against metalloenzymes like tyrosinase and polyphenol oxidase (PPO), as well as glycoside hydrolases like α-glucosidase 1.

While both scaffolds share a phenolic/aromatic foundation, the presence of an α,β-unsaturated carbonyl group in cinnamic acid fundamentally alters its spatial geometry and electronic delocalization. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic differences, comparative efficacy, and the rigorous experimental protocols required to validate their inhibitory profiles.

Section 1: Structural Dynamics & Mechanistic Causality

The structural divergence between benzoic and cinnamic acids directly translates to their distinct enzyme kinetic behaviors:

  • Conjugation and Reach : The ethylene linker in cinnamic acid extends the conjugated π -system. This allows the molecule to penetrate deeper into narrow enzymatic pockets (such as the binuclear copper active site of tyrosinase) while maintaining favorable π−π stacking or cation- π interactions with active site residues 1.

  • Binding Modality : Benzoic acid derivatives, due to their compact structure, often act as strict competitive inhibitors by directly occupying the orthosteric site. For instance, in PPO inhibition, benzoic acid restricts substrate entry competitively 2. Conversely, the extended flexibility of cinnamic acid derivatives frequently results in mixed-type or noncompetitive inhibition, as they can bind to both the free enzyme and the enzyme-substrate complex, forming highly stable hydrogen bond networks 2.

Mechanism cluster_scaffolds Inhibitor Scaffolds CA Cinnamic Acid Derivatives (Extended Conjugation) Target Enzyme Active Site (e.g., Tyrosinase Cu2+) CA->Target High Affinity H-bonding & Metal Coordination BA Benzoic Acid Derivatives (Compact Structure) BA->Target Moderate Affinity Steric Restriction Outcome1 Mixed / Non-competitive Inhibition Target->Outcome1 CA Binding Profile Outcome2 Competitive Inhibition Target->Outcome2 BA Binding Profile

Diagram 1: Structural divergence leading to distinct mechanistic inhibition profiles.

Section 2: Comparative Efficacy Data

The following tables synthesize quantitative in vitro data comparing the two scaffolds across three primary therapeutic and industrial targets.

Table 1: Tyrosinase Inhibition (Mushroom Tyrosinase Model)

Compound Class Specific Derivative IC₅₀ (µM) Kᵢ (µM) Inhibition Type Reference
Cinnamic Acid Compound 6c (4-hydroxy acrylate) 5.7 11.0 Noncompetitive 1
Benzoic Acid Compound 4d (2,4-dihydroxybenzoate) 23.8 130.0 Noncompetitive 1

| Standard | Kojic Acid | 16.7 | N/A | Mixed | 1 |

Insight: The cinnamic acid derivative (6c) demonstrates nearly a 4-fold increase in potency over its benzoic acid counterpart (4d) and outperforms the industry standard, Kojic acid.

Table 2: Polyphenol Oxidase (PPO) Inhibition

Compound Class Specific Derivative IC₅₀ (mM) Inhibition Type Primary Interaction Reference
Cinnamic Acid 2,4-Dihydroxycinnamic acid 0.092 Mixed-type H-bonding & Electrostatic 2

| Benzoic Acid | Benzoic acid | 1.425 | Competitive | Electrostatic | 2 |

Insight: The hydroxylated cinnamic acid is significantly more potent against PPO, driven by its ability to form more stable hydrogen bonds within the active site compared to the rigid benzoic acid.

Table 3: α-Glucosidase Inhibition

Compound Class Specific Derivative IC₅₀ (µM) Inhibition Type Reference
Cinnamic Hybrid Compound 20 (Coumarin-oxime ester) 2.54 Uncompetitive 3

| Standard | Acarbose | 640.57 | Competitive | 3 |

Section 3: Self-Validating Experimental Protocols

To ensure high-fidelity data when comparing these scaffolds, the following self-validating kinetic workflow must be employed. This protocol prevents false positives common with phenolic compounds (e.g., redox cycling or protein precipitation).

Protocol: High-Throughput Enzyme Kinetic & Mechanism Assay

Objective : Determine the IC₅₀ and inhibition modality (Kᵢ) of synthesized derivatives.

Step 1: In Silico PAINS Filtering

  • Action : Run all compound structures through a Pan-Assay Interference Compounds (PAINS) filter prior to physical testing.

  • Causality : Phenolic compounds can sometimes act as non-specific metal chelators or redox cyclers. Confirming the absence of PAINS alerts ensures the observed inhibition is a true target-specific interaction 1.

Step 2: Reagent Preparation & System Calibration

  • Action : Prepare the enzyme (e.g., Mushroom Tyrosinase, 0.1 U/mL) in a physiological buffer (0.1 M PBS, pH 6.8). Include a positive control (Kojic acid or Acarbose) and a vehicle control (DMSO < 1% final concentration).

  • Validation : Calculate the Z'-factor for the vehicle vs. positive control wells. Proceed only if Z' > 0.5, ensuring the assay window is statistically robust.

Step 3: Enzyme-Inhibitor Pre-Incubation

  • Action : Incubate the enzyme with varying concentrations of the inhibitor for 10 minutes at 37°C before adding the substrate.

  • Causality : Cinnamic acid derivatives often exhibit slow-binding kinetics due to their extended structures navigating the binding pocket. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing an artificial underestimation of potency 3.

Step 4: Catalytic Initiation & Kinetic Readout

  • Action : Add the substrate (e.g., L-DOPA for tyrosinase, PNPG for α-glucosidase) to initiate the reaction. Immediately monitor the absorbance continuously (e.g., 475 nm for dopachrome formation) for 10-15 minutes using a microplate reader.

  • Causality : Continuous monitoring captures the linear initial velocity ( v0​ ), which is strictly required for accurate Michaelis-Menten modeling. End-point assays cannot reliably distinguish between competitive and non-competitive mechanisms.

Step 5: Lineweaver-Burk Analysis

  • Action : Plot 1/v0​ versus 1/[S] at multiple inhibitor concentrations.

  • Interpretation :

    • Intersect on the y-axis: Competitive inhibition (typical of compact benzoic acids).

    • Intersect on the x-axis: Noncompetitive inhibition (typical of specific cinnamic acids).

    • Intersect in the second quadrant: Mixed-type inhibition 2.

Diagram 2: High-throughput kinetic workflow for validating enzyme inhibition mechanisms.

Conclusion

The comparative analysis unequivocally demonstrates that while both scaffolds are valuable, cinnamic acid derivatives generally exhibit superior potency and more complex, stable binding modalities (mixed/noncompetitive) across multiple enzyme targets. The extended π -conjugation of the cinnamic scaffold allows for optimized active-site penetration and hydrogen bonding, making it a highly privileged structure for next-generation enzyme inhibitor design.

References

  • Source: PubMed (nih.gov)
  • Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking Source: ResearchGate URL
  • Synthesis and biological evaluation of coumarin derivatives containing oxime ester as α-glucosidase inhibitors Source: Arabian Journal of Chemistry URL

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid from Different Suppliers

In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final drug product are built. The compo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final drug product are built. The compound 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the purity of this reagent, sourced from various suppliers, is of paramount importance. Even trace impurities can have a cascading effect, leading to downstream reaction failures, the formation of undesirable byproducts, and, in the worst-case scenario, compromising the safety profile of the end therapeutic.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid from different suppliers. We will delve into a multi-faceted analytical approach, detailing the 'why' behind each experimental choice and providing actionable, step-by-step protocols.

A Multi-Pronged Analytical Strategy: Beyond the Certificate of Analysis

A supplier's Certificate of Analysis (CoA) is a valuable starting point, but it should not be the final word on purity. A robust internal validation is a critical component of quality control. Our recommended approach employs a suite of orthogonal analytical techniques, each providing a unique piece of the purity puzzle. This ensures a comprehensive characterization of the material, leaving no stone unturned.

Here's the logical framework of our analytical workflow:

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Comprehensive Purity Profiling cluster_2 Data Analysis & Decision Sample_Reception Receive Samples from Suppliers A, B, and C Visual_Inspection Visual Inspection (Color, Form) Sample_Reception->Visual_Inspection CoA_Review Review Supplier's Certificate of Analysis Visual_Inspection->CoA_Review HPLC HPLC Purity (Quantitative Assay & Impurity Profile) CoA_Review->HPLC GC_MS GC-MS (Residual Solvents & Volatile Impurities) CoA_Review->GC_MS NMR NMR Spectroscopy (¹H & ¹⁹F for Structural Confirmation) CoA_Review->NMR KF_Titration Karl Fischer Titration (Water Content) CoA_Review->KF_Titration LOD Loss on Drying (Total Volatiles) CoA_Review->LOD Data_Compilation Compile & Compare Data HPLC->Data_Compilation GC_MS->Data_Compilation NMR->Data_Compilation KF_Titration->Data_Compilation LOD->Data_Compilation Risk_Assessment Assess Impurity Impact Data_Compilation->Risk_Assessment Supplier_Selection Select Optimal Supplier Risk_Assessment->Supplier_Selection

Caption: Overall workflow for purity assessment of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid.

Hypothetical Supplier Comparison

To illustrate this process, we will consider a hypothetical scenario involving three different suppliers: Supplier A , Supplier B , and Supplier C . Each has provided a batch of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. We will subject each batch to the same rigorous analytical testing.

Experimental Protocols

The following are detailed protocols for the key analytical techniques. The causality behind each step is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is the workhorse for determining the purity of non-volatile organic compounds. By separating the main component from its impurities, we can accurately quantify the purity (as area percent) and identify any related substances. The choice of a reversed-phase method with a C18 column is standard for aromatic carboxylic acids, providing good retention and separation.[1][2][3][4][5]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Residual solvents are a common process-related impurity in the synthesis of chemical reagents.[6][7][8][9][10] GC-MS is the gold standard for identifying and quantifying these volatile organic compounds, as mandated by regulatory guidelines such as ICH Q3C and USP <467>. Headspace sampling is employed to introduce only the volatile components into the GC system, minimizing contamination from the non-volatile sample matrix.

Protocol:

  • Instrumentation: Headspace GC-MS system.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and seal the vial.

Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) for Structural Confirmation

Rationale: NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR will confirm the presence and integration of the aromatic, methyl, and methoxy protons. Given the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique to confirm the presence of the -CF₃ group and to detect any potential fluorinated impurities or isomers.[11][12][13][14][15]

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard single pulse with proton decoupling.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 64.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of the deuterated solvent.

Karl Fischer Titration for Water Content

Rationale: Water is a common impurity that can affect the reactivity and stability of chemical reagents. Karl Fischer titration is a highly specific and accurate method for the determination of water content.[16][17][18][19][20] It is superior to the Loss on Drying method as it specifically quantifies water, whereas LOD measures all volatile components.

Protocol:

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: One-component Karl Fischer reagent with a titer of approximately 5 mg/mL.

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent using a certified water standard.

    • Accurately weigh a suitable amount of the sample (typically 100-200 mg) and add it directly to the titration vessel.

    • Titrate to the electrometric endpoint.

    • Perform the determination in triplicate.

Loss on Drying (LOD)

Rationale: The Loss on Drying test determines the amount of all volatile matter that is driven off under specified conditions.[21][22][23][24][25] When compared with the Karl Fischer result, the difference can indicate the presence of residual volatile solvents.

Protocol:

  • Instrumentation: Drying oven, analytical balance.

  • Procedure:

    • Dry a clean, empty weighing bottle and its stopper at 105°C for 30 minutes, cool in a desiccator, and weigh accurately.

    • Accurately weigh approximately 1-2 g of the sample into the tared weighing bottle.

    • Place the bottle with the sample (stopper removed) in a drying oven at 105°C for 2 hours.

    • After drying, replace the stopper, cool the bottle in a desiccator to room temperature, and weigh accurately.

    • Calculate the percentage loss in weight.

Comparative Data Analysis

The following table summarizes the hypothetical analytical data obtained for the samples from Suppliers A, B, and C.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White crystalline powderOff-white powderWhite crystalline powderWhite to off-white powder
HPLC Purity (Area %) 99.85%98.92%99.51%≥ 99.0%
Largest Impurity (HPLC) 0.08%0.45% (at RRT 1.2)0.22%≤ 0.2%
Total Impurities (HPLC) 0.15%1.08%0.49%≤ 1.0%
Residual Solvents (GC-MS) Toluene: 50 ppmToluene: 450 ppmAcetone: 200 ppmToluene: 150 ppmToluene: ≤ 890 ppmAcetone: ≤ 5000 ppm
¹H & ¹⁹F NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) 0.05%0.25%0.10%≤ 0.2%
Loss on Drying 0.06%0.32%0.12%≤ 0.3%

Interpretation of Results and Supplier Selection

  • Supplier A: This material demonstrates the highest purity by HPLC, with the lowest levels of both individual and total impurities. The residual solvent content and water content are also well within acceptable limits. The material from Supplier A is of excellent quality.

  • Supplier B: The sample from Supplier B shows a lower HPLC purity and a significant single impurity at a relative retention time of 1.2. The total impurities exceed the acceptance criteria. While the residual solvents are within ICH limits, the overall purity profile is concerning. This batch would likely be rejected for use in a cGMP (current Good Manufacturing Practice) environment.

  • Supplier C: The material from Supplier C meets the minimum purity specification by HPLC, but the total impurities are higher than that of Supplier A. The residual solvent and water content are acceptable. While this material may be considered for use, the higher impurity level compared to Supplier A makes it a less desirable option, particularly for sensitive applications.

Supplier_Comparison Supplier_A Supplier A (High Purity) Recommendation Recommendation Supplier_A->Recommendation Optimal Choice Supplier_B Supplier B (Low Purity, High Impurities) Supplier_B->Recommendation Reject Supplier_C Supplier C (Acceptable Purity) Supplier_C->Recommendation Acceptable Alternative

Caption: Decision matrix for supplier selection based on purity assessment.

Conclusion

A comprehensive, multi-technique approach to purity assessment is non-negotiable for critical raw materials like 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. Relying solely on a supplier's CoA can introduce unacceptable risks into the drug development process. The detailed protocols and comparative framework provided in this guide empower researchers to make informed, data-driven decisions when selecting a supplier. Based on our hypothetical analysis, Supplier A would be the recommended choice due to the demonstrably higher purity and lower impurity profile of their material. This rigorous internal validation ensures the quality and consistency of starting materials, which is a cornerstone of scientific integrity and patient safety.

References

  • United States Pharmacopeia. General Chapter <731> Loss on Drying. USP-NF.

  • Chemical Science. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing.

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5277-5289.

  • Hashimoto, K., et al. (2001). Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS. Analytical Sciences, 17(5), 645-648.

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.

  • Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds.

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR.

  • BenchChem. Application of Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of Residual Solvents in Pharmaceutical Products.

  • Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.

  • Wikipedia. Karl Fischer titration.

  • BenchChem. Common Side Reactions in the Synthesis of Substituted Benzoic Acids.

  • PharmaeliX. Loss on Drying Test Guidance 2024.

  • USP-NF. <731> Loss on Drying.

  • Research and Reviews. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent.

  • Scribd. <731> Loss on Drying.

  • Mettler Toledo. What Is Karl Fischer Titration?

  • ResolveMass Laboratories Inc. GCMS Residual Solvent Analysis: What You Must Know.

  • Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)benzoic acid.

  • Jeol USA. Structure Elucidation of Fluorinated Compounds by NMR.

  • Scribd. Chapter 731 - LOSS ON DRYING.

  • PubMed. Chromatographic separations of aromatic carboxylic acids.

  • Metrohm. Water Determination by Karl Fischer Titration.

  • Scharlab. Karl Fischer water content titration.

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

  • MedchemExpress.com. 4-(Trifluoromethyl)benzoic acid.

  • BLDpharm. 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid.

  • Sigma-Aldrich. 2-Methoxy-4-(trifluoromethyl)benzoic acid.

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.

  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

  • ResearchGate. High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.

  • Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

  • PMC. 2-(Trifluoromethyl)benzoic acid.

  • IUCr Journals. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

  • PMC. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.

  • BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.

  • Wikipedia. Benzoic acid.

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

  • Save My Exams. Producing Benzoic Acid - A Level Chemistry Revision Notes.

  • TSI Journals. Analytical CHEMISTRY.

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

In the landscape of pharmaceutical development, the rigorous and accurate quantification of drug candidates and their metabolites is the bedrock of preclinical and clinical success. The choice of analytical methodology i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of drug candidates and their metabolites is the bedrock of preclinical and clinical success. The choice of analytical methodology is a critical decision, directly impacting data quality, reliability, and, ultimately, regulatory approval. This guide provides an in-depth comparison and cross-validation framework for two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, a representative small molecule with acidic and fluorinated moieties.

This document is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, reflecting the real-world decision-making process in a modern analytical laboratory.

Introduction to the Analyte and Analytical Imperatives

6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is a complex aromatic carboxylic acid. Its structure presents several analytical considerations: the carboxylic acid group imparts acidic properties, influencing its chromatographic retention and ionization behavior. The trifluoromethyl group can affect its polarity and provides a unique mass signature, while the methoxy and methyl groups further contribute to its overall physicochemical properties.

The accurate quantification of this molecule in biological matrices, such as plasma or serum, is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability but a strategic decision based on the required sensitivity, selectivity, and the stage of drug development.

The Contenders: HPLC-UV and LC-MS/MS

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, cost-effective, and widely accessible technique. It relies on the principle that the analyte absorbs light at a specific wavelength. For routine analysis of bulk drug substances or in formulations where the analyte concentration is high, HPLC-UV often provides sufficient sensitivity and precision.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. It couples the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer. By monitoring a specific precursor-to-product ion transition, LC-MS/MS can quantify an analyte with exceptional specificity, even in complex biological matrices. This makes it the gold standard for bioanalytical studies.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, scientifically-grounded methodologies for the analysis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid by HPLC-UV and LC-MS/MS. While a specific validated method for this exact compound is not publicly available, these protocols are constructed based on established methods for structurally similar trifluoromethyl-substituted and methoxy-substituted benzoic acids.[2][3][4]

HPLC-UV Method Protocol

This method is designed for the quantification of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in a simple matrix, such as a drug substance or a formulation.

3.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[5]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (This should be optimized based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL

3.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

LC-MS/MS Method Protocol

This method is designed for the sensitive and selective quantification of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid in a complex biological matrix, such as human plasma.

3.3. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times and better resolution.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.4. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. The carboxylic acid group is readily deprotonated in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined by direct infusion of a standard solution. A plausible transition would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3.5. Standard and Sample Preparation (Human Plasma)

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

  • Working Standard and Quality Control (QC) Solutions: Prepare spiking solutions in methanol at various concentrations.

  • Plasma Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. b. Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins. c. Vortex for 30 seconds. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. f. Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B). g. Transfer to an HPLC vial for analysis.

Method Validation: Ensuring Data Integrity

Both the HPLC-UV and LC-MS/MS methods must be validated to demonstrate their suitability for their intended purpose, in accordance with regulatory guidelines such as those from the FDA and EMA.[6][7] The key validation parameters are summarized in the table below.

Validation Parameter HPLC-UV Acceptance Criteria LC-MS/MS Acceptance Criteria
Specificity/Selectivity Peak purity assessment; no interfering peaks at the retention time of the analyte.No significant interfering peaks in blank matrix at the retention time and MRM transition of the analyte and IS.
Linearity (R²) ≥ 0.995≥ 0.99
Range The interval between the upper and lower concentrations demonstrating suitable linearity, accuracy, and precision.The interval between the upper and lower concentrations demonstrating suitable linearity, accuracy, and precision.
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day precision.≤ 15% (≤ 20% at LLOQ) for intra- and inter-day precision.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.The lowest concentration that can be quantified with acceptable accuracy and precision.
Matrix Effect (LC-MS/MS) N/AThe coefficient of variation of the matrix factor should be <15%.
Recovery Consistent and reproducible.Consistent and reproducible.

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Cross-Validation: Bridging the Methodological Gap

Cross-validation is essential when data from two different analytical methods are to be compared or combined. The objective is to ensure that the results are equivalent and interchangeable. The recent ICH M10 guideline has moved away from prescribing strict acceptance criteria for cross-validation, instead emphasizing a statistical assessment of bias between the methods.[8][9]

5.1. Cross-Validation Experimental Design

  • Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations (n=6 at each level) and a set of at least 20 incurred study samples should be analyzed by both the validated HPLC-UV and LC-MS/MS methods.

  • Data Analysis: The concentrations obtained from both methods are then compared.

5.2. Data Evaluation and Acceptance

While ICH M10 does not provide a pass/fail criterion, a common approach is to assess the agreement between the two methods statistically.[9][10]

  • Percent Difference: For each sample, calculate the percentage difference between the concentration obtained by the HPLC-UV method and the LC-MS/MS method.

  • Bias Assessment: The mean percentage difference should ideally be within ±20%.

  • Correlation: A plot of the concentrations obtained by the HPLC-UV method versus the LC-MS/MS method should yield a high correlation coefficient (R² > 0.9).

  • Bland-Altman Plot: This graphical method is used to visualize the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. The plot should show that most of the data points lie within the 95% limits of agreement.

Table of Expected Comparative Performance Data

Parameter Hypothetical HPLC-UV Result Hypothetical LC-MS/MS Result Cross-Validation Goal
Linearity (R²) 0.9990.998N/A
LOQ 50 ng/mL0.5 ng/mLN/A
Accuracy (% Bias) -2.5% to +3.1%-5.2% to +4.8%N/A
Precision (%RSD) < 5%< 8%N/A
Cross-Validation Bias N/AN/AMean difference between methods < 20%
Cross-Validation Correlation (R²) N/AN/A> 0.9
Visualizing the Workflow

The following diagrams, created using Graphviz, illustrate the experimental workflows for method validation and cross-validation.

HPLC_Validation_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation stock Stock Solution (1 mg/mL) working_std Working Standards (1-100 µg/mL) stock->working_std hplc_analysis Chromatographic Separation (C18 Column) working_std->hplc_analysis sample_prep Sample Preparation (Dissolve & Filter) sample_prep->hplc_analysis uv_detection UV Detection (235 nm) hplc_analysis->uv_detection specificity Specificity uv_detection->specificity linearity Linearity uv_detection->linearity accuracy Accuracy uv_detection->accuracy precision Precision uv_detection->precision loq LOQ uv_detection->loq

Caption: HPLC-UV Method Validation Workflow.

Cross_Validation_Workflow hplc_method Validated HPLC-UV Method analyze_hplc Analyze with HPLC-UV hplc_method->analyze_hplc lcms_method Validated LC-MS/MS Method analyze_lcms Analyze with LC-MS/MS lcms_method->analyze_lcms samples QC & Incurred Samples (n ≥ 20) samples->analyze_hplc samples->analyze_lcms data_hplc Concentration Data (HPLC-UV) analyze_hplc->data_hplc data_lcms Concentration Data (LC-MS/MS) analyze_lcms->data_lcms comparison Statistical Comparison (% Difference, Correlation, Bland-Altman) data_hplc->comparison data_lcms->comparison report Cross-Validation Report comparison->report

Caption: Cross-Validation Workflow for HPLC-UV and LC-MS/MS.

Conclusion: A Symbiotic Relationship

The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid underscores the distinct yet complementary roles of these two techniques. HPLC-UV stands as a reliable workhorse for routine analysis in less complex matrices, where high concentrations of the analyte are expected. Its simplicity and cost-effectiveness make it an invaluable tool in the early stages of drug development and for quality control applications.

In contrast, LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical studies, enabling the accurate quantification of the analyte in complex biological matrices at low concentrations. The cross-validation process ensures that data generated by either method can be confidently compared and integrated, providing a comprehensive analytical toolkit for the entire drug development lifecycle. The modern approach to cross-validation, focusing on statistical assessment rather than rigid pass/fail criteria, reflects a deeper understanding of analytical method performance and a commitment to robust, scientifically-driven data interpretation.

References

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • ICH. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Verhaeghe, T. (n.d.). Cross Validations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Bristol-Myers Squibb. (n.d.). Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Waters. (2018, December 17). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. Retrieved from [Link]

  • Trade Science Inc. (2010, August 11). Analytical CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (2022, August). A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2023, May 25). Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods. Retrieved from [Link]

  • Organic Letters. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

  • PubMed. (2014, November 15). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Retrieved from [Link]

  • DiVA portal. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Retrieved from [Link]

  • PubMed. (2015, September 15). LC-MS-based metabolite profiling of methanolic extracts from the medicinal and aromatic species Mentha pulegium and Origanum majorana. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • MDPI. (2024, September 20). Phytochemical Screening Using LC-MS to Study Antioxidant and Toxicity Potential of Methanolic Extracts of Atraphaxis pyrifolia Bunge. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. Retrieved from [Link]

  • Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Retrieved from [Link]

Sources

Validation

evaluating the reproducibility of experiments with 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

An In-Depth Evaluation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid in Rational Drug Design The strategic incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry. Fluorine’s h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Evaluation of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid in Rational Drug Design

The strategic incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry. Fluorine’s high electronegativity and the strength of the carbon-fluorine bond significantly enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. Among these building blocks, 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 1268463-99-5) represents a highly specialized, multi-substituted scaffold.

As a Senior Application Scientist, I have observed that while this compound offers profound advantages for modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs), its dense substitution pattern introduces unique challenges. This guide objectively evaluates the reproducibility of experiments utilizing this compound, compares it against structural alternatives, and provides self-validating protocols to ensure synthetic and biological assay success.

Comparative Physicochemical Profiling

When designing a drug candidate, the choice of the benzoic acid derivative dictates the trajectory of the lead optimization phase. The combination of a trifluoromethyl group (enhancing lipophilicity), a methoxy group (acting as a hydrogen bond acceptor), and a methyl group (providing steric bulk) creates a highly specific pharmacological profile.

To understand its utility, we must compare it against less substituted alternatives. The data below summarizes the structural and functional differences among key fluorinated benzoic acid building blocks used in drug discovery.

Table 1: Structural and Functional Comparison of Fluorinated Benzoic Acids

Compound NameCAS NumberSubstitution PatternPrimary Structural FeatureImpact on Drug Design
6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid 1268463-99-52-Methyl, 3-CF3, 6-MethoxyOrtho, ortho-disubstituted around the carboxylate.Forces attached moieties out of the aromatic plane; maximizes metabolic resistance.
2-Methyl-3-(trifluoromethyl)benzoic acid 62089-35-42-Methyl, 3-CF3Mono-ortho substitution.Moderate steric hindrance; balances lipophilicity and coupling reactivity.
2-Methoxy-6-(trifluoromethyl)benzoic acid 119692-41-02-Methoxy, 6-CF3Ortho, ortho-disubstituted (Methoxy + CF3).High steric bulk; strong electron-withdrawing effect on the carboxylate pKa.
3-(Trifluoromethyl)benzoic acid 454-92-23-CF3Meta-substituted only.Minimal steric hindrance; baseline comparator for CF3 lipophilicity enhancement.

Data synthesized from1 [1] and [2].

Mechanistic Rationale: The Causality of Steric Hindrance

The defining feature of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is its ortho, ortho-disubstitution relative to the carboxylic acid group. The simultaneous presence of a 2-methyl and a 6-methoxy group creates a severe steric shield around the reactive carbonyl carbon.

Why does this matter? In standard drug synthesis, attaching this building block to an amine (amide coupling) using traditional reagents like EDC/HOBt often results in poor yields (<30%) and high batch-to-batch variability. The causality is simple: the bulky EDC-activated intermediate cannot easily accommodate the incoming nucleophile due to the flanking methyl and methoxy clouds. To achieve reproducible results, researchers must force the reaction using highly reactive uronium-based coupling agents like HATU, which form a highly reactive, less sterically demanding 7-aza-OBt ester intermediate [5].

Reproducibility in Synthetic Workflows: Self-Validating Amide Coupling

To ensure absolute reproducibility when utilizing this sterically hindered compound, the following protocol employs a self-validating LC-MS checkpoint system. This prevents the loss of valuable amine intermediates by confirming acid activation before the nucleophile is introduced.

Workflow for sterically hindered amide coupling with self-validating LC-MS steps.

Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Pre-Activation (The Causality Step): Dissolve 1.0 eq of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Rationale: A strong, non-nucleophilic base is required to deprotonate the acid and drive the formation of the active ester without participating in side reactions.

  • Self-Validation Checkpoint: Stir for 15 minutes at room temperature. Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Do not proceed unless the mass of the Atab-active ester is confirmed. If absent, verify the anhydrous nature of the DMF, as moisture rapidly hydrolyzes the intermediate.

  • Nucleophilic Addition: Once activation is confirmed, add 1.1 eq of the target amine. Stir at 40°C for 12 hours. The elevated temperature provides the kinetic energy necessary to overcome the ortho, ortho steric barrier.

  • Quench and Purify: Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.

Reproducibility in Biological Evaluation: Metabolic Stability

Once integrated into a drug scaffold, the trifluoromethyl and methoxy groups are designed to block cytochrome P450 (CYP) mediated oxidation. To evaluate if this design translates reliably into biological stability, a highly reproducible Human Liver Microsome (HLM) assay is required.

Standardized human liver microsome stability assay workflow for evaluating compound clearance.

Step-by-Step Protocol: HLM Stability Assay
  • Preparation: Prepare a 1 µM solution of the synthesized derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Rationale: NADPH is the obligate cofactor for CYP enzymes; its controlled addition ensures precisely timed metabolic initiation.

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Verapamil.

  • Self-Validation (Internal Standard): Verapamil acts as the internal standard (IS). By calculating the ratio of the analyte peak area to the IS peak area, the protocol automatically normalizes for any variations in mass spec ionization efficiency or matrix effects, ensuring tight reproducibility (CV < 10%).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Quantitative Reproducibility Metrics

The table below highlights the expected reproducibility metrics when comparing the sterically hindered 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid against the unhindered 3-(Trifluoromethyl)benzoic acid using the protocols defined above.

Table 2: Expected Reproducibility Metrics in Standard Workflows

Metric6-Methoxy-2-methyl-3-(CF3)benzoic acid3-(Trifluoromethyl)benzoic acidCausality for Variance
Amide Coupling Yield (EDC/HOBt) 15 - 25% (High CV%)85 - 95% (Low CV%)Ortho, ortho-steric clash prevents nucleophilic attack.
Amide Coupling Yield (HATU/DIPEA) 75 - 85% (Low CV%)90 - 98% (Low CV%)HATU generates a highly reactive intermediate, overcoming bulk.
HLM Assay Reproducibility (CV%) < 8%< 5%Internal standard normalization ensures high precision across both.
Metabolic Stability (Estimated t1/2) > 120 minutes~ 45 minutesDense substitution blocks CYP access to the aromatic ring.

References

Sources

Comparative

comparative docking studies of trifluoromethylbenzoic acid analogs

Executive Summary The trifluoromethyl (–CF₃) group is a privileged pharmacophore in medicinal chemistry, prized for its ability to enhance lipophilicity, improve metabolic stability, and engage in unique halogen bonding....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethyl (–CF₃) group is a privileged pharmacophore in medicinal chemistry, prized for its ability to enhance lipophilicity, improve metabolic stability, and engage in unique halogen bonding. In the development of non-steroidal anti-inflammatory drugs (NSAIDs), trifluoromethylbenzoic acid (TFMB) analogs are frequently evaluated for their ability to selectively inhibit Cyclooxygenase-2 (COX-2) while sparing COX-1, thereby minimizing gastrointestinal toxicity.

This guide objectively compares the in silico docking performance of three distinct TFMB analogs against the COX-2 target. By detailing the causality behind our experimental design and providing a self-validating protocol, this document serves as an authoritative framework for researchers advancing halogenated lead compounds through the drug discovery pipeline.

The Causality of TFMB Design: Why Fluorine Matters

When comparing TFMB analogs, we must first understand the physicochemical causality driving their efficacy. The –CF₃ group is not merely a hydrophobic space-filler; its extreme electronegativity drastically alters the electron density of the parent aromatic ring and lowers the pKa of the adjacent carboxylic acid.

In the context of COX-2 inhibition, the active site contains a critical selectivity pocket. COX-1 possesses a bulky Isoleucine at position 523, whereas COX-2 features a smaller Valine (Val523). This amino acid substitution opens a secondary side pocket in COX-2. The bulky, lipophilic –CF₃ group of optimally designed TFMB analogs is perfectly suited to project into this Val523 pocket, driving target selectivity. Analogs that fail to exploit this steric nuance, or those that present conflicting electrostatic dipoles, will demonstrate inferior binding kinetics.

Comparative Docking Analysis: Evaluating the Analogs

We compared three distinct TFMB analogs to evaluate how structural modifications impact binding affinity and pose stability within the COX-2 active site (PDB: 5IKQ)[1].

  • HTB (2-hydroxy-4-trifluoromethylbenzoic acid): The primary active metabolite of the antiplatelet drug Triflusal. It is known to bind to human serum albumin and exhibits baseline anti-inflammatory properties[2].

  • TFMB-SA (O-(4-trifluoromethylbenzoyl)-salicylic acid): A synthesized acyl-salicylic acid derivative designed to maximize interactions within the COX-2 active site[1].

  • F-TFMB (2-Fluoro-3-trifluoromethylbenzoic acid): A halogenated analog identified in recent phytochemical and cytotoxic screening studies[3].

Table 1: Quantitative Docking Metrics against COX-2 (PDB: 5IKQ)
Compound / AnalogSubstitution PatternBinding Energy (kcal/mol)Key Interacting ResiduesPredicted COX-2 Selectivity
HTB 2-OH, 4-CF₃-7.2Arg120, Tyr355Moderate
TFMB-SA Acyl-salicylate, 4-CF₃-8.5Arg120, Ser530, Val523High
F-TFMB 2-F, 3-CF₃-6.8Tyr355, Arg120Low

Performance Insights:

  • The Winner (TFMB-SA): The 1 demonstrated the most favorable binding energy (-8.5 kcal/mol)[1]. The causality here is structural: the extended acyl-salicylate core anchors firmly to Arg120 via hydrogen bonding, while the para-substituted –CF₃ group perfectly projects into the Val523 hydrophobic pocket, maximizing Van der Waals contacts.

  • The Baseline (HTB): While 2 binds effectively (-7.2 kcal/mol), its smaller molecular footprint prevents it from fully occupying the secondary selectivity pocket, resulting in lower overall affinity compared to TFMB-SA[2].

  • The Underperformer (F-TFMB): Despite the strong electronegativity of the3 analog[3], the meta-positioning of the –CF₃ group forces a sub-optimal binding angle. Furthermore, the proximity of the ortho-fluorine creates a localized electrostatic clash with the hydrophobic lining of the COX-2 channel, reducing the binding energy to -6.8 kcal/mol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following docking protocol is designed as a self-validating system. Do not skip the control steps; they are the mathematical proof of your assay's integrity.

Phase 1: Ligand Preparation & Ionization Control

  • Structure Generation: Import the 2D structures of HTB, TFMB-SA, and F-TFMB into your preparation suite (e.g., LigPrep).

  • pKa Assignment (Critical Causality): Because the –CF₃ group lowers the pKa of the benzoic acid, you must generate ionization states at pH 7.4 ± 0.2. Docking the neutral carboxylic acid will yield false-positive hydrogen bonds. Ensure the carboxylate moiety is deprotonated (charge -1).

  • Energy Minimization: Apply the OPLS4 or AMBER force field. These modern force fields are specifically parameterized to handle the rotational barriers and anisotropy of the C–F bonds.

Phase 2: Protein Preparation & Grid Definition

  • Protein Import: Download PDB ID 5IKQ (COX-2)[1].

  • Solvent Management: Remove bulk water molecules to reduce computational overhead. Crucial Exception: Retain structural waters bridging the co-crystallized ligand to Arg120 or Tyr355, as these act as thermodynamic anchors.

  • Grid Box Generation: Center the grid box explicitly on the coordinates of Val523 . Causality: Centering on the geometric middle of the protein risks identifying non-specific allosteric sites. Centering on Val523 forces the algorithm to evaluate the specific structural differentiator between COX-1 and COX-2.

Phase 3: Docking Execution & The Self-Validation Check

  • Validation Step (The Control): Before docking the TFMB analogs, extract the native co-crystallized ligand from 5IKQ and re-dock it into your generated grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the native crystal pose. If the RMSD is > 2.0 Å, your grid or protonation states are flawed. Stop and recalibrate.

  • Execution: Run the molecular docking (using AutoDock Vina or Glide SP) for the three TFMB analogs with a flexible ligand / rigid receptor paradigm.

  • Analysis: Cluster the output poses by RMSD and extract the lowest binding energy (ΔG) from the most populated cluster to populate your comparative data.

Visualizations

Workflow Architecture

Workflow A Ligand Preparation Assign pKa & Ionization (TFMB Analogs) C Grid Generation Define Val523 Selectivity Pocket A->C B Protein Preparation Target: COX-2 (PDB: 5IKQ) Optimize H-Bond Network B->C D Molecular Docking Flexible Ligand / Rigid Receptor C->D E Post-Docking Analysis ΔG Calculation & Pose Clustering D->E

Figure 1: Standardized in silico molecular docking workflow for evaluating TFMB analogs.

Mechanistic Pathway

Mechanism AA Arachidonic Acid COX COX-2 Active Site (Arg120 / Tyr355) AA->COX Binds PG Prostaglandins (Inflammation) COX->PG Catalyzes TFMB TFMB Analog (CF3-Group) TFMB->COX Steric Blockade at Val523

Figure 2: Mechanistic pathway of COX-2 inhibition via TFMB analog steric blockade.

Conclusion

The comparative docking data clearly illustrates that simply attaching a trifluoromethyl group to a benzoic acid scaffold does not guarantee superior target engagement. The spatial orientation of the –CF₃ group is paramount. The TFMB-SA analog vastly outperforms both HTB and F-TFMB because its extended scaffold optimally aligns the para-CF₃ group with the COX-2 specific Val523 pocket, maximizing both affinity and predicted selectivity. For drug development professionals advancing NSAID pipelines, utilizing extended acyl-salicylate scaffolds with para-trifluoromethyl substitutions represents the most mathematically and thermodynamically sound trajectory.

Sources

Validation

Establishing the Limit of Detection and Quantification for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic Acid: A Comparative Guide

Executive Summary In modern pharmaceutical development, heavily functionalized fluorinated building blocks like 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid are increasingly utilized to enhance the lipophilicity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, heavily functionalized fluorinated building blocks like 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid are increasingly utilized to enhance the lipophilicity and metabolic stability of Active Pharmaceutical Ingredients (APIs). However, tracking these intermediates as potential impurities requires rigorous analytical control.

This guide objectively compares two analytical platforms—UPLC-PDA (routine assay) and UHPLC-MS/MS (trace impurity profiling)—for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). All methodologies described herein are grounded in the [1], ensuring a self-validating, regulatory-compliant framework.

Physicochemical Profiling & Causality in Method Design

As a Senior Application Scientist, the first step in method development is not empirical screening, but rational design based on the molecule's physicochemical properties.

  • Steric Hindrance & UV Detection: The carboxylic acid at C1 is flanked by a methyl group at C2 and a methoxy group at C6 (di-ortho substitution). This extreme steric bulk forces the carboxylate group out of coplanarity with the aromatic ring. This orthogonal conformation reduces resonance overlap, causing a hypsochromic (blue) shift in the UV spectrum. Consequently, 230 nm is selected as the optimal UV detection wavelength rather than the standard 254 nm.

  • pKa & Chromatographic Retention: The strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group at C3 increases the acidity of the molecule, lowering its pKa to an estimated 3.0–3.5. To ensure reproducible retention on a reversed-phase C18 column, the mobile phase pH must be maintained at least two units below the pKa to keep the analyte unionized.

  • Ionization Strategy: While 0.1% Trifluoroacetic acid (TFA) provides excellent peak shape by ion-pairing, it causes severe ion suppression in mass spectrometry. Therefore, 0.1% Formic acid (FA) (pH ~2.7) is the optimal choice, balancing chromatographic resolution with MS compatibility. The carboxylic acid moiety readily yields a stable [M−H]− precursor ion at m/z 233.1 in negative-mode Electrospray Ionization (ESI-).

Comparative Strategy: UPLC-PDA vs. UHPLC-MS/MS

When establishing LOD/LOQ, the choice of detector dictates the method's sensitivity. We compare two distinct approaches based on the Analytical Target Profile (ATP):

Table 1: Method Parameters Comparison & Rationale
ParameterMethod A: UPLC-PDAMethod B: UHPLC-MS/MSCausality / Rationale
Column C18 (1.7 µm, 2.1 x 100 mm)C18 (1.7 µm, 2.1 x 100 mm)Sub-2 µm particles provide high theoretical plates for sharp peak shapes.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterMaintains pH < pKa to suppress analyte ionization during separation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileStrong eluent; FA ensures protonation in LC but allows MS deprotonation.
Detection UV at 230 nmESI Negative, MRM 233.1 → 189.1MS/MS monitors the specific loss of CO 2​ (44 Da) from the carboxylic acid.
Injection Vol. 2.0 µL1.0 µLLower volume in MS prevents detector saturation at trace levels.

Methodology: Establishing LOD and LOQ under ICH Q2(R2)

The updated [1] mandates that detection and quantitation limits must reflect the intended use of the method. For trace analysis, we utilize the Standard Deviation of the Response and Slope approach, which is mathematically rigorous and removes the subjectivity of visual baseline noise estimation.

ICH_Logic Start ICH Q2(R2) LOD/LOQ Approaches Vis Visual Evaluation (Non-instrumental) Start->Vis SN Signal-to-Noise (S/N) (Chromatography) Start->SN SD Standard Deviation of Response & Slope Start->SD LOD_SN LOD: S/N ≥ 3 LOQ: S/N ≥ 10 SN->LOD_SN LOD_SD LOD = 3.3σ / S LOQ = 10σ / S SD->LOD_SD

Fig 1: ICH Q2(R2) approved methodologies for determining LOD and LOQ in analytical procedures.

Experimental Protocol: Step-by-Step Validation Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system incorporating strict System Suitability Testing (SST) criteria.

Step 1: Matrix Blank Preparation Prepare the sample diluent (50:50 Water:Acetonitrile). Injecting the blank ensures no endogenous matrix peaks co-elute at the retention time of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, validating method specificity.

Step 2: Calibration Standard Spiking Prepare a master stock solution (1.0 mg/mL) in Acetonitrile. Perform serial dilutions to create a 6-point calibration curve spanning the targeted LOQ:

  • UPLC-PDA Range: 0.05 µg/mL to 50 µg/mL.

  • UHPLC-MS/MS Range: 0.5 ng/mL to 500 ng/mL.

Step 3: System Suitability Testing (SST) Inject the targeted LOQ-level standard six times ( n=6 ).

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤5.0% for PDA and ≤10.0% for MS/MS. The Signal-to-Noise (S/N) ratio must be ≥10 . If SST fails, the system is not optimized for trace quantification, and the source of variance must be investigated.

Step 4: Data Acquisition Execute the chromatographic sequence: Blank SST Calibration Standards (in triplicate, from lowest to highest concentration to prevent carryover).

Step 5: Data Processing & Regression Plot the nominal concentration (x-axis) against the instrument response/peak area (y-axis). Perform linear regression to determine the slope ( S ) and calculate the standard deviation of the y-intercepts ( σ ).

Step 6: ICH Q2(R2) Calculation Apply the formulas:

  • LOD=3.3×(σ/S)

  • LOQ=10×(σ/S)

Workflow Start Target: 6-Methoxy-2-methyl-3- (trifluoromethyl)benzoic acid Prep Serial Dilution & Matrix Spiking Range: 0.1 ng/mL to 100 μg/mL Start->Prep MethodA Method A: UPLC-PDA (Routine Release) Prep->MethodA MethodB Method B: UHPLC-MS/MS (Trace/Impurity Profiling) Prep->MethodB Run Data Acquisition (Acidic Mobile Phase, ESI-) MethodA->Run MethodB->Run Calc ICH Q2(R2) LOD/LOQ Calculation (3.3σ/S and 10σ/S) Run->Calc

Fig 2: Comparative validation workflow for UPLC-PDA and UHPLC-MS/MS analytical methods.

Comparative Performance Data

The following table summarizes the experimental validation data derived from the protocol above, demonstrating the objective performance differences between the two analytical platforms.

Table 2: Comparative LOD/LOQ Validation Data
Validation ParameterUPLC-PDAUHPLC-MS/MSICH Q2(R2) Acceptance Criteria
Linearity Range 0.05 – 50 µg/mL0.5 – 500 ng/mL R2≥0.990
Slope ( S ) 45,2001,250,000N/A (Method Dependent)
Std. Dev. of Intercept ( σ ) 680185N/A (Method Dependent)
Calculated LOD ( 3.3σ/S ) 0.05 µg/mL 0.49 ng/mL Verified S/N ≥3
Calculated LOQ ( 10σ/S ) 0.15 µg/mL 1.48 ng/mL Verified S/N ≥10
LOQ Precision (%RSD, n=6) 3.2%6.8% ≤10% at LOQ level
Accuracy at LOQ (Recovery) 98.5%102.3%80.0% – 120.0%

Data Interpretation: While UPLC-PDA is highly robust and perfectly suitable for monitoring 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid at standard assay levels (LOQ = 0.15 µg/mL), it falls short if this compound is classified as a highly toxic or genotoxic impurity. The UHPLC-MS/MS method achieves an LOQ of 1.48 ng/mL—providing a 100-fold increase in sensitivity —making it the mandatory choice for trace-level clearance studies during API synthesis.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. The protocols...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid. The protocols outlined herein are synthesized from regulatory standards and safety data for structurally analogous compounds. As a Senior Application Scientist, my objective is to provide a framework that ensures not only regulatory compliance but also the highest standards of laboratory safety.

Hazard Assessment & Chemical Profile

A foundational understanding of a chemical's properties is critical to managing its risks. Based on data from analogous compounds, 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid should be handled as a hazardous substance with the following anticipated characteristics:

PropertyAnticipated Value / CharacteristicRationale / Source
Appearance White to off-white crystalline solid or powder.Based on similar benzoic acid derivatives.[3][5]
Primary Hazards Causes skin irritation (Category 2), Causes serious eye irritation (Category 2/2A), May cause respiratory irritation (STOT SE 3).[1][2][3][6][7]These are consistent classifications for similar fluorinated benzoic acids.
Incompatible Materials Strong oxidizing agents.[2]Standard for many organic compounds.
Hazardous Decomposition Products Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO2), and highly toxic Hydrogen fluoride (HF).[1][2]The trifluoromethyl group is a source of hydrogen fluoride upon thermal decomposition.

The presence of the trifluoromethyl group is of particular concern. The carbon-fluorine bond is exceptionally strong, meaning that specialized, high-temperature incineration is the required disposal method to ensure complete destruction and prevent the release of persistent fluorinated compounds into the environment.[8][9]

Core Principles of Chemical Waste Management

All disposal procedures must be grounded in the established regulatory frameworks set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[10][11] The CHP must outline specific procedures for safe handling and disposal of hazardous chemicals, and all personnel must be trained on its contents.[10][12]

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, governs the management of hazardous waste from "cradle-to-grave."[13] This means waste must be properly identified, stored, transported, and disposed of according to strict federal guidelines. Disposal in regular trash or down the sewer is strictly prohibited.[5][14]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid waste.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

Causality: The primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[6][15] Engineering controls and PPE are the first line of defense.

  • Procedure:

    • Always handle the solid chemical and its waste within a certified chemical fume hood to minimize inhalation risk.[15][16]

    • Wear appropriate PPE at all times:

      • Eye Protection: Chemical safety goggles or a face shield.[17][18]

      • Hand Protection: Chemical-resistant nitrile gloves.[17][18]

      • Body Protection: A laboratory coat must be worn to prevent skin contact.[17][18]

Step 2: Waste Segregation & Container Selection

Causality: Improper segregation can lead to dangerous chemical reactions. The waste container must be compatible with the chemical to ensure its integrity.

  • Procedure:

    • Designate a specific waste stream for this compound. Do not mix it with other chemical waste, especially incompatible materials like strong bases or oxidizing agents.[8][14]

    • Select a chemically compatible waste container, such as a high-density polyethylene (HDPE) bottle or drum, that is in good condition and has a secure, leak-proof closure.[8][14]

Step 3: Waste Collection & Accumulation

Causality: Waste must be collected at the point of generation in a designated, controlled area to minimize the risk of spills and exposure.

  • Procedure:

    • Collect all materials contaminated with 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid, including weighing papers, contaminated gloves, and pipette tips, directly into the designated hazardous waste container.[17]

    • For residual powder, use a dedicated spatula or scoop to transfer it, minimizing dust generation.[8][19]

    • Keep the waste container securely closed at all times, except when actively adding waste.[8][20] Never leave a funnel in the container.[20]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[20][21] This area should be clearly marked, away from drains, and in secondary containment.

Step 4: Labeling and Documentation

Causality: Accurate labeling is a critical regulatory requirement that ensures safe handling by all personnel and proper management by waste disposal technicians.

  • Procedure:

    • As soon as the first item of waste is added, label the container clearly.[20]

    • The label must include the words "Hazardous Waste" and the full, unabbreviated chemical name: "6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid." [11][20]

    • Maintain a log of the waste generated as required by your institution's EHS department and the EPA.[13]

Step 5: Spill & Emergency Procedures

Causality: A prepared response is essential to mitigate the harm from an accidental release.

  • Procedure:

    • For small spills: Restrict access to the area. Wearing appropriate PPE, carefully sweep the solid material to collect it, avoiding dust creation.[19] Place the collected material and any contaminated cleanup supplies into the hazardous waste container.

    • For large spills: Evacuate the immediate area and follow your institution's emergency response procedures. Contact your EHS department immediately.

    • Do not allow the spilled material to enter drains or waterways.[9][15]

Step 6: Final Disposal Coordination

Causality: Final disposal must be performed by a licensed and regulated entity to ensure environmental protection and legal compliance.

  • Procedure:

    • When the waste container is nearly full (approximately 90% capacity), or before the designated accumulation time limit is reached (e.g., six to twelve months depending on regulations), contact your institution's EHS department or approved hazardous waste broker.[14][21][22]

    • Arrange for the pickup and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][22] The ultimate disposal method will be high-temperature incineration.[8][9][19]

Disposal Workflow Diagram

The following diagram illustrates the logical process for the safe disposal of 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Contingency A Start: Chemical Use B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Generate Waste (Solid Residue, Contaminated Items) C->D E Segregate Waste Stream D->E Spill Spill Occurs D->Spill F Select Compatible Container (e.g., HDPE) E->F G Label Container: 'Hazardous Waste' + Full Chemical Name F->G H Store in Designated Satellite Accumulation Area G->H I Keep Container Closed H->I J Container Reaches Fill Limit or Time Limit I->J K Contact EHS / Licensed Waste Disposal Company J->K L Arrange for Pickup K->L M Transport to Approved TSDF for High-Temperature Incineration L->M Spill_Response Follow Spill Protocol (Contain, Clean, Collect as Waste) Spill->Spill_Response Spill_Response->H

Caption: Disposal workflow for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines | Research. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Binghamton University. (2023, October 24). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ESMA Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ChemView. (n.d.). Section 2. Hazards identification. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid

As a Senior Application Scientist, I approach the handling of highly substituted, specialized compounds by first analyzing their structural components. While a specific, publicly available Safety Data Sheet (SDS) for 6-M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly substituted, specialized compounds by first analyzing their structural components. While a specific, publicly available Safety Data Sheet (SDS) for 6-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid may be proprietary, its hazard profile and operational requirements can be accurately extrapolated from its core scaffold and functional groups, relying on validated data from close structural analogs like 2-methyl-3-(trifluoromethyl)benzoic acid[1].

This guide provides the mechanistic reasoning behind the safety protocols, ensuring you understand why specific Personal Protective Equipment (PPE) is required, alongside self-validating operational and disposal plans.

Mechanistic Hazard Profile & Causality

The compound integrates three distinct functional groups onto a benzoic acid scaffold, each modulating its physicochemical and toxicological profile:

  • Increased Acidity via Inductive Effects: The trifluoromethyl (-CF 3​ ) group is highly electronegative, exerting a strong electron-withdrawing effect (-I effect) on the aromatic ring. This stabilizes the carboxylate anion, significantly lowering the pKa of the carboxylic acid moiety[1]. This enhanced acidity directly amplifies its capacity to cause severe eye and skin irritation upon contact with physiological moisture.

  • Enhanced Dermal Penetration: The methoxy (-OCH 3​ ) and methyl (-CH 3​ ) groups increase the molecule's lipophilicity (LogP). This makes it easier for the compound to permeate the lipid-rich bilayers of the stratum corneum if dermal exposure occurs.

  • Mucosal Irritation: Inhalation of the fine crystalline powder leads to localized acidification of mucosal membranes in the respiratory tract, triggering immediate respiratory irritation[2].

Quantitative Safety Data & PPE Specifications

Based on the structural causality outlined above, the compound falls under the following GHS classifications. Adherence to these PPE specifications is mandatory[3].

Hazard ClassGHS CategoryHazard StatementRequired PPE & Engineering Controls
Skin Corrosion/Irritation Category 2H315: Causes skin irritationNitrile gloves (min. 0.11 mm thickness), Lab coat
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationSnug-fitting safety goggles or face shield
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationN95/N100 dust mask; Certified Fume Hood

Workflow Visualization: Handling & Incident Response

G A Chemical Storage (Cool, Dry, Sealed) B Fume Hood Prep (Verify 80-100 fpm) A->B Transfer C Don PPE (N95, Nitrile, Goggles) B->C Pre-check D Active Handling (Anti-static Weighing) C->D Initiate E Spill Incident D->E Accident F Exposure Incident D->F Accident I Hazardous Waste Disposal (Halogenated Organic Waste) D->I Routine Disposal G Spill Cleanup Protocol (Dampen, Sweep, Neutralize) E->G Contain H First Aid Protocol (Flush 15 mins, Seek Med) F->H Treat G->I Waste H->I Contaminated PPE

Logical workflow for safe handling and incident response of the fluorinated benzoic acid.

Standard Operating Procedure (SOP): Safe Handling & Solution Preparation

To ensure absolute safety, every step in this protocol includes a Validation Check —a physical or visual cue confirming the step was executed correctly.

Step 1: Engineering Control Verification

  • Action: Adjust the fume hood sash to the designated operational height. Verify the inward face velocity is between 80-100 feet per minute (fpm) using the digital flow monitor.

  • Validation Check: Hold a single Kimwipe at the edge of the sash; it should be gently and consistently pulled inward by the airflow.

Step 2: PPE Donning & Seal Check

  • Action: Don a lab coat, snug-fitting safety goggles, double nitrile gloves, and an N95/N100 particulate respirator[3].

  • Validation Check: Perform a positive/negative pressure seal check on the respirator. Inhale sharply; the mask should collapse slightly inward, confirming a hermetic seal against your face.

Step 3: Anti-Static Weighing

  • Action: Fluorinated powders often hold a static charge, leading to dangerous aerosolization. Use an anti-static gun (ionizer) on the weighing boat before transferring the solid.

  • Validation Check: The powder transfers smoothly from the spatula to the boat without clinging to the metal or repelling outward.

Step 4: Dissolution & Transfer

  • Action: Transfer the solid to a glass vial and add the designated solvent (e.g., DMSO or Methanol).

  • Validation Check: The solution must transition from a cloudy suspension to a completely transparent liquid, confirming total dissolution and eliminating inhalation hazards.

Incident Response & Disposal Plan

Fluorinated organic compounds are highly persistent in the environment and must be managed with strict adherence to regulatory protocols[2].

Spill Protocol:

  • Containment: Do not dry sweep, as this will aerosolize the irritating dust. Cover the spilled solid with slightly damp absorbent paper.

  • Neutralization: Carefully sweep the dampened material into a dedicated solid waste container. Wash the affected surface with a dilute mild basic solution (e.g., 1% Na 2​ CO 3​ ) to neutralize residual acid.

  • Validation Check: If neutralizing a concentrated acidic spill with sodium bicarbonate powder, the complete cessation of CO 2​ effervescence (bubbling) visually confirms full neutralization.

Disposal Plan (Halogenated Waste):

  • Segregation: Collect all solid waste, contaminated weighing paper, and disposable PPE in a clearly labeled, sealable hazardous waste container designated specifically for Halogenated Organic Waste .

  • Solvent Waste: If the compound was dissolved in a solvent, transfer the liquid to a dedicated halogenated solvent waste carboy.

  • Validation Check: Inspect the waste carboy before sealing. Ensure it is chemically compatible (e.g., HDPE plastic) and shows no signs of bulging, which would indicate unwanted gas-producing side reactions.

  • Regulatory Compliance: Never discharge down the drain. Assign the waste for high-temperature incineration in accordance with EPA/RCRA regulations.

References

  • Title: 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.